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  • Product: 2-Ethyloxazolo[4,5-B]pyridine
  • CAS: 52333-88-7

Core Science & Biosynthesis

Foundational

2-Ethyloxazolo[4,5-B]pyridine chemical properties

An In-depth Technical Guide to 2-Ethyloxazolo[4,5-b]pyridine: Properties, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Ethyloxazolo[4,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethyloxazolo[4,5-b]pyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Ethyloxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore validated synthetic routes, discuss its reactivity, and survey its current and potential applications, particularly within the realm of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this molecule.

Introduction: The Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine ring system is a fused heterocyclic structure containing both an oxazole and a pyridine ring. This scaffold is considered a "privileged" structure in medicinal chemistry.[1] Pyridine and its derivatives are ubiquitous in both natural products and synthetic drugs, valued for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic handles.[2] The fusion of an oxazole ring introduces additional electronic and steric features, modulating the molecule's overall properties.

The 2-substituted oxazolo[4,5-b]pyridines, including the 2-ethyl variant, have emerged as a focal point of research due to their potential as potent biological agents. Notably, this class of compounds is being investigated for its antimicrobial properties, with a proposed mechanism of action involving the inhibition of critical bacterial enzymes like DNA gyrase.[3]

Core Chemical and Physical Properties

Precise experimental data for 2-Ethyloxazolo[4,5-b]pyridine is not extensively published in peer-reviewed literature; much of the available information is from chemical supplier catalogs. The data presented below is a consolidation of these sources, supplemented with computed properties where noted.

PropertyValueSource(s)
CAS Number 52333-88-7[4][5][6]
Molecular Formula C₈H₈N₂O[4][5]
Molecular Weight 148.16 g/mol [4][5]
Appearance Not specified (likely off-white to yellow solid)-
Boiling Point No data available[5]
Melting Point No data available[7]
Purity (Commercial) ≥98%[4]
SMILES Code CCC1=NC2=NC=CC=C2O1[5]
Storage Conditions Sealed in a dry environment, 2-8°C[5]

Synthesis of 2-Ethyloxazolo[4,5-b]pyridine

The most common and effective strategy for synthesizing 2-substituted oxazolo[4,5-b]pyridines is through the condensation and cyclization of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative. For the target compound, this would involve propanoic acid or a related activated species.

General Synthesis Pathway

The reaction proceeds by heating 2-amino-3-hydroxypyridine with the carboxylic acid in the presence of a dehydrating/condensing agent, such as polyphosphoric acid (PPA) or its ester (PPSE).[8] An alternative, modern approach utilizes a solid-supported acid catalyst, which simplifies workup and improves the environmental profile of the synthesis.[9]

G cluster_reactants Reactants cluster_process Process A 2-Amino-3-hydroxypyridine C Condensing Agent (e.g., PPSE, HClO4·SiO2) A->C B Propanoic Acid / Propionyl Chloride B->C D Heat (Reflux) C->D Mixture E 2-Ethyloxazolo[4,5-b]pyridine D->E Dehydrative Cyclization

Caption: Generalized synthetic workflow for 2-Ethyloxazolo[4,5-b]pyridine.

Exemplary Experimental Protocol (Catalyst-Based)

This protocol is adapted from a reported method for synthesizing 2-(substituted-phenyl)oxazolo[4,5-b]pyridines using a silica-supported perchloric acid catalyst, chosen for its efficiency and simplified workup.[9]

Expert Insight: The use of a solid-supported catalyst like HClO₄·SiO₂ is advantageous as it avoids the often difficult and viscous workup associated with traditional condensing agents like PPA. The catalyst can be filtered off, simplifying purification significantly.

Protocol Steps:

  • Catalyst Preparation: Prepare silica-supported perchloric acid (HClO₄·SiO₂) as per established literature methods.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 eq), propanoic acid (1.2 eq), and the HClO₄·SiO₂ catalyst (typically 10-15 mol%).

  • Reaction Execution: Heat the mixture to reflux (temperature will depend on the chosen solvent, if any; neat conditions are often possible) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the reaction was run neat, dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Catalyst Removal: Filter the mixture to remove the solid-supported catalyst. Wash the catalyst with a small amount of the solvent.

  • Purification: The filtrate is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 2-Ethyloxazolo[4,5-b]pyridine.

Chemical Reactivity

The reactivity of 2-Ethyloxazolo[4,5-b]pyridine is dictated by the electronic interplay between the electron-deficient pyridine ring and the electron-rich oxazole ring.

  • Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. For instance, quaternization with methyl iodide has been demonstrated on related oxazolopyridine systems.[10] The pyridine ring is generally deactivated towards electrophilic aromatic substitution but can be susceptible to nucleophilic attack, particularly if activated by an N-oxide or a suitable leaving group.

  • Oxazole Ring Stability: The oxazole ring is generally stable but can be opened under harsh acidic or basic conditions. The C2 position, occupied by the ethyl group, is the most common site for substitution introduced during synthesis.

G cluster_main Reactivity of 2-Ethyloxazolo[4,5-b]pyridine cluster_reactions Potential Reactions mol A N-Alkylation (e.g., with CH3I) mol->A Pyridine Nitrogen B Electrophilic Attack (on Pyridine, difficult) mol->B Pyridine Ring C Nucleophilic Attack (on Pyridine) mol->C Pyridine Ring

Caption: Key reactivity sites on the 2-Ethyloxazolo[4,5-b]pyridine scaffold.

Applications in Drug Development

The primary application area for this class of compounds is in antibacterial drug discovery.[1][9]

Antibacterial Activity

Several studies on 2-(substituted)oxazolo[4,5-b]pyridine derivatives have demonstrated promising activity against various bacterial strains, including multidrug-resistant isolates like methicillin-resistant Staphylococcus aureus (MRSA).[9]

Mechanism of Action (Proposed): The structural similarity of the oxazolo[4,5-b]pyridine core to purine nucleobases (adenine and guanine) suggests that these compounds may act as antimetabolites.[3] One of the leading hypotheses is that they inhibit bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and transcription. By binding to the enzyme, the compound prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately cell death.[3]

G A 2-Ethyloxazolo[4,5-b]pyridine (Drug Candidate) B Bacterial DNA Gyrase (Enzyme Target) A->B Binds to D DNA Cleavage B->D Catalyzes C Relaxed DNA C->B Substrate E Supercoiled DNA (Replication Blocked) D->E Inhibits Re-ligation F Bacterial Cell Death E->F Leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2-Ethyloxazolo[4,5-b]pyridine is classified as hazardous.[6] Proper laboratory safety protocols must be strictly followed.

Hazard ClassGHS Code(s)DescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[6]
Skin Corrosion/Irritation H315Causes skin irritation[6]
Eye Damage/Irritation H319Causes serious eye irritation[6]
STOT - Single Exposure H335May cause respiratory irritation[6]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][11]

  • Personal Protective Equipment (PPE): Wear protective gloves (chemical-resistant), safety glasses with side-shields or goggles, and a lab coat.[6][12]

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8°C).[5][6]

Conclusion

2-Ethyloxazolo[4,5-b]pyridine is a valuable heterocyclic building block with significant, albeit still developing, potential in medicinal chemistry. Its synthesis is achievable through established condensation methodologies, and its reactivity profile offers opportunities for further functionalization. The most compelling application lies in the development of new antibacterial agents that can potentially overcome existing resistance mechanisms. As research continues, a more detailed understanding of its physical properties, biological activity spectrum, and structure-activity relationships will undoubtedly emerge, solidifying the importance of the oxazolopyridine scaffold in modern drug discovery.

References

  • ChemUniverse. (n.d.). 2-ETHYLOXAZOLO[4,5-B]PYRIDINE [P95595]. Retrieved from ChemUniverse website.[4]

  • BLD Pharm. (n.d.). 52333-88-7 | 2-Ethyloxazolo[4,5-b]pyridine. Retrieved from bldpharm.com.[5]

  • Acros Pharmatech. (n.d.). 2-Ethyloxazolo[4,5-b]pyridine. Retrieved from acrospharmatech.com.[13]

  • Thermo Fisher Scientific. (2009). Safety Data Sheet (Pyridine). Retrieved from fishersci.com.[12]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet (4-Ethylpyridine). Retrieved from fishersci.com.[14]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-ETHYLOXAZOLO[4,5-B]PYRIDINE. Retrieved from chemicalbook.com.[11]

  • Fluorochem Ltd. (2024). Safety Data Sheet - 2-Ethyloxazolo[4,5-b]pyridine. Retrieved from fluorochem.co.uk.[6]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet (Oxazolo[4,5-b]pyridine-2(3H)-one). Retrieved from fishersci.com.[15]

  • Comoy, C., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. IL Farmaco, 56(5-7), 469-478.[8]

  • PubChem. (n.d.). Oxazolo(4,5-b)pyridine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[16]

  • Reen, G. K., et al. (2016). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate.[3]

  • Zakharychev, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075.[17]

  • Singh, R., et al. (2023). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Journal of Molecular Structure, 1282, 135183.[1]

  • Sharma, P., et al. (2016). Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions. ResearchGate.[9]

  • Islam, M. B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. BioMed Research International, 2023, 7735368.[2]

  • ChemicalBook. (n.d.). 2-ETHYLOXAZOLO[4,5-B]PYRIDINE CAS#: 52333-88-7. Retrieved from chemicalbook.com.[7]

  • Matiychuk, D., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Odesa Pharmaceutical Journal.[18]

  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 213-221.[19]

  • Shablykin, V. V., et al. (2011). Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. Chemistry of Heterocyclic Compounds, 47(4), 469-474.[10]

Sources

Exploratory

An In-Depth Technical Guide to 2-Ethyloxazolo[4,5-b]pyridine (CAS: 52333-88-7)

Foreword: Unveiling the Potential of a Privileged Scaffold The oxazolo[4,5-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows f...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The oxazolo[4,5-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows for potential interactions with a wide array of biological targets, leading to diverse pharmacological activities. This guide provides a comprehensive technical overview of a specific analogue, 2-Ethyloxazolo[4,5-b]pyridine, consolidating available information on its synthesis, characterization, and potential applications to empower researchers in their drug discovery and development endeavors. While specific experimental data for this exact compound is limited in publicly accessible literature, this document leverages established principles and data from closely related analogues to provide a robust and scientifically grounded resource.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueSource
CAS Number 52333-88-7Internal Data
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Appearance White to off-white crystalline solid (predicted)Inferred
Melting Point 51-53 °C (reported for similar compounds)[2]
Boiling Point ~229 °C (predicted)[2]
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform (predicted)Inferred

Structural Formula:

Chemical structure of 2-Ethyloxazolo[4,5-b]pyridine

Caption: Chemical structure of 2-Ethyloxazolo[4,5-b]pyridine.

Synthesis of 2-Ethyloxazolo[4,5-b]pyridine: A Proposed Protocol

The synthesis of 2-substituted oxazolo[4,5-b]pyridines is most commonly achieved through the condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative.[2][3] The following protocol is a well-established and reliable method for this class of compounds, adapted for the specific synthesis of the 2-ethyl analogue.

Reaction Scheme:

G 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Plus + 2-Amino-3-hydroxypyridine->Plus Propanoic_Acid Propanoic Acid Propanoic_Acid->Plus Arrow -> Plus->Arrow Product 2-Ethyloxazolo[4,5-b]pyridine Arrow->Product Cyclodehydration PPA Polyphosphoric Acid (PPA) Heat Arrow->PPA

Caption: Proposed synthesis of 2-Ethyloxazolo[4,5-b]pyridine.

Detailed Experimental Protocol:

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Propanoic acid (1.2 eq)

  • Polyphosphoric acid (PPA) (10-15 times the weight of 2-amino-3-hydroxypyridine)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine and propanoic acid.

  • Addition of PPA: Carefully add polyphosphoric acid to the reaction mixture. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the viscous mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-Ethyloxazolo[4,5-b]pyridine.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a solvent and a powerful dehydrating agent, facilitating the cyclodehydration of the intermediate N-(3-hydroxypyridin-2-yl)propanamide.[4] Its high viscosity and the need for elevated temperatures are characteristic of this reagent.

  • Excess Propanoic Acid: A slight excess of propanoic acid ensures the complete acylation of the starting material.

  • Ice Quench and Neutralization: The highly acidic and viscous PPA mixture is quenched with ice to facilitate handling and then neutralized to bring the product into a soluble form for extraction.

  • Column Chromatography: This standard purification technique is essential to remove any unreacted starting materials, by-products, and residual PPA.

Analytical Characterization: A Predictive Approach

Due to the lack of publicly available spectra for 2-Ethyloxazolo[4,5-b]pyridine, the following data is predicted based on the known spectral characteristics of analogous compounds, such as 2-methyloxazolo[4,5-b]pyridine and the fundamental principles of NMR and mass spectrometry.[5][6]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2dd1HH-7
~7.8dd1HH-5
~7.2dd1HH-6
~3.0q2H-CH₂-CH₃
~1.4t3H-CH₂-CH₃

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C-2 (Oxazole)
~150C-7a
~145C-3a
~125C-7
~120C-5
~115C-6
~25-CH₂-CH₃
~10-CH₂-CH₃

3.2. Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 148. Key fragmentation pathways for 2-alkyloxazolopyridines typically involve the loss of the alkyl group and fragmentation of the oxazole ring.[6]

G M [M]⁺˙ m/z = 148 M_minus_CH3 [M-CH₃]⁺ m/z = 133 M->M_minus_CH3 - •CH₃ M_minus_C2H4 [M-C₂H₄]⁺˙ m/z = 120 M->M_minus_C2H4 - C₂H₄ Fragment1 Further Fragments M_minus_CH3->Fragment1 Fragment2 Further Fragments M_minus_C2H4->Fragment2

Caption: Predicted mass spectrometry fragmentation of 2-Ethyloxazolo[4,5-b]pyridine.

Potential Applications in Drug Discovery and Development

While direct biological data for 2-Ethyloxazolo[4,5-b]pyridine is scarce, the broader class of oxazolo[4,5-b]pyridine derivatives has demonstrated a wide range of pharmacological activities, suggesting potential avenues for investigation.

4.1. Antimicrobial Activity:

Several studies have highlighted the antimicrobial potential of oxazolo[4,5-b]pyridine derivatives.[7][8] The scaffold is thought to act as a bioisostere of purine bases, potentially interfering with nucleic acid synthesis or inhibiting key bacterial enzymes. Further screening of 2-Ethyloxazolo[4,5-b]pyridine against a panel of pathogenic bacteria and fungi is a logical next step.

4.2. Anticancer Activity:

The structural similarity to purines also suggests potential as an antimetabolite in cancer therapy. Derivatives of the isomeric oxazolo[5,4-d]pyrimidine have shown cytotoxic effects against various cancer cell lines.[4] Investigating the antiproliferative activity of 2-Ethyloxazolo[4,5-b]pyridine against a panel of cancer cell lines could reveal its potential as a lead compound for oncology research.

4.3. Anti-inflammatory and Other Activities:

The pyridine ring is a common feature in many anti-inflammatory drugs.[8] The oxazolo[4,5-b]pyridine scaffold may modulate inflammatory pathways, and therefore, warrants investigation for its anti-inflammatory properties. Other reported activities for this class of compounds include antioxidant and kinase inhibition, further broadening the scope of potential therapeutic applications.[9]

Workflow for Biological Evaluation:

G Start 2-Ethyloxazolo[4,5-b]pyridine Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->Screening Hit_Ident Hit Identification Screening->Hit_Ident Dose_Response Dose-Response Studies Hit_Ident->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: A general workflow for the biological evaluation of 2-Ethyloxazolo[4,5-b]pyridine.

Conclusion and Future Directions

2-Ethyloxazolo[4,5-b]pyridine represents a simple yet promising scaffold within the broader family of oxazolopyridines. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential applications. The proposed synthetic protocol offers a reliable starting point for its preparation in the laboratory. The predicted analytical data will aid in its characterization and quality control.

The true potential of this compound, however, lies in its yet-to-be-explored biological activities. The structural alerts and the known pharmacology of related compounds strongly suggest that 2-Ethyloxazolo[4,5-b]pyridine is a worthwhile candidate for screening in various disease models, particularly in the areas of infectious diseases and oncology. Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive biological evaluation to unlock its therapeutic potential.

References

  • SpectraBase. 2-METHYLOXAZOLO-[4,5-B]-PYRIDINE-4-OXIDE. [Link]

  • Sharma, P., et al. (2015). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. [Link]

  • Ugo, M., et al. (1991). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Rapid Communications in Mass Spectrometry, 5(11), 534-537.
  • Manzo, L. M., et al. (2014). Small-scale screening program for the identification of cytotoxic Oxazolo[5,4-d]pyrimidine derivatives based on Whole Cell Viability Assay. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 249-253.
  • Özden, S., et al. (2005). The Antibacterial Activity Of 2-Phenyloxazolo (4,5-b) Pyridine Derivatives Against Gram (-) Bacteria And The Quantitative Structure-Activity Relationships. FABAD Journal of Pharmaceutical Sciences, 30(4), 189-196.
  • ChemUniverse. 2-ETHYLOXAZOLO[4,5-B]PYRIDINE [P95595]. [Link]

  • Various Authors. Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]

  • Lozynskyi, A., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164.
  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2267-2284.
  • Abdel-Aziz, A. A.-M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 114-122.
  • Various Authors. Examples of biologically active oxazolopyridines. ResearchGate. [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770.
  • Szychowska, K., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences, 24(13), 10839.

  • Zadykowicz, J., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(16), 4933.
  • Various Authors. Synthesis of novel thiazolo[4,5-b]pyridine-2-ones. Odesa National University. [Link]

  • Matiychuk, V., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. ResearchGate. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 4(25), 1-15.

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure of 2-Ethyloxazolo[4,5-b]pyridine

Abstract The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive analysis of the molecular structure of a representative derivative, 2-Ethyloxazolo[4,5-b]pyridine. We will delve into its synthesis, spectroscopic signature, three-dimensional conformation, and electronic properties. By integrating experimental data from analogous systems with computational modeling principles, this document serves as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on this potent molecular core.

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Core

The fusion of an oxazole ring with a pyridine ring gives rise to oxazolopyridines, a class of heterocyclic compounds with significant chemical and pharmaceutical interest. The oxazolo[4,5-b]pyridine isomer, in particular, has emerged as a cornerstone for the development of novel therapeutic agents. Its rigid, planar structure and distribution of heteroatoms make it an effective mimic of purine nucleobases, allowing it to interact with a variety of biological targets.[1][2]

This structural analogy is believed to be a key factor in its observed biological activities, which include potent antibacterial effects—even against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)—and promising anticancer properties.[2][3][4] Derivatives of this scaffold have been shown to inhibit critical enzymes such as human dihydroorotate dehydrogenase (hDHODH), a key target in cancer therapy.[5]

This guide focuses on 2-Ethyloxazolo[4,5-b]pyridine as a model compound to explore the fundamental molecular characteristics that underpin the therapeutic potential of this important chemical class.

Molecular Identity and Physicochemical Properties

A clear definition of the subject molecule is foundational. The key identifiers and computed physicochemical properties for 2-Ethyloxazolo[4,5-b]pyridine are summarized below.

PropertyValueSource
Chemical Name 2-Ethyloxazolo[4,5-b]pyridine-
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
CAS Number 52333-88-7[6]
Canonical SMILES CCC1=NC2=C(O1)C=CN=C2PubChem (CID 12224052)
Hydrogen Bond Acceptors 3PubChem (CID 12224052)
Hydrogen Bond Donors 0PubChem (CID 12224052)
Predicted LogP 1.6PubChem (CID 12224052)

Synthesis and Structural Elucidation

The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved through the condensation and cyclization of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative. This approach offers a versatile and efficient route to a wide range of 2-substituted analogs.

Rationale for Synthetic Strategy

The most common and effective method involves a one-pot reaction catalyzed by a strong acid, often supported on a solid medium like silica.[2][3] This strategy is advantageous due to its high conversion rates, simplified workup procedures, and the reusability of the catalyst. The reaction proceeds via the formation of an amide intermediate between the amino group of the pyridine and the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the oxazole ring.

SynthesisWorkflow cluster_process Process cluster_product Product R1 2-Amino-3-hydroxypyridine P1 One-Pot Synthesis R1->P1 R2 Propanoic Acid R2->P1 C1 Catalyst: Perchloric Acid on Silica (HClO₄·SiO₂) C1->P1 C2 Solvent-free Ambient Temperature C2->P1 P2 Amide Intermediate Formation P1->P2 P3 Intramolecular Cyclization (Dehydration) P2->P3 Prod 2-Ethyloxazolo[4,5-b]pyridine P3->Prod

Caption: General workflow for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology based on established procedures for analogous compounds.[2]

  • Catalyst Preparation: Prepare silica-supported perchloric acid (HClO₄·SiO₂) by mixing silica gel (10 g) with perchloric acid (70%, 10 mL) and allowing it to air-dry.

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-amino-3-hydroxypyridine (1.10 g, 10 mmol), propanoic acid (0.81 g, 11 mmol), and the prepared HClO₄·SiO₂ catalyst (0.5 g).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

  • Workup and Isolation: Upon completion, add dichloromethane (20 mL) to the reaction mixture and stir for 10 minutes. Filter the mixture to remove the catalyst. Wash the filtrate with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 2-Ethyloxazolo[4,5-b]pyridine.

Spectroscopic and Structural Characterization

The elucidation of the molecular structure relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography. While specific experimental data for 2-Ethyloxazolo[4,5-b]pyridine is not widely published, we can predict its characteristic spectral features based on data from closely related analogs.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The three pyridine protons will appear as a set of coupled doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 1.3-3.0 ppm).

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The two carbons of the ethyl group will be in the aliphatic region (δ 10-30 ppm). The remaining six signals will correspond to the five aromatic carbons of the fused ring system and the C2 carbon of the oxazole ring, appearing in the δ 110-165 ppm range. The C2 carbon, bonded to nitrogen and oxygen, is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • C=N Stretching: A strong band around 1630-1650 cm⁻¹, characteristic of the imine bond within the oxazole ring.

  • C=C and C=N Aromatic Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the fused aromatic system.

  • C-O-C Stretching: A strong, characteristic band for the ether linkage within the oxazole ring, typically found in the 1050-1250 cm⁻¹ range.

  • C-H Stretching: Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For C₈H₈N₂O, the expected exact mass [M+H]⁺ would be approximately 149.0658. The fragmentation pattern would likely involve the loss of the ethyl group and subsequent cleavage of the heterocyclic rings.

Three-Dimensional Molecular Structure

Understanding the 3D arrangement of atoms is crucial for drug design, as it governs how the molecule interacts with its biological target.

Insights from X-ray Crystallography

Single-crystal X-ray diffraction studies on analogous compounds, such as 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine, have confirmed the essential planarity of the fused oxazolo[4,5-b]pyridine ring system.[10] This planarity is a critical feature, facilitating π-stacking interactions with biological macromolecules. The bond lengths and angles within the ring system are consistent with a delocalized aromatic π-electron system.[10] We can confidently extrapolate that 2-Ethyloxazolo[4,5-b]pyridine also possesses a planar core, with the ethyl group providing a region of conformational flexibility.

Computational Modeling and Electronic Structure

To further probe the molecular structure, Density Functional Theory (DFT) calculations are an invaluable tool. Such calculations provide insights into the electronic distribution and orbital energies that dictate the molecule's reactivity and photophysical properties.[11][12]

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculations cluster_output Analysis & Output N1 Build Initial Structure (2-Ethyloxazolo[4,5-b]pyridine) N2 Select DFT Functional & Basis Set (e.g., ωB97XD / 6-311++G(d,p)) N1->N2 N3 Geometry Optimization (Find lowest energy conformer) N2->N3 N4 Frequency Calculation (Confirm true minimum) N3->N4 N6 Optimized 3D Structure (Bond lengths, angles) N3->N6 N5 Molecular Orbital Analysis (HOMO/LUMO) N4->N5 N8 Predicted Spectra (IR, NMR) N4->N8 N7 Electronic Properties (HOMO-LUMO gap, charge distribution) N5->N7

Caption: Workflow for DFT-based computational analysis of molecular structure.

Key Computational Insights:

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic excitation energy. For oxazolopyridine systems, the HOMO is typically distributed across the entire π-system, while the LUMO is similarly delocalized.[11] A smaller HOMO-LUMO gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule. The nitrogen atoms, particularly the pyridine nitrogen, are expected to be regions of negative potential (electron-rich), making them sites for hydrogen bonding and coordination. The hydrogen atoms of the aromatic ring and ethyl group will be regions of positive potential.

Detailed Protocol: Computational Analysis (DFT)
  • Structure Building: Construct the 3D structure of 2-Ethyloxazolo[4,5-b]pyridine using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation: Prepare an input file for a quantum chemistry package (e.g., Gaussian). Specify a geometry optimization followed by a frequency calculation.

  • Method Selection: Choose a reliable DFT functional and basis set. The ωB97XD functional with the 6-311++G(d,p) basis set is a robust choice for capturing both short- and long-range electronic effects.[11]

  • Execution: Run the calculation. The geometry optimization will find the lowest-energy conformation of the molecule.

  • Analysis:

    • Confirm that the frequency calculation yields no imaginary frequencies, which verifies the structure is a true energy minimum.

    • Analyze the output to obtain optimized bond lengths, bond angles, and dihedral angles.

    • Visualize the HOMO and LUMO orbitals to understand the electronic frontier.

    • Generate an MEP map to visualize the electrostatic potential.

Conclusion: A Versatile Scaffold for Drug Discovery

The molecular structure of 2-Ethyloxazolo[4,5-b]pyridine, characterized by its planar, electron-rich heterocyclic core, provides a robust foundation for its diverse biological activities. Its synthesis is straightforward, and its structure can be reliably characterized through a combination of modern spectroscopic and computational methods. The insights presented in this guide—from synthetic strategy and spectroscopic interpretation to the nuances of its 3D conformation and electronic landscape—equip researchers with the foundational knowledge required to rationally design and develop next-generation therapeutics based on the powerful oxazolo[4,5-b]pyridine scaffold.

References

  • Reen, V., et al. (2015). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. [Link]

  • Palamarchuk, I. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • Celik, I., et al. (2021). Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. New Journal of Chemistry, 45(25), 11108-11118. [Link]

  • Yilmaz, I., et al. (2018). One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties. ResearchGate. [Link]

  • Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY. [Link]

  • Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196. [Link]

  • El-Sayed, N. N. E. (2020). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate. [Link]

  • Palamarchuk, I. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. Preprints.org. [Link]

  • Rauf, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • Anonymous. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. IJRAR. [Link]

  • Sharma, P., & Kumar, A. (2022). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2-METHYLOXAZOLO-[4,5-B]-PYRIDINE-4-OXIDE. [Link]

  • El-Sayed, N. N. E. (2009). Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. ResearchGate. [Link]

  • Shertzer, H. G., et al. (1985). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. [Link]

  • Szymański, P., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • El-Gohary, N. S., & Shaaban, M. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Molecular Structure. [Link]

  • Karabacak, M., et al. (2012). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). ResearchGate. [Link]

  • ChemUniverse. (n.d.). 2-ETHYLOXAZOLO[4,5-B]PYRIDINE [P95595]. [Link]

  • Anonymous. (n.d.). Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine. HAL Open Science. [Link]

  • PubChem - NIH. (n.d.). Oxazolo(4,5-b)pyridine. [Link]

  • Gomha, S. M., et al. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Reen, V., et al. (2015). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. [Link]

  • Klenina, O., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate. [Link]

  • Abu-Hashem, A. A., et al. (2024). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. PMC - NIH. [Link]

  • ChemUniverse. (n.d.). 2-ETHYLOXAZOLO[5,4-B]PYRIDINE [P99868]. [Link]

  • Michalska, D., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC - NIH. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethyloxazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethyloxazolo[4,5-b]pyridine, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethyloxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol, explores the underlying reaction mechanism, and presents a multi-faceted analytical approach for the thorough characterization and validation of the synthesized compound. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of novel chemical entities.

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered considerable attention in the field of drug discovery due to its diverse pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] The unique electronic and structural features of the oxazolo[4,5-b]pyridine ring system allow it to interact with various biological targets, making it a valuable building block for the design of novel therapeutic agents.[1] 2-Ethyloxazolo[4,5-b]pyridine, as a specific analogue, serves as a key intermediate for the synthesis of more complex molecules and as a subject of study in its own right.

Synthesis of 2-Ethyloxazolo[4,5-b]pyridine: A Step-by-Step Protocol

The most direct and efficient synthesis of 2-Ethyloxazolo[4,5-b]pyridine involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with a suitable propionylating agent.[5] The use of triethyl orthopropionate is a preferred method as it serves as both the propionyl source and a dehydrating agent, driving the reaction to completion.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism. Initially, the amino group of 2-amino-3-hydroxypyridine nucleophilically attacks the electrophilic carbon of triethyl orthopropionate, leading to the formation of an intermediate imidate. This is followed by an intramolecular cyclization where the hydroxyl group attacks the imidate carbon, and subsequent elimination of ethanol molecules results in the formation of the stable aromatic oxazole ring.

Experimental Protocol

Materials:

  • 2-Amino-3-hydroxypyridine

  • Triethyl orthopropionate

  • High-boiling point solvent (e.g., N,N-Dimethylformamide, optional)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-hydroxypyridine (1.0 eq) and triethyl orthopropionate (1.5-2.0 eq).

  • The reaction mixture is heated to reflux (typically 140-150 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess triethyl orthopropionate and ethanol formed during the reaction are removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Ethyloxazolo[4,5-b]pyridine.

Alternative Synthetic Approaches

While the triethyl orthopropionate method is highly effective, other synthetic strategies can also be employed. These include the reaction of 2-amino-3-hydroxypyridine with propionic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or with a catalyst such as silica-supported perchloric acid (HClO₄·SiO₂).[1][4] These methods may require more stringent conditions or longer reaction times but offer flexibility in terms of reagent availability.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Heating (Reflux) Heating (Reflux) 2-Amino-3-hydroxypyridine->Heating (Reflux) Triethyl orthopropionate Triethyl orthopropionate Triethyl orthopropionate->Heating (Reflux) Solvent Removal Solvent Removal Heating (Reflux)->Solvent Removal Cooling Recrystallization Recrystallization Solvent Removal->Recrystallization Crude Product 2-Ethyloxazolo[4,5-b]pyridine 2-Ethyloxazolo[4,5-b]pyridine Recrystallization->2-Ethyloxazolo[4,5-b]pyridine Pure Product

Caption: Synthetic workflow for 2-Ethyloxazolo[4,5-b]pyridine.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized 2-Ethyloxazolo[4,5-b]pyridine.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for 2-Ethyloxazolo[4,5-b]pyridine, based on the analysis of closely related structures.[1][6][7]

Technique Expected Observations
¹H NMR Ethyl group: Triplet (CH₃) around 1.4 ppm, Quartet (CH₂) around 3.0 ppm. Pyridine ring: Three aromatic protons in the range of 7.0-8.5 ppm, with distinct coupling patterns.
¹³C NMR Ethyl group: CH₃ signal around 12 ppm, CH₂ signal around 25 ppm. Heterocyclic core: Aromatic carbons in the range of 110-165 ppm. The C2 carbon of the oxazole ring is expected around 160-165 ppm.
FT-IR (cm⁻¹) C=N stretch (oxazole): ~1650 cm⁻¹. C=C and C=N stretches (pyridine): ~1600-1450 cm⁻¹. C-O-C stretch (oxazole): ~1250-1050 cm⁻¹. C-H stretches (aromatic and aliphatic): ~3100-2850 cm⁻¹.
Mass Spec. Molecular Ion (M⁺): Expected at m/z = 148.16, corresponding to the molecular formula C₈H₈N₂O.[8] Fragmentation: Loss of the ethyl group (M-29) and other characteristic fragments of the oxazolopyridine core.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the final compound. A well-developed HPLC method should show a single major peak for the desired product, with any impurities appearing as minor peaks. The retention time of the main peak serves as a key identifier under specific chromatographic conditions.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized Compound Synthesized Compound 1H_NMR ¹H NMR Synthesized Compound->1H_NMR 13C_NMR ¹³C NMR Synthesized Compound->13C_NMR FT_IR FT-IR Synthesized Compound->FT_IR MS Mass Spectrometry Synthesized Compound->MS HPLC HPLC Synthesized Compound->HPLC Structural_Confirmation Structural Confirmation & Purity Data 1H_NMR->Structural_Confirmation 13C_NMR->Structural_Confirmation FT_IR->Structural_Confirmation MS->Structural_Confirmation HPLC->Structural_Confirmation

Caption: Workflow for the characterization of 2-Ethyloxazolo[4,5-b]pyridine.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine and a comprehensive strategy for its characterization. The provided protocols and expected analytical data serve as a valuable resource for researchers in organic and medicinal chemistry. The straightforward synthesis and the versatile nature of the oxazolo[4,5-b]pyridine scaffold make it an attractive starting point for the development of new chemical entities with potential therapeutic applications. Adherence to the described analytical techniques will ensure the synthesis of a well-characterized compound of high purity, which is a critical prerequisite for its use in further research and development.

References

  • Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Sharma, P., Reen, G. K., & Kumar, A. (2015). Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions. ResearchGate. [Link]

  • Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). 756.
  • Gondek, E., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. ResearchGate. [Link]

  • SpectraBase. 2-METHYLOXAZOLO-[4,5-B]-PYRIDINE-4-OXIDE. [Link]

  • ChemUniverse. 2-ETHYLOXAZOLO[4,5-B]PYRIDINE [P95595]. [Link]

  • Reen, G. K., et al. (2016). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. [Link]

  • Google Patents.
  • Daina, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Katritzky, A. R., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Wang, B., et al. (2017). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]

  • MySkinRecipes. 2-Ethyloxazolo[4,5-b]pyridine. [Link]

  • Acros Pharmatech. 2-Ethyloxazolo[4,5-b]pyridine. [Link]

  • Michalska, D., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link]

  • PubChem. Oxazolo(4,5-b)pyridine. [Link]

  • Lappin, G. R. (1958). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Semantic Scholar. [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents[9]. [Link]

  • Reddy, M. S., et al. (2015). CuBr Catalyzed Aerobic Oxidative Coupling of 2-Aminopyridines with Cinnamaldehydes: Direct Access to 3-Formyl-2-phenyl-imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Bakherad, M., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Akué-Gé, R., et al. (2011). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. ResearchGate. [Link]

  • Ochędzan-Siodłak, W., et al. (2018). 13C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. ResearchGate. [Link]

  • ResearchGate. FTIR spectra of the samples after pyridine adsorption and evacuation at 50, 100, and 150 °C for 30 min. [Link]

  • ResearchGate. Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones. [Link]

  • Hafez, H. N., et al. (2008). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[5][10]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[5][10]triazine Derivatives. PMC. [Link]

  • PubChem. Thiazolo(5,4-b)pyridine. [Link]

  • Wurzer, J., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

  • ChemUniverse. 2-ETHYLOXAZOLO[5,4-B]PYRIDINE [P99868]. [Link]

Sources

Foundational

Spectroscopic data for 2-Ethyloxazolo[4,5-B]pyridine (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Ethyloxazolo[4,5-b]pyridine. The information herein is intended for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Ethyloxazolo[4,5-b]pyridine. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this heterocyclic compound.

Introduction to 2-Ethyloxazolo[4,5-b]pyridine

2-Ethyloxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol .[1][2] Its structure, featuring a fused oxazole and pyridine ring system with an ethyl substituent, makes it a molecule of interest in medicinal chemistry and materials science. Spectroscopic analysis is paramount for the unambiguous confirmation of its identity and purity. Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize predicted data from reputable computational models, supplemented with established principles of spectroscopic interpretation for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Ethyloxazolo[4,5-b]pyridine, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here is predicted and serves as a robust guide for experimental verification.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethyloxazolo[4,5-b]pyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-58.2 - 8.4Doublet of doublets1H
H-67.2 - 7.4Doublet of doublets1H
H-78.0 - 8.2Doublet of doublets1H
-CH₂- (ethyl)2.9 - 3.1Quartet2H
-CH₃ (ethyl)1.3 - 1.5Triplet3H

Interpretation of the ¹H NMR Spectrum:

The aromatic region is expected to show three distinct signals corresponding to the protons on the pyridine ring. The exact chemical shifts and coupling patterns are influenced by the fused oxazole ring and the nitrogen atom's position. The downfield chemical shifts of H-5 and H-7 are anticipated due to the deshielding effect of the adjacent nitrogen atom and the oxazole ring. The ethyl group protons will exhibit a characteristic quartet for the methylene (-CH₂-) group, resulting from coupling with the neighboring methyl protons, and a triplet for the methyl (-CH₃) group, due to coupling with the methylene protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethyloxazolo[4,5-b]pyridine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2165 - 170
C-3a150 - 155
C-5145 - 150
C-6120 - 125
C-7140 - 145
C-7a130 - 135
-CH₂- (ethyl)25 - 30
-CH₃ (ethyl)10 - 15

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show eight distinct signals. The carbon atom C-2, being part of the oxazole ring and double-bonded to nitrogen, is predicted to be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the fused ring system. The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A general procedure for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethyloxazolo[4,5-b]pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for 2-Ethyloxazolo[4,5-b]pyridine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic (pyridine ring)
2980 - 2850C-H stretchAliphatic (ethyl group)
1650 - 1600C=N stretchOxazole and Pyridine rings
1580 - 1450C=C stretchAromatic (pyridine ring)
1470 - 1430C-H bendAliphatic (ethyl group)
1250 - 1150C-O-C stretchOxazole ring

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic ring system will be prominent in the 1650-1450 cm⁻¹ region. A significant band corresponding to the C-O-C stretching of the oxazole ring is anticipated in the 1250-1150 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum is:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the solid or liquid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 2-Ethyloxazolo[4,5-b]pyridine

m/zPredicted Identity
148[M]⁺ (Molecular Ion)
133[M - CH₃]⁺
120[M - C₂H₄]⁺
119[M - C₂H₅]⁺
92[C₅H₄N₂]⁺

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 148, confirming the molecular weight of the compound. A key fragmentation pathway would likely involve the loss of a methyl radical (-CH₃) from the ethyl group, leading to a fragment at m/z 133. Another characteristic fragmentation could be the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, resulting in a peak at m/z 120. The loss of the entire ethyl group would give a fragment at m/z 119. Further fragmentation of the heterocyclic ring system could lead to characteristic ions, such as the one at m/z 92.

Proposed Fragmentation Pathway

G M+ (m/z 148) M+ (m/z 148) m/z 133 m/z 133 M+ (m/z 148)->m/z 133 - CH3 m/z 120 m/z 120 M+ (m/z 148)->m/z 120 - C2H4 m/z 119 m/z 119 M+ (m/z 148)->m/z 119 - C2H5 m/z 92 m/z 92 m/z 119->m/z 92 - HCN

Caption: Proposed fragmentation of 2-Ethyloxazolo[4,5-b]pyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general method for acquiring a mass spectrum is:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational framework for the characterization of 2-Ethyloxazolo[4,5-b]pyridine. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra, along with generalized experimental protocols, offers a valuable resource for scientists engaged in the synthesis and analysis of this and related heterocyclic compounds. It is imperative to correlate this predicted data with experimentally obtained spectra for definitive structural confirmation.

References

Exploratory

The Solubility Profile of 2-Ethyloxazolo[4,5-b]pyridine: A Technical Guide for Researchers

Foreword: Navigating the Solubility Landscape of a Novel Heterocycle To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the solubility ch...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Novel Heterocycle

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the solubility characteristics of 2-Ethyloxazolo[4,5-b]pyridine. In the realm of pharmaceutical sciences and organic synthesis, a thorough understanding of a compound's solubility is not merely a procedural step but a cornerstone of successful experimental design, from reaction kinetics to formulation development. This document moves beyond a simple compilation of data, providing a holistic view that integrates theoretical principles with actionable experimental protocols. Herein, we explore the molecular intricacies that govern the solubility of 2-Ethyloxazolo[4,5-b]pyridine and equip you with the methodologies to precisely quantify this critical parameter in your own laboratory settings.

Unveiling the Molecular Architecture: Physicochemical Properties of 2-Ethyloxazolo[4,5-b]pyridine

A molecule's solubility is fundamentally dictated by its structural and electronic properties. 2-Ethyloxazolo[4,5-b]pyridine, a fused heterocyclic system, presents a unique interplay of features that influence its interaction with various solvents.

Key Physicochemical Parameters:

PropertyValueSource
Molecular Formula C₈H₈N₂OChemUniverse[1]
Molecular Weight 148.16 g/mol ChemUniverse[1]
Melting Point 51-53 °CChemicalBook[2]
Boiling Point (Predicted) 229.0 ± 13.0 °CChemicalBook[2]
Density (Predicted) 1.179 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 0.18 ± 0.50ChemicalBook[2]
Hydrogen Bond Acceptors 3 (on parent oxazolo[4,5-b]pyridine)
Hydrogen Bond Donors 0 (on parent oxazolo[4,5-b]pyridine)

The structure of 2-Ethyloxazolo[4,5-b]pyridine combines the characteristics of an oxazole ring and a pyridine ring. The pyridine moiety, with its nitrogen atom, introduces polarity and enhances the potential for hydrogen bonding, which can contribute to solubility in polar solvents.[3] The presence of both nitrogen and oxygen atoms in the fused ring system provides multiple sites for hydrogen bond acceptance. The ethyl group at the 2-position, being a nonpolar alkyl substituent, will influence the molecule's lipophilicity. The very low predicted pKa suggests that 2-Ethyloxazolo[4,5-b]pyridine is a very weak base.

Theoretical Underpinnings of Solubility: A Predictive Analysis

The principle of "like dissolves like" serves as a fundamental guide to predicting solubility. This concept is rooted in the intermolecular forces between the solute and solvent molecules.

Intermolecular Forces at Play:

G cluster_forces Intermolecular Forces Solute 2-Ethyloxazolo[4,5-b]pyridine H_Bond Hydrogen Bonding Solute->H_Bond Dipole_Dipole Dipole-Dipole Solute->Dipole_Dipole Van_der_Waals Van der Waals Solute->Van_der_Waals Solvent Solvent Solvent->H_Bond Solvent->Dipole_Dipole Solvent->Van_der_Waals Dissolution Dissolution H_Bond->Dissolution Dipole_Dipole->Dissolution Van_der_Waals->Dissolution

Caption: Interplay of intermolecular forces governing dissolution.

Based on its structure, we can anticipate the following solubility behavior:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of nitrogen and oxygen atoms in the heterocyclic rings allows 2-Ethyloxazolo[4,5-b]pyridine to act as a hydrogen bond acceptor. Polar protic solvents, which are strong hydrogen bond donors, are therefore expected to be effective solvents. The fused pyridine ring is known to enhance water solubility.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar oxazolopyridine core. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar ethyl group will contribute to some solubility in nonpolar solvents through van der Waals forces. However, the dominant polar nature of the heterocyclic core suggests that solubility in highly nonpolar solvents will be limited.

Expected Qualitative Solubility Summary:

Solvent ClassCommon ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighHydrogen bonding and dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateHighStrong dipole-dipole interactions.
Nonpolar Hexane, Toluene, DichloromethaneLow to ModeratePrimarily van der Waals forces; polarity mismatch.

Note: While theoretical predictions are invaluable for initial assessment, empirical determination is essential for obtaining precise quantitative solubility data.

The Gold Standard: Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This technique involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Workflow for Shake-Flask Solubility Determination:

G A 1. Preparation: Add excess solid to solvent B 2. Equilibration: Agitate at constant temperature A->B C 3. Phase Separation: Centrifuge or filter B->C D 4. Quantification: Analyze supernatant (e.g., HPLC, UV-Vis) C->D E 5. Calculation: Determine solubility D->E

Caption: Step-by-step workflow of the shake-flask method.

Detailed Step-by-Step Protocol for the Shake-Flask Method

3.1. Materials and Equipment:

  • 2-Ethyloxazolo[4,5-b]pyridine (solid)

  • Selected laboratory solvents (e.g., water, ethanol, acetone, etc.)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an excess amount of 2-Ethyloxazolo[4,5-b]pyridine and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, either:

      • Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 2-Ethyloxazolo[4,5-b]pyridine. A pre-established calibration curve is required for this step.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

3.3. Self-Validating System and Trustworthiness:

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points until a constant concentration is achieved ensures that true thermodynamic equilibrium has been reached.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to ensure that the compound has not undergone any phase changes or degradation during the equilibration period.

  • Mass Balance: For rigorous studies, a mass balance calculation can be performed to account for all the starting material.

Safety and Handling Considerations

According to the Safety Data Sheet (SDS), 2-Ethyloxazolo[4,5-b]pyridine is classified as follows:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Precautions:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Consult the full SDS for detailed safety information before handling.[4]

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 2-Ethyloxazolo[4,5-b]pyridine. While specific quantitative solubility data is not yet widely available in the literature, the theoretical analysis based on its physicochemical properties offers valuable predictive insights. The detailed shake-flask protocol presented herein provides a robust and reliable method for researchers to generate this critical data in their own laboratories.

Future work should focus on the experimental determination of the solubility of 2-Ethyloxazolo[4,5-b]pyridine in a broad range of pharmaceutically and synthetically relevant solvents. This data will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating this promising heterocyclic compound for its intended applications.

References

  • ChemUniverse. 2-ETHYLOXAZOLO[4,5-B]PYRIDINE [P95595]. Available from: [Link]

  • Acros Pharmatech. 2-Ethyloxazolo[4,5-b]pyridine. Available from: [Link]

  • Angene International Limited. 2-Ethyloxazolo[4,5-b]pyridine|CAS 52333-88-7. Available from: [Link]

  • Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry4, 25 (2023).
  • Fluorochem Ltd. Safety Data Sheet: 2-Ethyloxazolo[4,5-b]pyridine. (2024).

Sources

Foundational

The Ascendant Therapeutic Potential of Oxazolopyridines: A Technical Guide to Unraveling Their Biological Activity

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for a new generation of therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for a new generation of therapeutics is perpetual. Among the myriad of heterocyclic compounds, oxazolopyridine derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and immunomodulatory effects. This guide provides a comprehensive technical overview of the core biological activities of oxazolopyridine derivatives, delving into the mechanistic underpinnings of their action and furnishing detailed, field-proven protocols for their evaluation. As senior application scientists, our aim is not merely to present data, but to illuminate the causal links between molecular structure, experimental design, and therapeutic potential.

Section 1: The Anticancer Frontier: Targeting Key Oncogenic Pathways

The most extensively documented biological activity of oxazolopyridine derivatives lies in their potential as anticancer agents.[1] Their efficacy stems from their ability to selectively modulate the activity of key proteins and signaling pathways that are fundamental to cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: A Multi-pronged Attack on Cancer

Oxazolopyridine derivatives exert their anticancer effects through the inhibition of several critical targets:

  • VEGFR-2 Inhibition: A significant number of oxazolopyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit downstream signaling pathways, thereby suppressing tumor-induced angiogenesis.[3][4]

  • BCL-2 Family Modulation: The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of apoptosis (programmed cell death).[5][6][7] Cancer cells often overexpress anti-apoptotic BCL-2 proteins to evade cell death. Certain oxazolopyridine derivatives have been shown to inhibit the function of these anti-apoptotic proteins, thereby restoring the natural apoptotic process in cancer cells.[8]

  • NEDD8-Activating Enzyme (NAE) Inhibition: The NEDDylation pathway is a post-translational modification process that is crucial for the activity of Cullin-RING ligases (CRLs), which in turn regulate the degradation of numerous proteins involved in cell cycle control and other key cellular processes.[9][10][11][12] Inhibition of the NEDD8-Activating Enzyme (NAE), the initial enzyme in this pathway, by specific oxazolopyridine derivatives leads to the accumulation of CRL substrates, resulting in cell cycle arrest and apoptosis in cancer cells.

Key Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by oxazolopyridine derivatives.

graph VEGFR2_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

VEGF [label="VEGF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxazolopyridine [label="Oxazolopyridine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; Akt [label="Akt"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

VEGF -> VEGFR2; Oxazolopyridine -> VEGFR2 [label="Inhibition", arrowhead=tee]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; ERK -> Angiogenesis; Akt -> Angiogenesis; }

Caption: VEGFR-2 Signaling Pathway Inhibition.

graph BCL2_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Apoptotic_Stimuli [label="Apoptotic Stimuli"]; Bax_Bak [label="Bax/Bak"]; Mitochondria [label="Mitochondria"]; Cytochrome_c [label="Cytochrome c"]; Caspases [label="Caspases"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#FBBC05", fontcolor="#202124"]; Oxazolopyridine [label="Oxazolopyridine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Apoptotic_Stimuli -> Bax_Bak; Bax_Bak -> Mitochondria [label="Pore formation"]; Mitochondria -> Cytochrome_c [label="Release"]; Cytochrome_c -> Caspases [label="Activation"]; Caspases -> Apoptosis; Bcl2 -> Bax_Bak [label="Inhibition", arrowhead=tee]; Oxazolopyridine -> Bcl2 [label="Inhibition", arrowhead=tee]; }

Caption: BCL-2 Mediated Apoptosis Pathway Modulation.

graph Neddylation_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

NEDD8 [label="NEDD8"]; NAE [label="NAE (E1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxazolopyridine [label="Oxazolopyridine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2 [label="E2"]; E3 [label="E3 (CRL)"]; Substrate [label="Substrate\n(e.g., p27, Cdt1)"]; Proteasomal_Degradation [label="Proteasomal\nDegradation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n& Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

NEDD8 -> NAE [label="Activation"]; Oxazolopyridine -> NAE [label="Inhibition", arrowhead=tee]; NAE -> E2 [label="Conjugation"]; E2 -> E3; E3 -> Substrate [label="Neddylation"]; Substrate -> Proteasomal_Degradation; E3 -> Cell_Cycle_Arrest [style=dotted]; }

Caption: NEDDylation Pathway Inhibition.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative oxazolopyridine derivatives against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 / CC50 (µM)Reference
3g HT29 (Colon Adenocarcinoma)58.44[13]
3j HT29 (Colon Adenocarcinoma)99.87[13]
3e HT29 (Colon Adenocarcinoma)129.41[13]
Compound 11 HUVEC (Endothelial)1.31[2]
Compound 12 HUVEC (Endothelial)1.28[2]
Compound 10 HUVEC (Endothelial)9.30[2]
Compound 7d - (GSK-3β inhibition)0.34[14]
Compound 7e - (GSK-3β inhibition)0.39[14]
Compound 7g - (GSK-3β inhibition)0.47[14]
Compound 7c - (GSK-3β inhibition)0.53[14]
Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of oxazolopyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the oxazolopyridine derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol describes a biochemical assay to determine the inhibitory activity of oxazolopyridine derivatives against the VEGFR-2 kinase.

Principle: This assay measures the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The amount of phosphorylation is quantified, and a decrease in the signal indicates inhibition of the kinase by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the oxazolopyridine derivative. Prepare a kinase reaction buffer containing ATP and a specific VEGFR-2 substrate.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding the ATP/substrate mixture. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®) according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Section 2: Broadening the Spectrum: Antimicrobial, Anti-inflammatory, and Immunomodulatory Activities

Beyond their anticancer properties, oxazolopyridine derivatives have demonstrated promising activity against a range of microbial pathogens and have shown potential in modulating inflammatory and immune responses.

Antimicrobial Activity

Several oxazolopyridine derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][15][16] The proposed mechanism of action involves the inhibition of essential bacterial enzymes, such as DNA gyrase, thereby disrupting DNA replication and leading to bacterial cell death.[15]

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of oxazolopyridine derivatives against bacterial strains.

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of the oxazolopyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

Oxazolopyridine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and the suppression of pro-inflammatory mediators.[14][17] One key target is Glycogen Synthase Kinase-3β (GSK-3β), a pro-inflammatory enzyme.[14] Inhibition of GSK-3β can lead to a reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]

This protocol outlines the evaluation of the anti-inflammatory effects of oxazolopyridine derivatives in lipopolysaccharide (LPS)-stimulated macrophage cells.[18][19][20]

Principle: Macrophages, when stimulated with LPS, produce a range of pro-inflammatory mediators. This assay measures the ability of a test compound to inhibit the production of these mediators.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Compound Pre-treatment: Seed the cells in a 24-well plate and pre-treat with various concentrations of the oxazolopyridine derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the nitrite concentration in the supernatant using the Griess reagent.[18]

    • Cytokine Production (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-only control.

Immunomodulatory Activity

The immunomodulatory potential of oxazolopyridine derivatives is an emerging area of research.[17][21][22][23] These compounds have the ability to either stimulate or suppress the immune response, depending on the specific derivative and the cellular context. This activity can be harnessed for the treatment of autoimmune diseases or as adjuvants in vaccines.[22]

This protocol describes the evaluation of the immunomodulatory effects of oxazolopyridine derivatives on human PBMCs.

Principle: This assay assesses the effect of a test compound on the proliferation and cytokine production of immune cells within a mixed population of PBMCs.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Culture the PBMCs in a suitable medium and treat them with various concentrations of the oxazolopyridine derivative.

  • Stimulation: Stimulate the cells with a mitogen (e.g., Phytohemagglutinin (PHA) for T-cell proliferation) or a specific antigen. Include unstimulated and mitogen-only controls.

  • Proliferation Assay: After 48-72 hours, assess cell proliferation using an MTT assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine).

  • Cytokine Analysis: Collect the culture supernatants and measure the levels of key cytokines (e.g., IFN-γ, IL-2, IL-10) using ELISA or a multiplex cytokine array.

  • Data Analysis: Analyze the changes in cell proliferation and cytokine profiles in response to the oxazolopyridine derivative to determine its stimulatory or suppressive immunomodulatory effects.

Section 3: Future Perspectives and Conclusion

The diverse biological activities of oxazolopyridine derivatives underscore their significant potential in drug discovery. The structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for their respective targets.[12] Future research should focus on elucidating the detailed mechanisms of action for their antimicrobial, anti-inflammatory, and immunomodulatory effects. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds.

References

  • [PubMed Central. (2014). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][10][24] thiadiazine derivatives.]([Link])

Sources

Exploratory

Introduction: The Rising Prominence of the Oxazolo[4,5-b]pyridine Scaffold

An In-Depth Technical Guide to Oxazolo[4,5-b]pyridine Compounds: Synthesis, Biological Activity, and Therapeutic Potential The oxazolo[4,5-b]pyridine core is a fused heterocyclic system consisting of an oxazole ring fuse...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Oxazolo[4,5-b]pyridine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The oxazolo[4,5-b]pyridine core is a fused heterocyclic system consisting of an oxazole ring fused to a pyridine ring.[1] This scaffold has emerged as a "privileged structure" in medicinal chemistry and drug design. Its significance lies in its structural resemblance to endogenous purine bases, allowing it to act as a bioisostere and interact with a wide array of biological targets.[2][3] The fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring creates a unique electronic and structural framework, conferring a diverse range of pharmacological properties.

Researchers have been increasingly drawn to this heterocyclic system due to its demonstrated broad-spectrum biological activities, which include anticancer, antimicrobial, anti-inflammatory, and enzyme-modulating effects.[4] The versatility of the oxazolo[4,5-b]pyridine nucleus allows for chemical modifications at multiple positions, enabling the generation of large libraries of derivatives for structure-activity relationship (SAR) studies and the optimization of lead compounds.[5][6] This guide provides a comprehensive review of the synthesis, key biological activities, and therapeutic applications of oxazolo[4,5-b]pyridine compounds, aimed at researchers and professionals in the field of drug development.

PART 1: Synthesis of the Oxazolo[4,5-b]pyridine Core

The construction of the oxazolo[4,5-b]pyridine scaffold is a critical step in the development of novel therapeutic agents. The most prevalent and versatile synthetic strategies typically begin with 2-amino-3-hydroxypyridine as the key starting material. The core principle involves the cyclization of this precursor with various reagents to form the oxazole ring.

Common Synthetic Strategies

Several methods have been developed to achieve this transformation, with the choice of catalyst and reaction conditions influencing the yield and purity of the final product.

  • Acid-Catalyzed Condensation: A widely used approach involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives (like acid chlorides) in the presence of a dehydrating agent or catalyst.[7] Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are commonly employed for this purpose, facilitating the cyclization at elevated temperatures.[7]

  • Supported Catalyst Synthesis: More recent, environmentally friendly methods utilize solid-supported catalysts. For instance, silica-supported perchloric acid (HClO₄·SiO₂) has been shown to be an efficient catalyst for the one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives from 2-amino-3-hydroxypyridine and substituted benzoic acids. This method offers advantages such as high conversion rates, simple workup procedures, and the potential for catalyst reuse.[8][9]

  • Heck Reaction for Functionalization: To introduce further complexity and functionality, such as a carboxylic acid moiety required for certain biological activities, the Heck reaction can be performed on a pre-formed oxazolo[4,5-b]pyridine core. This palladium-catalyzed cross-coupling reaction allows for the introduction of side chains, which can then be further modified.[7]

Generalized Experimental Protocol: Synthesis via Acid Catalysis

The following protocol outlines a general procedure for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, a common starting point for further derivatization.

Objective: To synthesize a 2-substituted oxazolo[4,5-b]pyridine from 2-amino-3-hydroxypyridine and a substituted benzoic acid.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acid (e.g., 4-cyanobenzoic acid)

  • Polyphosphoric acid trimethylsilyl ester (PPSE) or silica-supported perchloric acid (HClO₄·SiO₂)

  • Appropriate solvent (e.g., anhydrous toluene, if needed)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask, combine equimolar amounts of 2-amino-3-hydroxypyridine and the desired substituted benzoic acid.

  • Catalyst Addition: Add the catalyst (e.g., PPSE or HClO₄·SiO₂) to the reaction mixture. The catalyst serves as both a solvent and a dehydrating agent to drive the cyclization.

  • Reaction Heating: Heat the mixture to the required temperature (often 150-200°C) and maintain it for the specified duration (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid.

  • Product Isolation: The solid product that precipitates is collected by vacuum filtration and washed thoroughly with water.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted oxazolo[4,5-b]pyridine.[8]

Causality in Experimental Choices:

  • Catalyst Choice (PPSE vs. HClO₄·SiO₂): PPSE is a strong dehydrating agent effective for driving the condensation, but it can require harsh workup conditions.[7] The use of a solid-supported catalyst like HClO₄·SiO₂ represents a green chemistry approach, simplifying purification and reducing corrosive waste.[9]

  • Temperature: High temperatures are necessary to overcome the activation energy for the intramolecular cyclodehydration step that forms the oxazole ring.

Synthesis_Workflow General Synthesis of Oxazolo[4,5-b]pyridines A 2-Amino-3-hydroxypyridine + Substituted Carboxylic Acid B Catalyst Addition (e.g., PPSE, HClO4-SiO2) A->B C Heating & Reflux (Cyclodehydration) B->C D Reaction Workup (Quenching & Neutralization) C->D E Crude Product (Precipitation) D->E F Purification (Recrystallization) E->F G Pure 2-Substituted Oxazolo[4,5-b]pyridine F->G DNA_Gyrase_Inhibition Proposed Antibacterial Mechanism of Oxazolo[4,5-b]pyridines cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase (Enzyme) Replication DNA Replication & Supercoiling Control DNA_Gyrase->Replication enables Inhibition Inhibition DNA_Gyrase->Inhibition DNA Bacterial DNA DNA->DNA_Gyrase binds to CellDeath Inhibition of Replication -> Bacterial Cell Death Replication->CellDeath Compound Oxazolo[4,5-b]pyridine Derivative Compound->DNA_Gyrase targets Compound->Inhibition Inhibition->Replication blocks

Caption: Inhibition of DNA gyrase by oxazolo[4,5-b]pyridine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Recent studies have highlighted Glycogen Synthase Kinase-3β (GSK-3β) as a pro-inflammatory enzyme, making it an attractive target for anti-inflammatory drugs.

  • GSK-3β Inhibition: A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated as GSK-3β inhibitors. [10]Several compounds displayed potent in vitro inhibitory activity, with IC₅₀ values in the sub-micromolar range. The most active compound, 7d, exhibited an IC₅₀ of 0.34 µM and showed significant in vivo anti-inflammatory effects in a rat paw edema model, reducing paw volume by up to 65.91%. [10]This demonstrates the potential of these compounds to control inflammation by suppressing pro-inflammatory mediators through GSK-3β inhibition.

Other Notable Biological Activities
  • SIRT1 Activation: A series of oxazolo[4,5-b]pyridines were identified as novel small molecule activators of SIRT1, an NAD⁺-dependent protein deacetylase. [11]SIRT1 activation is linked to beneficial metabolic effects, including improved glucose homeostasis and insulin sensitivity. These compounds were found to be structurally unrelated to and more potent than resveratrol, a well-known SIRT1 activator. [11]* Antitrypanosomal Activity: A high-throughput screen against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness), identified 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a potent class of inhibitors. [12]Structure-activity relationship studies revealed that specific modifications could lead to compounds with high potency (IC₅₀ of 91 nM) and low toxicity to mammalian cells, making them promising leads for the development of new treatments for this neglected tropical disease. [12]

Summary of Biological Activities
Biological ActivityMolecular Target / PathwayLead Compound Example(s)Reference(s)
Anticancer Topoisomerase IIα (hTopo IIα)2-(4-butylphenyl)oxazolo[4,5-b]pyridine[13]
Dihydroorotate Dehydrogenase (hDHODH)Oxazolo[4,5-b]pyridine-triazole hybrids[14]
Antibacterial DNA Gyrase (putative)2-(substituted-phenyl)oxazolo[4,5-b]pyridines[8][15]
Anti-inflammatory Glycogen Synthase Kinase-3β (GSK-3β)Piperazine-linked oxazolo[4,5-b]pyridines[10]
Metabolic Regulation SIRT1 ActivationSubstituted oxazolo[4,5-b]pyridines[11]
Antitrypanosomal Kinetoplastid Inhibition3-(oxazolo[4,5-b]pyridin-2-yl)anilides[12]

PART 3: Structure-Activity Relationship (SAR) and Future Perspectives

The development of clinically viable drugs from the oxazolo[4,5-b]pyridine scaffold hinges on a deep understanding of its structure-activity relationships. Studies have shown that even minor modifications to the core structure can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

  • Substitution at the 2-position: The 2-position of the oxazole ring is a common site for modification. Attaching different aryl or heteroaryl groups at this position has been a key strategy in modulating activity against various targets, from cancer cells to bacteria. [13][14]The nature of the substituents on this aryl ring (e.g., electron-donating or -withdrawing groups) further refines the biological profile. [6]* Side-Chain Modifications: The addition of side chains, often containing basic nitrogen atoms like piperazine or anilide groups, has proven crucial for enhancing potency and target engagement. [10][12]For example, in the antitrypanosomal series, the anilide moiety was critical for activity, and SAR was described as "sharp," indicating a highly specific interaction with the biological target. [12]* Physicochemical Properties: While many derivatives show excellent in vitro potency, their progression into clinical candidates can be hampered by poor physicochemical properties. For the most potent antitrypanosomal compounds, for instance, solubility and metabolic stability were identified as key parameters to optimize in future research. [12]

Future Directions

The oxazolo[4,5-b]pyridine scaffold remains a fertile ground for drug discovery. Future research should focus on:

  • Target Deconvolution: For compounds identified through phenotypic screens (e.g., whole-organism antibacterial or anticancer assays), identifying the specific molecular target is crucial for mechanism-of-action studies and rational drug design.

  • Pharmacokinetic Optimization: A concerted effort is needed to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent lead compounds to ensure they are viable for in vivo studies and eventual clinical development.

  • Exploration of New Isomers and Scaffolds: While the [4,5-b] isomer is prominent, other isomers like oxazolo[5,4-b]pyridine and isoxazolo[4,5-b]pyridines also exhibit significant biological activities and warrant further investigation. [4][16][17] In conclusion, the oxazolo[4,5-b]pyridine framework represents a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. Synthetic Communications. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. Available at: [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. Available at: [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed. Available at: [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. Available at: [Link]

  • Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... ResearchGate. Available at: [Link]

  • Examples of biologically active oxazolopyridines. ResearchGate. Available at: [Link]

  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available at: [Link]

  • Some examples of biologically active isoxazolo[4,5-b]pyridines with antibacterial,[4] anticancer [18]and cytotoxic [2][16]acitivities. ResearchGate. Available at: [Link]

  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health (NIH). Available at: [Link]

  • Oxazolo(4,5-b)pyridine. PubChem. Available at: [Link]

  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. PubMed. Available at: [Link]

  • 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. ResearchGate. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Ethyloxazolo[4,5-b]pyridine: Synthesis, Characterization, and Biological Significance

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry The oxazolo[4,5-b]pyridine core represents a heterocyclic system of significant interest in the fields of medicinal chemistry and drug development. Its str...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The oxazolo[4,5-b]pyridine core represents a heterocyclic system of significant interest in the fields of medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse pharmacological profile. This guide provides a comprehensive technical overview of a key derivative, 2-Ethyloxazolo[4,5-b]pyridine, intended for researchers, scientists, and professionals in drug development. We will delve into its discovery and historical context, detailed synthetic protocols, physicochemical and spectroscopic characterization, and the current understanding of its biological activities and potential therapeutic applications.

Discovery and Historical Context

The exploration of the oxazolo[4,5-b]pyridine scaffold has been a continuous effort in the quest for novel therapeutic agents. While the parent ring system has been known for decades, the specific synthesis and characterization of 2-Ethyloxazolo[4,5-b]pyridine is often situated within broader studies exploring the structure-activity relationships of this class of compounds. Early investigations into oxazolopyridines date back to the mid-20th century, with a surge in interest in recent decades driven by the discovery of their potent and varied biological activities.

The primary synthetic route to 2-substituted oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with various reagents. The introduction of the 2-ethyl substituent, specifically, is achieved through the reaction with triethyl orthopropionate. This straightforward and efficient method has made 2-Ethyloxazolo[4,5-b]pyridine a readily accessible compound for further derivatization and biological screening. While a singular "discovery" paper for this specific molecule is not prominently cited in the literature, its preparation is a logical extension of established synthetic methodologies for this class of heterocycles.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 2-Ethyloxazolo[4,5-b]pyridine is fundamental for its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 52333-88-7[1][2]
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1][2]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 51-53 °C[2]
Boiling Point (Predicted) 229.0 ± 13.0 °C at 760 mmHg[2]
Density (Predicted) 1.179 ± 0.06 g/cm³[2]
Purity (Typical) ≥97%[1]
Storage Conditions 2-8°C, store in a dry and sealed environment[2]
Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the three aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the fused oxazole ring and the nitrogen atom's position.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the six carbons of the oxazolo[4,5-b]pyridine core. The quaternary carbons of the fused ring system will have distinct chemical shifts.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethyloxazolo[4,5-b]pyridine would exhibit characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the ethyl group and the aromatic ring.

  • C=N and C=C stretching vibrations within the heterocyclic ring system.

  • C-O-C stretching of the oxazole ring.

2.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis would show a molecular ion peak (M+) corresponding to the molecular weight of 148.16. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the oxazole ring.

Synthesis of 2-Ethyloxazolo[4,5-b]pyridine: A Detailed Protocol

The synthesis of 2-Ethyloxazolo[4,5-b]pyridine is most commonly achieved through the cyclocondensation of 2-amino-3-hydroxypyridine with triethyl orthopropionate. This method is efficient and provides good yields of the desired product.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product A 2-Amino-3-hydroxypyridine P A->P + B Triethyl orthopropionate B->P C 2-Ethyloxazolo[4,5-b]pyridine P->C Heat

Caption: General reaction scheme for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine.

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-3-hydroxypyridine

  • Triethyl orthopropionate

  • High-boiling point solvent (e.g., N,N-dimethylformamide or Dowtherm A)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-hydroxypyridine in a suitable high-boiling point solvent.

  • Addition of Reagent: To the stirred solution, add a molar excess (typically 1.5 to 2 equivalents) of triethyl orthopropionate.

  • Reaction Conditions: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and maintain the reflux with continuous stirring for several hours (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization. Dissolve the residue in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold ethanol/water, and dry under vacuum to a constant weight.

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS). The obtained data should be consistent with the expected structure of 2-Ethyloxazolo[4,5-b]pyridine.

Biological Activities and Therapeutic Potential

The oxazolo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While specific in-depth biological studies on 2-Ethyloxazolo[4,5-b]pyridine are not extensively published, the known activities of its analogs provide a strong rationale for its investigation.

Antibacterial Activity

Derivatives of oxazolo[4,5-b]pyridine have demonstrated significant antibacterial activity against a range of pathogens.[3] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[3] The structural similarity of the oxazolo[4,5-b]pyridine core to purine bases may also contribute to its ability to interfere with nucleic acid synthesis.

Anticancer and Antiproliferative Activity

Several studies have highlighted the potential of oxazolo[4,5-b]pyridine derivatives as anticancer agents.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cell cycle progression and signaling pathways.

Sirtuin Activation

A notable area of research involves the discovery of oxazolo[4,5-b]pyridines as activators of Sirtuin 1 (SIRT1), an NAD-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Activation of SIRT1 has therapeutic potential for metabolic diseases such as type 2 diabetes.

Kinase Inhibition

The oxazolo[4,5-b]pyridine scaffold has been utilized in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation.

G cluster_0 Potential Biological Targets & Activities A 2-Ethyloxazolo[4,5-b]pyridine (and derivatives) B Bacterial DNA Gyrase (Antibacterial) A->B C Protein Kinases (Anticancer, Anti-inflammatory) A->C D SIRT1 (Metabolic Diseases) A->D E Nucleic Acid Synthesis (Antibacterial, Anticancer) A->E

Caption: Potential biological targets and activities of the oxazolo[4,5-b]pyridine scaffold.

Future Directions and Conclusion

2-Ethyloxazolo[4,5-b]pyridine serves as a valuable building block and a lead compound for the development of novel therapeutic agents. Its straightforward synthesis and the established biological significance of the oxazolo[4,5-b]pyridine core make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

  • Comprehensive Biological Profiling: A thorough investigation of the specific biological activities of 2-Ethyloxazolo[4,5-b]pyridine against a wide panel of targets is warranted.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-ethyl group and substitutions on the pyridine ring will provide valuable insights into the structural requirements for desired biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which 2-Ethyloxazolo[4,5-b]pyridine and its derivatives exert their biological effects is crucial for their rational development as drugs.

References

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (2025). Request PDF. [Link]

  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (n.d.). ResearchGate. [Link]

  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI. [Link]

  • Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... (n.d.). ResearchGate. [Link]

  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. (2022). Request PDF. [Link]

  • 2-ETHYLOXAZOLO[4,5-B]PYRIDINE [P95595]. (n.d.). ChemUniverse. [Link]

  • 2-ETHYLOXAZOLO[4,5-B]PYRIDINE. (n.d.). Two Chongqing Chemdad Co.. [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... (2017). ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (2017). ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Photophysical Properties of Novel Oxazolopyridine Derivatives

Introduction: The Rising Prominence of Oxazolopyridines The oxazolopyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxazolopyridines

The oxazolopyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic structure and conformational rigidity make it a privileged core for developing novel fluorophores. These derivatives are increasingly utilized as fluorescent markers for cellular imaging, components in organic light-emitting diodes (OLEDs), and sensitive chemosensors for detecting ions and small molecules.[1][2] This guide provides a comprehensive overview of the key photophysical properties of these compounds, the methodologies for their characterization, and the underlying principles that govern their behavior, tailored for researchers and professionals in drug and materials development.

The core appeal of oxazolopyridines lies in their tunable photophysical characteristics. By strategically modifying the substituents on the fused ring system, properties such as absorption and emission wavelengths, fluorescence quantum yield, and environmental sensitivity can be precisely controlled.[3] This guide will delve into these structure-property relationships and provide the technical foundation for designing and evaluating novel oxazolopyridine-based agents.

Core Photophysical Principles & Structure-Property Relationships

The interaction of light with oxazolopyridine derivatives is governed by the principles of molecular photophysics. The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁), typically corresponding to a π–π* transition within the conjugated system.[4][5] The molecule then relaxes back to the ground state through various pathways, including the emission of a photon (fluorescence), which is the primary focus of this guide.

Absorption and Emission Spectra

Novel oxazolopyridine derivatives typically exhibit absorption maxima (λ_abs) in the ultraviolet to near-visible range, generally between 280 nm and 360 nm.[4][6] The corresponding fluorescence emission (λ_em) occurs at a longer wavelength, resulting in a phenomenon known as the Stokes shift. A large Stokes shift, often observed in the range of 80–130 nm for these compounds, is highly desirable as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence-based applications.[4][5]

The specific wavelengths of absorption and emission are highly dependent on the nature and position of substituents attached to the oxazolopyridine core.

  • Electron-Donating Groups (EDGs) , such as amino or alkoxy groups, tend to cause a bathochromic (red) shift in both absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, can also induce a red shift by lowering the lowest unoccupied molecular orbital (LUMO) energy level.[3]

The introduction of extended π-conjugated systems, like phenyl or thiophene rings, also typically leads to a bathochromic shift.[7] Symmetrical molecules, such as 2,2'-bisoxazolo[5,4-b]pyridines, often exhibit particularly high fluorescence quantum yields, making them excellent candidates for bright fluorophores.[4][5]

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[8] Symmetrical bis-oxazolopyridine derivatives have been reported to exhibit exceptionally high quantum yields, with values reaching 0.70–0.84, significantly brighter than common standards like quinine sulfate (Φ_F ≈ 0.55).[4][6] This high efficiency is attributed to the rigid, conjugated structure that minimizes non-radiative decay pathways.

Environmental Sensitivity: Solvatochromism and Halochromism

A key feature of many oxazolopyridine derivatives is their sensitivity to the local environment, which can be exploited for sensing applications.

Solvatochromism

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) with a change in solvent polarity. Many oxazolopyridine derivatives exhibit positive solvatochromism, where the emission peak red-shifts as the solvent polarity increases.[9][10] This phenomenon arises from the stabilization of a more polar excited state in polar solvents. The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides insight into the change in dipole moment upon excitation.[3] This property is fundamental for developing probes that can report on the polarity of their microenvironment, for instance, within different cellular organelles.

Halochromism (pH Sensitivity)

The nitrogen atoms within the pyridine and oxazole rings can be protonated in acidic conditions, leading to significant changes in the photophysical properties.[3] This pH sensitivity, or halochromism, makes these compounds valuable as fluorescent pH sensors. Protonation of a pyridine nitrogen typically acts as a stronger electron-withdrawing event, which can lead to a blue shift in absorption and emission spectra by altering the intramolecular charge transfer (ICT) characteristics.[3][11] The specific response depends on the site of protonation, and in some complex molecules, multiple protonation events can occur.[9]

Experimental Characterization Workflow

A systematic approach is required to fully characterize the photophysical properties of a novel oxazolopyridine derivative. This workflow involves sample preparation, spectroscopic measurements, and data analysis.

Workflow for Relative Fluorescence Quantum Yield Determination.
Detailed Experimental Protocol: Relative Fluorescence Quantum Yield

The determination of the fluorescence quantum yield is most commonly and reliably performed using the relative method, which compares the sample to a well-characterized standard.[8][12]

Materials & Equipment:

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer with corrected emission spectra capabilities

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvents

  • Fluorescence Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.55)[4]

Step-by-Step Methodology:

  • Selection of Standard and Solvent: Choose a standard with a known, stable quantum yield that absorbs and emits in a similar spectral region to the test compound.[12] Ensure both the standard and the sample are soluble in the chosen spectroscopic grade solvent. The refractive index of the solvent(s) must be known.

  • Preparation of Solutions:

    • Prepare stock solutions of both the test compound and the standard in the chosen solvent.

    • From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard.

    • Crucially, the absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 in a 10 mm cuvette. This minimizes inner filter effects where re-absorption of emitted light can lead to inaccurate measurements.[8]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution of the standard and the test compound.

    • Use the pure solvent as a blank reference.

    • Identify a suitable excitation wavelength (λ_ex) where both the sample and standard exhibit absorbance.

    • Record the absorbance value at λ_ex for every solution.

  • Fluorescence Measurement:

    • Set the spectrofluorometer with the chosen excitation wavelength (λ_ex).

    • Record the corrected fluorescence emission spectrum for each of the diluted solutions of the standard and the test compound. Ensure the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.[8]

  • Data Analysis and Calculation:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • For both the standard and the test compound, create a plot of integrated fluorescence intensity versus absorbance at λ_ex.

    • Determine the gradient (slope) of the straight line for both plots. This method is more accurate than a single-point measurement as it averages over multiple concentrations.[13]

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:[8][12]

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients from the plots for the sample and standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.

Computational Modeling in Photophysics

Theoretical calculations, particularly those using Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and rationalizing the photophysical properties of oxazolopyridine derivatives.[14][15] These methods can:

  • Predict Absorption and Emission Spectra: By calculating the vertical excitation energies from the optimized ground state (for absorption) and the optimized first excited state (for emission), TD-DFT can simulate the electronic spectra.[14]

  • Elucidate Electronic Transitions: Analysis of the molecular orbitals involved (e.g., HOMO and LUMO) helps to characterize the nature of the electronic transitions, such as π–π* or intramolecular charge transfer (ICT).[16]

  • Explain Environmental Effects: By incorporating a polarizable continuum model (PCM), calculations can simulate solvent effects and predict solvatochromic shifts.[14]

These computational insights allow for a deeper understanding of the structure-property relationships and can guide the rational design of new derivatives with targeted photophysical characteristics.[17]

G cluster_spectra Predicted Spectra dft DFT Geometry Optimization tddft_s1 S₁ Geometry Optimization dft->tddft_s1 Excitation abs_spec Simulate Absorption (S₀ → Sₙ) dft->abs_spec em_spec Simulate Emission (S₁ → S₀) tddft_s1->em_spec TD-DFT Vertical De-excitation

Conceptual Workflow for TD-DFT Spectral Prediction.

Summary and Future Outlook

Oxazolopyridine derivatives represent a versatile and powerful class of fluorophores. Their photophysical properties can be finely tuned through synthetic modification, leading to compounds with high quantum yields, large Stokes shifts, and pronounced sensitivity to their environment. The combination of rigorous experimental characterization and insightful computational modeling provides a robust framework for developing these molecules for advanced applications. Future research will likely focus on expanding the emission wavelengths further into the red and near-infrared regions for deep-tissue imaging and developing more sophisticated multi-functional probes for theranostic applications.

References

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Eurasian Journal of Chemistry.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
  • Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. (2025). Benchchem.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2023). Preprints.org.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). Nature Protocols.
  • Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527.
  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[4][8][18]Oxadiazolo[3,4-d]pyridazines. (n.d.). MDPI. Available at:

  • Fluorescence Quantum Yields: Methods of Determination and Standards. (2013). Semantic Scholar.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2023). ResearchGate.
  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (2007). Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. (2023). Preprints.org.
  • Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. (n.d.). The University of Queensland eSpace.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2023). EURASIAN JOURNAL OF CHEMISTRY.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2023). Research Square.
  • Photophysical study of 2-(4 '-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. (2008). ResearchGate.
  • The fluorescent markers based on oxazolopyridine unit for imaging organelles. (2020). Bioorganic & Medicinal Chemistry Letters, 30(9), 126996.
  • Quantum chemical study on excited states and charge transfer of oxazolo[4,5-b]-pyridine derivatives. (2008). ResearchGate.
  • Solvatochromism effects on the optical properties of 2a and 2b. (n.d.). ResearchGate.
  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances, 9(22), 12531-12541.
  • Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging. (2024). Scientific Reports, 14(1), 2097.
  • Combined experimental and TD-DFT/DMOl3 investigations, optical properties, and photoluminescence behavior of a thiazolopyrimidine derivative. (2022). Scientific Reports, 12(1), 15647.
  • BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. (n.d.). MDPI.
  • Pyridine Derivatives as Fluorescent Sensors for Cations. (n.d.). MDPI.
  • Theoretical Studies of Photodynamic Therapy Properties of Azopyridine δ-OsCl2(Azpy)2 Complex as a Photosensitizer by a TDDFT Method. (2021). Computational Chemistry, 9(1), 64-84.
  • Fluorescent probes based on an oxonium-coumarin scaffold for the detection of SO2 derivatives. (n.d.). New Journal of Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Purity and Quality Specifications of 2-Ethyloxazolo[4,5-B]pyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical quality attributes and purity specifications for 2-Ethyloxa...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical quality attributes and purity specifications for 2-Ethyloxazolo[4,5-B]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of specific pharmacopeial monographs for this compound, this document synthesizes information from analogous structures and established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines. It outlines a systematic approach to defining quality, from potential synthetic routes and the impurities they may generate, to the analytical methodologies required for robust characterization and routine quality control. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to establish a comprehensive quality control strategy for 2-Ethyloxazolo[4,5-B]pyridine and related novel chemical entities.

Introduction: The Imperative for Rigorous Quality Control

2-Ethyloxazolo[4,5-B]pyridine (CAS No. 52333-88-7) is a member of the oxazolopyridine class of heterocyclic compounds. Such scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines, rendering them valuable as potential modulators of various biological targets. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding and stringent control of its purity and quality are paramount to ensure the safety, efficacy, and reproducibility of preclinical and clinical research.

The quality of a drug substance is not merely defined by its principal component but also by the absence of undesirable impurities. These impurities can arise from the manufacturing process (starting materials, intermediates, by-products), degradation of the substance over time, or from storage conditions. The International Council for Harmonisation (ICH) provides a robust framework for the control of impurities in new drug substances, which serves as the authoritative basis for the recommendations within this guide.[1][2][3]

This document will elucidate the key aspects of establishing purity and quality specifications for 2-Ethyloxazolo[4,5-B]pyridine, beginning with its physicochemical properties and a plausible synthetic pathway, which informs the potential impurity profile. Subsequently, a suite of analytical techniques for identification, assay, and impurity determination will be detailed, culminating in a proposed set of specifications.

Physicochemical and Structural Characteristics

A foundational step in defining quality is the unambiguous identification of the molecule.

  • Chemical Name: 2-Ethyloxazolo[4,5-B]pyridine

  • Synonyms: 2-Ethyl[1][4]oxazolo[4,5-b]pyridine

  • CAS Number: 52333-88-7

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

  • Appearance: White to off-white crystalline solid (typical)

  • Melting Point: 51-53 °C

The structural identity is definitively confirmed through a combination of spectroscopic techniques, as will be detailed in the analytical section.

2_Ethyloxazolo_4_5_B_pyridine cluster_0 Structure of 2-Ethyloxazolo[4,5-B]pyridine N1 N C2 C O3 O C3a C C7a C N4 N C5 C C6 C C7 C C_ethyl1 CH₂ C_ethyl2 CH₃ node1 N node2 C node3 O node4 C node5 C node6 N node7 C node8 C node9 C node10 C node11 CH₃ node12 CH₂ compound N_oxazole N C_oxazole C O_oxazole O C_bridgehead1 C C_bridgehead2 C N_pyridine N C_pyridine1 C C_pyridine2 C C_pyridine3 C C_ethyl_1 CH₂ C_ethyl_2 CH₃ A Pyridine Ring B Oxazole Ring A->B Fused at 4,5-positions C Ethyl Group at C2 B->C Substituted

Caption: Logical relationship of the structural components.

Synthesis and Potential Process-Related Impurities

A robust impurity profile begins with a deep understanding of the synthetic route. While multiple pathways to oxazolo[4,5-b]pyridines exist, a common and plausible synthesis for 2-substituted derivatives involves the condensation and cyclization of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative.[4]

A likely synthetic route for 2-Ethyloxazolo[4,5-B]pyridine would involve the reaction of 2-amino-3-hydroxypyridine with propanoic acid or one of its activated forms (e.g., propionyl chloride, propanoic anhydride) in the presence of a dehydrating agent or catalyst.

Caption: High-level overview of the synthetic workflow.

This proposed synthesis allows for the prediction of several potential process-related impurities:

Table 1: Potential Process-Related Impurities

Impurity TypePotential SourceChemical Name/Structure
Starting Materials Incomplete reaction2-Amino-3-hydroxypyridine
Incomplete reactionPropanoic acid
Intermediates Incomplete cyclizationN-(3-hydroxypyridin-2-yl)propanamide
By-products Side reactionsIsomeric oxazolopyridines (if starting material contains isomers)
Dimerization/PolymerizationHigh molecular weight species
Reagents/Solvents From reaction and purificationResidual solvents (e.g., toluene, ethanol), catalysts

Degradation Profile and Stability

Forced degradation studies are essential to identify potential degradation products that could form during storage and to establish the stability-indicating nature of the analytical methods.[5][6][7] These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of the oxazole ring to open the N-(3-hydroxypyridin-2-yl)propanamide intermediate.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSimilar to acid hydrolysis, potentially faster cleavage of the oxazole ring.
Oxidation 3% H₂O₂ at room temp for 24hOxidation of the pyridine nitrogen to form the N-oxide derivative.
Thermal 80°C for 48h (solid state)General decomposition, potential for dimerization or other complex reactions.
Photostability ICH Q1B conditionsPhotolytic cleavage or rearrangement. Pyridine-containing compounds can be susceptible to photolytic degradation.

The results of these studies are critical for developing a stability-indicating analytical method capable of separating the intact drug substance from all significant degradants.

Analytical Methodologies for Quality Control

A suite of validated analytical methods is required to control the quality of 2-Ethyloxazolo[4,5-B]pyridine.

G cluster_analytical Comprehensive Analytical Workflow cluster_identity Identification cluster_purity Purity & Impurities cluster_assay Assay (Potency) I1 FTIR I2 ¹H NMR & ¹³C NMR I3 Mass Spectrometry (MS) P1 HPLC-UV (Primary) P2 LC-MS (Impurity ID) P1->P2 Peak > ID Threshold P3 GC (Residual Solvents) A1 HPLC-UV (vs. Reference Standard) A2 Titration (if applicable) Sample API Batch Sample->I1 Sample->I2 Sample->I3 Sample->P1 Sample->P3 Sample->A1

Caption: Integrated analytical workflow for quality control.

Identification
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise molecular structure, including the ethyl group and the substitution pattern on the fused ring system. The spectra should be unambiguous and consistent with the assigned structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data consistent with the structure. High-resolution MS (HRMS) is used to confirm the elemental composition.

Purity and Impurities

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for purity assessment.

Protocol: Example HPLC-UV Method for Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or an alternative wavelength determined by UV-Vis spectral analysis).

  • Injection Volume: 10 µL.

  • Rationale: This reverse-phase method is a standard approach for separating small organic molecules of moderate polarity. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. Formic acid is used as a mobile phase modifier to improve peak shape for the basic pyridine nitrogen.[8][9][10]

Assay

The same HPLC method used for purity can typically be used for the assay, by comparing the peak area of the sample to that of a well-characterized reference standard of known purity.

Proposed Quality Specifications

The following table outlines a typical set of specifications for 2-Ethyloxazolo[4,5-B]pyridine intended for use in drug development, based on ICH Q3A guidelines.[1][11][12]

Table 3: Proposed Specifications for 2-Ethyloxazolo[4,5-B]pyridine

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification FTIRSpectrum corresponds to that of the reference standard
¹H NMRSpectrum is consistent with the structure of 2-Ethyloxazolo[4,5-B]pyridine
Assay HPLC-UV98.0% to 102.0% (on anhydrous, solvent-free basis)
Purity/Impurities HPLC-UV
Reporting Threshold≥ 0.05%
Identification Threshold≥ 0.10%
Qualification Threshold≥ 0.15%
Any Unspecified Impurity≤ 0.10%
Any Specified ImpurityTo be established based on process capability and qualification data
Total Impurities≤ 1.0%
Residual Solvents GC-HSMeets ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%

Note: The thresholds for impurities are based on a maximum daily dose of ≤ 2g/day as per ICH Q3A. These would need to be adjusted for higher doses.

Conclusion and Forward-Looking Strategy

Establishing a comprehensive set of purity and quality specifications is a critical, iterative process in drug development. This guide provides a scientifically grounded framework for 2-Ethyloxazolo[4,5-B]pyridine based on established principles for analogous heterocyclic systems and authoritative regulatory guidelines.

For any organization developing this compound, the immediate next steps are clear:

  • Definitive Synthesis: Lock down the synthetic route to ensure a consistent process and impurity profile.

  • Method Development & Validation: Develop and rigorously validate all analytical methods (especially the stability-indicating HPLC method) according to ICH Q2 guidelines.

  • Reference Standard Characterization: Prepare and thoroughly characterize a primary reference standard against which all production batches will be tested.

  • Impurity Characterization: Isolate and structurally elucidate any process impurity or degradant that exceeds the identification threshold.

  • Toxicological Qualification: Qualify any impurity exceeding the qualification threshold through appropriate safety studies.

By adhering to this structured approach, researchers and developers can ensure the quality, safety, and consistency of 2-Ethyloxazolo[4,5-B]pyridine, thereby building a solid foundation for its potential therapeutic application.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ICH. (1995). ICH Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Doise, M., Blondeau, D., & Sliwa, H. (1992). Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Synthetic Communications, 22(20), 2955-2963. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-Ethyloxazolo[4,5-B]pyridine

An In-Depth Guide to the Synthesis of 2-Ethyloxazolo[4,5-b]pyridine: Protocol, Mechanistic Insights, and Characterization This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 2-Ethy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Ethyloxazolo[4,5-b]pyridine: Protocol, Mechanistic Insights, and Characterization

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 2-Ethyloxazolo[4,5-b]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The oxazolo[4,5-b]pyridine scaffold is a key structural motif in various biologically active molecules. This document outlines a reliable and reproducible method starting from commercially available precursors, explains the chemical principles behind the procedure, and details the necessary steps for purification and characterization of the final product.

Introduction and Scientific Background

The fusion of pyridine and oxazole rings creates the oxazolo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The substituent at the 2-position of the oxazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The synthesis of 2-alkyloxazolo[4,5-b]pyridines, such as the target molecule 2-Ethyloxazolo[4,5-b]pyridine, is therefore of significant interest for building libraries of potential therapeutic agents.

The synthetic strategy detailed herein is based on the classical and robust method of condensing a 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative. This approach is widely applicable for the formation of 2-substituted oxazolo[4,5-b]pyridines.[3] In this protocol, we utilize 2-amino-3-hydroxypyridine and propionic anhydride, with polyphosphoric acid (PPA) serving as both the reaction medium and a powerful dehydrating catalyst to facilitate the essential cyclization step.[1][4]

Reaction Mechanism and Principle

The synthesis of 2-Ethyloxazolo[4,5-b]pyridine proceeds via a two-step, one-pot process:

  • N-Acylation: The synthesis begins with the acylation of the primary amino group of 2-amino-3-hydroxypyridine with propionic anhydride. This forms the N-(3-hydroxypyridin-2-yl)propanamide intermediate. This is a standard nucleophilic acyl substitution reaction.

  • Intramolecular Cyclodehydration: The crucial ring-closing step is an intramolecular cyclization. The hydroxyl group on the pyridine ring acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide. This reaction is promoted by polyphosphoric acid (PPA), which acts as a strong dehydrating agent, facilitating the elimination of a water molecule to form the stable, aromatic oxazole ring.[4][5]

The overall transformation is a condensation reaction that efficiently constructs the desired heterocyclic system.

Reaction_Mechanism Reactants 2-Amino-3-hydroxypyridine + Propionic Anhydride Intermediate N-(3-hydroxypyridin-2-yl)propanamide Reactants->Intermediate N-Acylation Product 2-Ethyloxazolo[4,5-b]pyridine Intermediate->Product Intramolecular Cyclodehydration PPA Polyphosphoric Acid (PPA) Heat PPA->Intermediate PPA->Product

Figure 1: General workflow for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )PuritySupplierNotes
2-Amino-3-hydroxypyridine16867-03-1C₅H₆N₂O110.11≥98%Sigma-AldrichStore in a cool, dry place.
Propionic Anhydride123-62-6C₆H₁₀O₃130.14≥97%Sigma-AldrichCorrosive, handle with care.
Polyphosphoric Acid (PPA)8017-16-1H(n+2)P(n)O(3n+1)Varies115% H₃PO₄ basisSigma-AldrichHighly viscous and corrosive.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS ReagentFisher ScientificFor neutralization.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11HPLC GradeFisher ScientificFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04ACS ReagentFisher ScientificFor drying organic layer.
Ethanol (EtOH)64-17-5C₂H₆O46.07Reagent GradeFisher ScientificFor recrystallization.
Deionized Water (H₂O)7732-18-5H₂O18.02--
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Synthesis Protocol

Step 1: Reaction Setup

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-3-hydroxypyridine (5.5 g, 50 mmol).

  • Carefully and slowly add polyphosphoric acid (approx. 50 mL) to the flask. The PPA is very viscous and the addition should be done with caution.

  • Begin stirring the mixture. A gentle warming to around 40-50 °C may be required to reduce the viscosity of the PPA and ensure a homogenous suspension of the starting material.

Step 2: Acylation and Cyclization

  • Once the mixture is homogenous, begin to heat it to 140-150 °C using a heating mantle.

  • Slowly add propionic anhydride (7.8 g, 60 mmol, 1.2 equivalents) dropwise to the reaction mixture over a period of 20-30 minutes using a dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, maintain the reaction temperature at 140-150 °C and continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase.

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature (or at least below 100 °C).

  • Very cautiously, pour the viscous reaction mixture into a beaker containing approximately 400 mL of ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • The acidic aqueous mixture is then carefully neutralized to a pH of 7-8 using a saturated solution of sodium bicarbonate. Be cautious as this will generate a significant amount of CO₂ gas.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any inorganic salts.

Step 4: Purification

  • The crude solid is transferred to an Erlenmeyer flask.

  • Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-Ethyloxazolo[4,5-b]pyridine as a crystalline solid.

Characterization and Data

The structure and purity of the synthesized 2-Ethyloxazolo[4,5-b]pyridine should be confirmed by standard analytical techniques.

Expected Physical Properties
PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
Melting PointTo be determined experimentally
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃, δ):

    • ~8.2-8.4 ppm (dd, 1H, Pyridine-H)

    • ~7.8-8.0 ppm (dd, 1H, Pyridine-H)

    • ~7.2-7.4 ppm (dd, 1H, Pyridine-H)

    • ~2.9-3.1 ppm (q, 2H, -CH₂CH₃)

    • ~1.4-1.6 ppm (t, 3H, -CH₂CH₃)

  • ¹³C NMR (100 MHz, CDCl₃, δ):

    • ~165 ppm (C=N, Oxazole)

    • ~150 ppm (Pyridine C-O)

    • ~145 ppm (Pyridine C)

    • ~142 ppm (Pyridine C)

    • ~120 ppm (Pyridine C-H)

    • ~118 ppm (Pyridine C-H)

    • ~25 ppm (-CH₂CH₃)

    • ~12 ppm (-CH₂CH₃)

  • Mass Spectrometry (EI):

    • m/z (%): 148 [M]⁺, and other fragmentation peaks.

Characterization_Flow Start Synthesized Product Purification Recrystallization from Ethanol Start->Purification Characterization Structural & Purity Analysis Purification->Characterization NMR 1H and 13C NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS MP Melting Point Analysis Characterization->MP Final Pure 2-Ethyloxazolo[4,5-b]pyridine NMR->Final MS->Final MP->Final

Figure 2: Post-synthesis workflow for purification and characterization.

Safety and Handling Precautions

  • This protocol should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Polyphosphoric acid is highly corrosive and hygroscopic. Handle with extreme care and avoid contact with skin and eyes.

  • Propionic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.

  • The quenching of the reaction mixture with water is highly exothermic and can cause splashing. Perform this step slowly and cautiously.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine. By understanding the underlying chemical principles and adhering to the procedural steps and safety precautions, researchers can confidently prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

  • BLD Pharm. 2-Ethyloxazolo[4,5-b]pyridine. (Accessed January 5, 2026).
  • Chaban, T. I., et al. Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Pharma Innov. J.2018, 7, 287-291.
  • Reen, G. K., et al. In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents.
  • Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. 2025.
  • Grivas, S., et al.
  • Sharma, P., et al. Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions.
  • Alqasoumi, S. I., et al. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. Molecules. 2013, 18(9), 10992-11004.
  • SpectraBase. 2-METHYLOXAZOLO-[4,5-B]-PYRIDINE-4-OXIDE. (Accessed January 5, 2026).
  • ResearchGate. SYNTHESIS AND ANTITUMOR ACTIVITY EVALUATION OF SOME THIAZOLO[4,5-b]PYRIDINES. (Accessed January 5, 2026).
  • Poręba, K., et al. Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Pol. Pharm.2012, 69(4), 727-732.
  • Google Patents.
  • Jubilant Ingrevia.
  • Justia Patents.
  • Burnett, C. L., et al. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology. 2015, 34(1_suppl), 45S-50S.
  • Singh, P., et al. Polyphosphoric Acid in Organic Synthesis.
  • Maleki, A., et al. Facile microwave-assisted synthesis of 2-aryloxazolo[4,5-b] pyridines using SBA-Pr-NH2.
  • Wang, Y., et al. Phosphoric Acid-Catalyzed Cyclization-Aromatization of 3-Vinylindoles and 2-Vinylpyridines to Access C3N2 Carbazole-Pyridine Frameworks. Org. Lett.2021, 23(15), 5845–5850.
  • Singh, P., & Singh, P. Polyphosphoric Acid in Organic Synthesis.
  • ResearchGate. NMR spectroscopy data (pyridine-d 5 ) for compound 2. (Accessed January 5, 2026).
  • National Institutes of Health. 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (Accessed January 5, 2026).
  • Chaban, T. I., et al. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry. 2019, 17(3), 67.

Sources

Application

Application Notes &amp; Protocols: A Streamlined One-Pot Synthesis of 2-(Phenyl)oxazolo[4,5-b]pyridine Derivatives

For: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Strategic Importance of the Oxazolo[4,5-b]pyridine Scaffold The fusion of pyridine and oxazole rings to form the oxazolo[4,5-b]py...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxazolo[4,5-b]pyridine Scaffold

The fusion of pyridine and oxazole rings to form the oxazolo[4,5-b]pyridine core creates a privileged heterocyclic scaffold with significant therapeutic potential.[1] This structural motif is a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active molecules. Derivatives have demonstrated promising efficacy as anticancer agents targeting enzymes like human DNA topoisomerase IIα, antibacterial agents effective against multidrug-resistant strains, and potent inhibitors of key cellular kinases such as Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4] The inherent drug-like properties of the pyridine ring, such as improved water solubility and its ability to engage in hydrogen bonding, enhance the pharmacokinetic profiles of these compounds.[5]

The development of efficient, scalable, and environmentally benign synthetic routes is paramount to exploring the full potential of this scaffold. Traditional multi-step syntheses are often plagued by low overall yields, tedious purification procedures, and significant solvent waste. The one-pot methodology presented herein addresses these challenges by combining multiple reaction steps into a single, continuous process, thereby enhancing operational simplicity and atom economy. This guide details an acid-catalyzed, one-pot condensation and cyclization reaction for synthesizing 2-(phenyl)oxazolo[4,5-b]pyridine derivatives at ambient temperature, providing a robust and accessible protocol for academic and industrial laboratories.

Reaction Principle & Mechanistic Insights

The core transformation involves the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid, followed by an intramolecular cyclodehydration to form the oxazole ring. The entire sequence is facilitated in a single pot, driven by a solid-supported acid catalyst, such as silica-supported perchloric acid (HClO₄·SiO₂), which offers high efficiency and ease of recovery.[6][7]

Causality Behind the Method:

  • Catalyst Choice: A solid-supported acid catalyst is crucial. It acts as a proton source to activate the carboxylic acid for nucleophilic attack. Its heterogeneous nature simplifies the work-up, as the catalyst can be removed by simple filtration, making the process more sustainable and scalable.[7]

  • One-Pot Strategy: Combining the benzoylation and cyclization steps avoids the isolation of the intermediate N-(3-hydroxypyridin-2-yl)benzamide. This minimizes product loss, reduces reaction time, and decreases solvent consumption, aligning with the principles of green chemistry.

  • Ambient Conditions: The ability to perform the reaction at room temperature is a significant advantage, preserving thermally sensitive functional groups and reducing energy costs.[6]

Plausible Reaction Mechanism

The reaction proceeds through a well-defined, acid-catalyzed pathway. Understanding these steps is key to troubleshooting and optimizing the synthesis for different substrates.

G reactant reactant intermediate intermediate product product catalyst catalyst RCOOH Substituted Benzoic Acid Activated_Acid Protonated Carbonyl (Activated Electrophile) PyOHNH2 2-Amino-3-hydroxypyridine PyOHNH2->Activated_Acid 2. Nucleophilic attack by Amino Group H_plus H⁺ (from HClO₄·SiO₂) H_plus->RCOOH Tetrahedral_Int Tetrahedral Intermediate Activated_Acid->Tetrahedral_Int Amide_Int N-Acyl Intermediate (after dehydration) Tetrahedral_Int->Amide_Int 3. Dehydration (-H₂O) Cyclized_Int Oxazoline Intermediate Amide_Int->Cyclized_Int 4. Intramolecular Cyclization (Attack by -OH) Final_Product 2-(Phenyl)oxazolo[4,5-b]pyridine Cyclized_Int->Final_Product 5. Final Dehydration (-H₂O) & Aromatization

Sources

Method

Application Notes and Protocols for Antimicrobial Studies of 2-Ethyloxazolo[4,5-b]pyridine

Introduction: The Therapeutic Potential of Oxazolo[4,5-b]pyridine Derivatives The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Oxazolo[4,5-b]pyridine Derivatives

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, and notably, antimicrobial agents. The structural resemblance of the oxazolo[4,5-b]pyridine ring system to purine bases, such as adenine and guanine, suggests a potential mechanism of action involving the inhibition of nucleic acid synthesis.[1] Furthermore, some studies propose that these compounds may exert their antimicrobial effects through the inhibition of essential bacterial enzymes like DNA gyrase, akin to the mechanism of fluoroquinolone antibiotics.[1]

Research into 2-substituted oxazolo[4,5-b]pyridine derivatives has revealed promising antibacterial activity. For instance, a series of 2-(p-substituted-phenyl) oxazolo[4,5-b]pyridine derivatives demonstrated significant efficacy against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 3.1-25 µg/mL.[2] In other investigations, various 2-(substituted-phenyl)oxazolo[4,5-b]pyridines have shown strong antibacterial action against a panel of four bacterial strains, with particularly notable activity against Staphylococcus aureus.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate the antimicrobial properties of a specific derivative, 2-Ethyloxazolo[4,5-b]pyridine . The following protocols are designed to be self-validating and provide a robust framework for determining the compound's antimicrobial spectrum, potency, and preliminary mechanism of action.

Part 1: Initial Screening - Determination of Minimum Inhibitory Concentration (MIC)

The first crucial step in evaluating a novel antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation. This provides a quantitative measure of the compound's potency.

Protocol 1: Broth Microdilution MIC Assay

This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • 2-Ethyloxazolo[4,5-b]pyridine

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of 2-Ethyloxazolo[4,5-b]pyridine Dilutions:

    • Prepare a stock solution of 2-Ethyloxazolo[4,5-b]pyridine in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations. A common starting range for novel compounds is 256 µg/mL down to 0.5 µg/mL.

    • Ensure the final volume in each well is 50 µL before adding the inoculum.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 2-Ethyloxazolo[4,5-b]pyridine at which there is no visible growth.

Data Presentation: MIC Values
Test MicroorganismGram Stain2-Ethyloxazolo[4,5-b]pyridine MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental DataKnown Value
Escherichia coliGram-negativeExperimental DataKnown Value
Pseudomonas aeruginosaGram-negativeExperimental DataKnown Value
Klebsiella pneumoniaeGram-negativeExperimental DataKnown Value

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of 2-Ethyloxazolo[4,5-b]pyridine prep_compound->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination.

Part 2: Characterizing Antimicrobial Dynamics - Time-Kill Kinetic Assay

While the MIC provides information on the concentration required to inhibit growth, a time-kill kinetic assay reveals the rate at which a compound kills bacteria. This helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol 2: Time-Kill Kinetic Assay

Materials:

  • Materials from Protocol 1

  • Sterile microcentrifuge tubes

  • Plate spreader

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to ~1 x 10⁶ CFU/mL in CAMHB.

    • Prepare tubes with CAMHB containing 2-Ethyloxazolo[4,5-b]pyridine at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.

  • Assay:

    • Inoculate each tube with the bacterial suspension.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is no significant change in CFU/mL over time compared to the initial inoculum, while the growth control shows a significant increase.

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling cluster_quantification Quantification cluster_analysis Analysis setup_tubes Prepare Tubes with Compound (e.g., 0.5x, 1x, 2x, 4x MIC) inoculate_tubes Inoculate Tubes setup_tubes->inoculate_tubes setup_inoculum Prepare Bacterial Inoculum (~1x10^6 CFU/mL) setup_inoculum->inoculate_tubes sample Sample at Time Points (0, 2, 4, 8, 24h) inoculate_tubes->sample serial_dilute Serial Dilution sample->serial_dilute plate Plate on Agar serial_dilute->plate incubate_count Incubate and Count Colonies plate->incubate_count plot_data Plot log10 CFU/mL vs. Time incubate_count->plot_data

Caption: Workflow for time-kill kinetic assay.

Part 3: Investigating the Mechanism of Action - Membrane Permeability Assay

A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. This can be assessed by measuring the uptake of fluorescent dyes that are typically excluded by intact membranes.

Protocol 3: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

NPN is a fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Its uptake is indicative of outer membrane damage.

Materials:

  • Bacterial culture grown to mid-log phase

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (e.g., 500 µM in acetone)

  • 2-Ethyloxazolo[4,5-b]pyridine

  • Polymyxin B (positive control)

  • Fluorometer and 96-well black plates

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay:

    • Add 100 µL of the cell suspension to the wells of a black 96-well plate.

    • Add 2-Ethyloxazolo[4,5-b]pyridine to final concentrations (e.g., 1x and 2x MIC).

    • Add NPN to a final concentration of 10 µM.

    • Measure the fluorescence immediately and at regular intervals (e.g., every 2 minutes for 30 minutes) using a fluorometer (excitation λ = 350 nm, emission λ = 420 nm).

  • Data Analysis:

    • Plot the change in fluorescence intensity over time. An increase in fluorescence compared to the untreated control indicates outer membrane permeabilization.

Protocol 4: Propidium Iodide (PI) Uptake Assay for Inner Membrane Permeabilization

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of inner membrane integrity.

Materials:

  • Materials from Protocol 3 (excluding NPN)

  • Propidium iodide (PI) stock solution (e.g., 1 mM in water)

Procedure:

  • Cell Preparation:

    • Prepare bacterial cells as described in the NPN uptake assay.

  • Assay:

    • Add 100 µL of the cell suspension to the wells of a black 96-well plate.

    • Add PI to a final concentration of 5 µM.

    • Add 2-Ethyloxazolo[4,5-b]pyridine to final concentrations (e.g., 1x and 2x MIC).

    • Measure fluorescence (excitation λ ≈ 535 nm, emission λ ≈ 617 nm) over time.

  • Data Analysis:

    • An increase in fluorescence indicates that PI has entered the cell and intercalated with DNA, signifying inner membrane damage.

Hypothesized Mechanism of Action Pathway

MoA_Pathway compound 2-Ethyloxazolo[4,5-b]pyridine target Potential Target: DNA Gyrase compound->target Binds to inhibition Inhibition of DNA Replication and Repair target->inhibition Leads to cell_death Bacterial Cell Death inhibition->cell_death Results in

Caption: Hypothesized mechanism of action.

Conclusion

These application notes provide a foundational framework for the comprehensive antimicrobial evaluation of 2-Ethyloxazolo[4,5-b]pyridine. The described protocols for MIC determination, time-kill kinetics, and membrane permeability assays will enable researchers to characterize the compound's antimicrobial profile and gain insights into its potential mechanism of action. Based on the activity of related compounds, it is hypothesized that 2-Ethyloxazolo[4,5-b]pyridine may exhibit significant antibacterial activity, potentially through the inhibition of DNA gyrase. The successful execution of these studies will be crucial in determining the therapeutic potential of this novel compound in the fight against bacterial infections.

References

Application

2-Ethyloxazolo[4,5-B]pyridine as a ligand in coordination chemistry

An In-Depth Guide to 2-Ethyloxazolo[4,5-b]pyridine in Coordination Chemistry: Synthesis, Characterization, and Applications Introduction: Unveiling the Potential of a Versatile Heterocycle 2-Ethyloxazolo[4,5-b]pyridine i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Ethyloxazolo[4,5-b]pyridine in Coordination Chemistry: Synthesis, Characterization, and Applications

Introduction: Unveiling the Potential of a Versatile Heterocycle

2-Ethyloxazolo[4,5-b]pyridine is a heterocyclic compound featuring a pyridine ring fused with an oxazole ring, with an ethyl group at the 2-position of the oxazole moiety. This molecular architecture makes it a compelling ligand in coordination chemistry. The pyridine nitrogen atom presents a primary Lewis basic site for coordination to metal ions, a well-established interaction in countless coordination compounds.[1][2] Furthermore, the oxazole ring, with its own nitrogen and oxygen atoms, introduces additional potential coordination sites and modulates the electronic properties of the pyridine ring system. This dual-feature system allows for the formation of stable metal complexes with potentially unique steric and electronic environments around the metal center.

The broader family of oxazolopyridines and their benzoxazole analogues has garnered significant attention, primarily in medicinal chemistry, for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] These compounds are also explored as organic luminophores and biomarkers due to their photoluminescent properties.[6][7] By employing 2-Ethyloxazolo[4,5-b]pyridine as a ligand, researchers can bridge the fields of coordination chemistry and materials science or drug development, aiming to create metallodrugs with enhanced efficacy or novel materials with tunable photophysical characteristics.[8][9] This guide provides detailed protocols and scientific rationale for the synthesis, complexation, and characterization of this promising ligand.

Part 1: Synthesis of 2-Ethyloxazolo[4,5-b]pyridine Ligand

The synthesis of 2-Ethyloxazolo[4,5-b]pyridine is most effectively achieved through the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with an appropriate orthoester. This method is a direct and efficient route to the fused heterocyclic system.

Protocol 1: Synthesis from 2-Amino-3-hydroxypyridine

This protocol details the synthesis via the reaction of 2-amino-3-hydroxypyridine with triethyl orthopropionate.[10] The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization to yield the final product.

Materials and Reagents:

  • 2-Amino-3-hydroxypyridine

  • Triethyl orthopropionate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether) or a neat reaction setup

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle and magnetic stirrer

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, combine 2-amino-3-hydroxypyridine (1.0 eq) and triethyl orthopropionate (1.5-2.0 eq). The use of a slight excess of the orthoester ensures the complete consumption of the aminopyridine starting material.

  • Heating and Reaction: Heat the reaction mixture to a high temperature (typically 140-160 °C). The reaction can be performed neat (without solvent) or in a high-boiling solvent. As the reaction progresses, ethanol is generated as a byproduct and can be slowly distilled off to drive the equilibrium towards product formation.

  • Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the 2-amino-3-hydroxypyridine spot indicates the completion of the reaction.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product will often solidify upon cooling.

  • Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. This step is crucial to remove any unreacted starting materials and byproducts, yielding the pure 2-Ethyloxazolo[4,5-b]pyridine ligand as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized ligand using standard analytical techniques as detailed in the characterization section below (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Causality Behind Experimental Choices:

  • Triethyl Orthopropionate: This reagent serves as the source for the ethyl group and the carbon atom that will form the C2 position of the oxazole ring. The orthoester functionality is key for the condensation and subsequent cyclization.

  • High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the condensation and cyclization steps.

  • Distillation of Ethanol: Removing the ethanol byproduct as it forms, according to Le Chatelier's principle, shifts the reaction equilibrium towards the formation of the desired oxazolopyridine product, thereby increasing the overall yield.

Synthesis_Ligand A 2-Amino-3-hydroxypyridine C Reaction Vessel A->C B Triethyl Orthopropionate B->C D Heating (140-160°C) + Distill off EtOH C->D Condensation & Cyclization E Crude Product D->E F Recrystallization (Ethanol) E->F G Pure 2-Ethyloxazolo[4,5-b]pyridine F->G

Caption: Workflow for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine.

Part 2: Synthesis of Coordination Compounds

2-Ethyloxazolo[4,5-b]pyridine typically acts as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on the pyridine nitrogen atom. The general procedure involves reacting the ligand with a suitable metal salt in an appropriate solvent.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol provides a general methodology for synthesizing complexes of the type [M(L)₂X₂], where M is a divalent transition metal (e.g., Co²⁺, Zn²⁺, Cu²⁺), L is 2-Ethyloxazolo[4,5-b]pyridine, and X is a counter-ion (e.g., Cl⁻, NCS⁻).[11]

Materials and Reagents:

  • 2-Ethyloxazolo[4,5-b]pyridine (ligand)

  • Metal(II) salt (e.g., CoCl₂, Zn(NCS)₂, Cu(NO₃)₂)

  • Solvent (e.g., ethanol, methanol, acetonitrile)

  • Stir plate and magnetic stir bars

  • Schlenk flask or round-bottom flask with a condenser

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2-Ethyloxazolo[4,5-b]pyridine (2.0 eq) in a suitable solvent (e.g., ethanol) in a flask with gentle heating and stirring until a clear solution is obtained.

  • Metal Salt Dissolution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent, again with gentle heating and stirring.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. The stoichiometry (2:1 ligand-to-metal ratio) is chosen to favor the formation of tetrahedral or octahedral complexes, which are common for these types of ligands.[11]

  • Precipitation/Crystallization: Upon mixing, a precipitate may form immediately. If not, continue stirring for several hours. The product can often be crystallized by slow evaporation of the solvent, cooling the solution, or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.

  • Isolation: Collect the resulting solid product by vacuum filtration, wash it with a small amount of cold solvent to remove any unreacted starting materials, and then wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the isolated complex in a vacuum desiccator.

  • Characterization: Analyze the final product using the methods described in the next section to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent Choice: Solvents like ethanol or methanol are chosen because they can dissolve both the polar metal salts and the moderately polar organic ligand, facilitating the reaction.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is a common starting point for forming complexes like [M(L)₂X₂]. However, this can be varied to target different coordination numbers and geometries.[12]

  • Slow Addition: Adding the metal salt solution slowly to the ligand solution can help control the reaction rate and promote the formation of well-defined, crystalline products rather than amorphous precipitates.

Synthesis_Complex cluster_0 Solution Preparation A Ligand (2 eq) in Ethanol C Combine & Stir A->C B Metal(II) Salt (1 eq) in Ethanol B->C D Precipitation or Crystallization C->D Coordination E Filter, Wash, & Dry D->E F Pure Metal Complex E->F

Caption: General workflow for the synthesis of a metal complex.

Part 3: Physicochemical Characterization

Thorough characterization is essential to confirm the identity of the synthesized ligand and to elucidate the structure and coordination environment of the resulting metal complexes.

Spectroscopic and Analytical Techniques
Technique Purpose for Ligand (L) Observations Upon Complexation [M(L)₂X₂]
¹H & ¹³C NMR Confirm the molecular structure, purity, and assignment of all proton and carbon signals.[13]Significant shifts (usually downfield) in the signals of protons and carbons near the pyridine nitrogen coordination site. Peak broadening may occur with paramagnetic metal centers (e.g., Co(II), Cu(II)).
FT-IR Spectroscopy Identify characteristic vibrational modes, such as C=N, C=C of the pyridine ring, and C-O-C of the oxazole ring.[14]A shift in the pyridine ring vibrational frequencies (typically to higher wavenumbers) upon coordination. Appearance of new, low-frequency bands corresponding to the M-N stretching vibration (typically in the 400-500 cm⁻¹ range).[15]
UV-Vis Spectroscopy Observe π-π* and n-π* electronic transitions characteristic of the heterocyclic system.[16]Bathochromic (red) or hypsochromic (blue) shifts in the ligand's absorption bands. Appearance of new, weaker absorption bands in the visible region due to d-d transitions if a colored transition metal is used.[17]
Mass Spectrometry Determine the exact molecular weight, confirming the molecular formula C₈H₈N₂O.[18]Confirm the mass of the entire complex or fragments, helping to establish the ligand-to-metal ratio.
Elemental Analysis Verify the percentage composition of C, H, and N, confirming the empirical formula.Confirm the overall composition of the metal complex, including the metal, ligand, and counter-ions.
X-ray Crystallography N/A (unless a single crystal of the ligand is grown)Provides unambiguous determination of the solid-state structure, including the metal's coordination geometry (e.g., tetrahedral, octahedral), bond lengths (M-N), bond angles, and packing interactions.[11][19]

Part 4: Applications and Future Perspectives

The unique structure of 2-Ethyloxazolo[4,5-b]pyridine and its metal complexes opens avenues for various applications, primarily in medicinal chemistry and materials science.

  • Medicinal Chemistry and Drug Development: The oxazolopyridine scaffold is a "privileged structure" known for a wide range of biological activities.[4][20] Coordination to metal ions can modify these properties. For instance, metal complexes can exhibit enhanced antimicrobial or anticancer activity compared to the free ligand, potentially through mechanisms involving DNA interaction or enzyme inhibition.[5][8] Future research could focus on synthesizing complexes with biocompatible metals (e.g., Zn, Fe, Ru) and evaluating their therapeutic potential.

  • Luminescent Materials: Many pyridine-based heterocyclic systems, including oxazolopyridines, exhibit fluorescence.[7][21] The formation of metal complexes, particularly with d¹⁰ metals like Zn(II) or Cd(II), can significantly modulate these photophysical properties. This allows for the tuning of emission wavelengths, quantum yields, and lifetimes.[17] These complexes could be investigated as organic light-emitting diodes (OLEDs), fluorescent probes for metal ion sensing, or as biomarkers.[6]

  • Catalysis: Pyridine-based ligands are ubiquitous in catalysis.[12][22] Metal complexes of 2-Ethyloxazolo[4,5-b]pyridine could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The electronic properties imparted by the oxazole ring could influence the catalytic performance of the metal center.

Applications cluster_0 Coordination Chemistry A 2-Ethyloxazolo[4,5-b]pyridine (Ligand) B Metal Complexes A->B + Metal Ion C Medicinal Chemistry B->C D Luminescent Materials B->D E Homogeneous Catalysis B->E F Enhanced Bioactivity (Anticancer, Antimicrobial) C->F G Tunable Photophysics (OLEDs, Sensors) D->G H Novel Catalytic Reactions E->H

References

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Evaluating the Anti-Inflammatory Properties of Thiazolo[4,5-b]pyridine Derivatives

Introduction Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this process is a key pathogenetic component in a m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this process is a key pathogenetic component in a multitude of chronic diseases. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery.[1] Thiazolo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds, with studies indicating their potential as potent anti-inflammatory agents.[1][2][3][4][5]

This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to systematically investigate the anti-inflammatory properties of novel thiazolo[4,5-b]pyridine derivatives. We will delve into the mechanistic underpinnings of inflammation, provide validated in vitro protocols, and outline a logical workflow from initial screening to mechanistic validation. The protocols described herein are designed as self-validating systems, incorporating necessary controls and standards to ensure data integrity and reproducibility.

Part 1: Mechanistic Framework for Anti-Inflammatory Action

A robust investigation begins with a clear understanding of the molecular pathways that drive the inflammatory response. A widely accepted and utilized in vitro model involves the stimulation of murine macrophage cells, such as the RAW 264.7 cell line, with bacterial lipopolysaccharide (LPS).[6][7] LPS activates key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, the NF-κB heterodimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon LPS stimulation of Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Proteasome Proteasome Degradation p_IkBa->Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 1. Simplified NF-κB signaling cascade induced by LPS.
The p38 MAPK Signaling Pathway

The MAPK family of kinases (including p38, ERK, and JNK) represents another critical signaling node in the inflammatory response.[8] Following LPS stimulation, a phosphorylation cascade is initiated that leads to the dual phosphorylation (on threonine and tyrosine residues) and subsequent activation of p38 MAPK. Activated, phosphorylated p38 (p-p38) then phosphorylates various downstream transcription factors, which also contribute to the expression of pro-inflammatory genes. Therefore, measuring the level of p-p38 is a direct indicator of the pathway's activation state.[9][10]

p38_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinase Cascade (MAP3K, MAP2K) TLR4->UpstreamKinases Activation p38 p38 MAPK (Inactive) UpstreamKinases->p38 Phosphorylation p_p38 p-p38 MAPK (Active) p38->p_p38 TranscriptionFactors Transcription Factors p_p38->TranscriptionFactors Activation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes

Figure 2. Overview of the p38 MAPK activation pathway.

Part 2: In Vitro Experimental Workflow & Protocols

The following section details a logical and sequential workflow for screening and characterizing thiazolo[4,5-b]pyridine derivatives. The workflow is designed to first establish a safe dose range, then screen for primary anti-inflammatory activity, and finally, investigate the underlying mechanism of action.

Experimental_Workflow cluster_setup Initial Setup & Safety cluster_screening Primary Activity Screening cluster_mechanistic Mechanistic Validation CellCulture 1. RAW 264.7 Cell Culture Cytotoxicity 2. Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations CellCulture->Cytotoxicity LPS_Stim 3. Cell Treatment (LPS +/- Compounds) Cytotoxicity->LPS_Stim Select Doses NO_Assay 4a. Nitric Oxide (NO) Assay (Griess Assay on Supernatant) LPS_Stim->NO_Assay ELISA_Assay 4b. Cytokine (TNF-α, IL-6) Assay (ELISA on Supernatant) LPS_Stim->ELISA_Assay Cell_Lysis 5. Cell Lysis (Collect Protein from Treated Cells) LPS_Stim->Cell_Lysis From same experiment Western_Blot 6. Western Blot Analysis (p-IκBα, p-p38 MAPK) Cell_Lysis->Western_Blot

Figure 3. Recommended experimental workflow for in vitro analysis.
Protocol 2.1: RAW 264.7 Macrophage Cell Culture

Rationale: RAW 264.7 cells are a well-established murine macrophage cell line that reliably produces inflammatory mediators upon LPS stimulation, making them an ideal model for in vitro anti-inflammatory studies.[6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use a cell scraper for detachment.

Protocol 2.2: Cytotoxicity Assessment (MTT Assay)

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures cell viability and is used to determine the maximum non-toxic concentration of the test compounds.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the thiazolo[4,5-b]pyridine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >95% viability for subsequent experiments.

Protocol 2.3: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: Nitric oxide is a key inflammatory mediator produced by the enzyme iNOS, which is upregulated by LPS. The Griess assay provides a simple, colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[11][12][13]

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing the non-toxic concentrations of your test compounds (or vehicle control) and incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the "vehicle control" group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect 100 µL of the culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant to each well.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent Kit) to each well and incubate for 5-10 minutes at room temperature, protected from light.[13]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Component B) to each well and incubate for another 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.[12]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve prepared in culture medium. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Table 1: Sample Data for Nitric Oxide Inhibition
Treatment Group Compound Conc. (µM) Nitrite Conc. (µM) % Inhibition
Vehicle Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10%
LPS + Compound X135.1 ± 1.823.4%
LPS + Compound X1018.7 ± 1.559.2%
LPS + Compound X508.3 ± 0.981.9%
Protocol 2.4: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines whose production is transcriptionally upregulated by NF-κB activation.[14] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these cytokines in the cell culture supernatant.[15][16]

  • Sample Source: Use the same cell culture supernatants collected in Protocol 2.3, Step 5 .

  • ELISA Procedure: Follow the manufacturer's protocol for a commercial Human TNF-α or IL-6 ELISA kit. A general procedure is as follows:

    • Coating: A 96-well plate is pre-coated with a capture antibody specific to the cytokine of interest.

    • Sample Addition: Add standards and supernatants to the wells and incubate. The cytokine in the sample binds to the capture antibody.

    • Washing: Wash the plate to remove unbound substances.

    • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine.

    • Washing: Wash the plate.

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin.

    • Washing: Wash the plate.

    • Substrate: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

    • Stop Solution: Add a stop solution to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Quantification: Generate a standard curve and calculate the concentration of TNF-α or IL-6 (in pg/mL) in each sample.

Table 2: Sample Data for TNF-α Secretion
Treatment Group Compound Conc. (µM) TNF-α Conc. (pg/mL)
Vehicle Control-35 ± 8
LPS (1 µg/mL)-2850 ± 150
LPS + Compound X12140 ± 110
LPS + Compound X101180 ± 95
LPS + Compound X50450 ± 40
Protocol 2.5: Western Blot Analysis of Signaling Proteins

Rationale: To determine if the observed decrease in NO and cytokines is due to inhibition of the NF-κB or p38 MAPK pathways, Western blotting is used to measure the phosphorylation status of key proteins. A reduction in LPS-induced IκBα phosphorylation suggests IKK inhibition, while a decrease in p38 phosphorylation indicates upstream kinase inhibition.[8]

  • Cell Treatment & Lysis:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with compounds for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for IκBα phosphorylation, 60 minutes for p38 phosphorylation).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-IκBα

    • Total IκBα

    • Phospho-p38 MAPK (Thr180/Tyr182)[10]

    • Total p38 MAPK

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on activation.

Part 3: In Vivo Models: A Preliminary Outlook

While in vitro assays are essential for initial screening and mechanistic studies, validating the efficacy of lead compounds in a living organism is a critical next step.

Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[18][19] The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of anti-inflammatory activity.[1][2][3][5]

  • Principle: Animals are pre-treated orally or via injection with the test compound or a standard drug (e.g., Ibuprofen). After a set time, carrageenan is injected into the sub-plantar region of the hind paw. The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the compound-treated group to the vehicle-treated control group.

Table 3: Sample Data for Carrageenan-Induced Paw Edema (at 3 hours)
Treatment Group Increase in Paw Volume (mL) % Inhibition
Vehicle Control0.85 ± 0.070%
Ibuprofen (10 mg/kg)0.41 ± 0.0551.8%
Compound X (25 mg/kg)0.62 ± 0.0627.1%
Compound X (50 mg/kg)0.45 ± 0.0447.1%

References

  • Kim, D., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [Link]

  • Chaban, T. I., et al. (2019). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed. [Link]

  • Patel, K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Saliu, I. O., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Gonzalez, J. M., et al. (2014). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. ResearchGate. [Link]

  • Li, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

  • Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. [Link]

  • Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia. [Link]

  • Parameswari, P., et al. (2012). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. PMC - NIH. [Link]

  • Journal of Molecular Structure. (2024). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. ScienceDirect. [Link]

  • Patel, K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Vega, F., et al. (2004). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PMC - PubMed Central. [Link]

  • Zhang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]

  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Sciendo. [Link]

  • Ueki, M., et al. (2024). Anti-Inflammatory Effects of a Novel Nuclear Factor-κB Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models. PubMed. [Link]

  • Thaina, P., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]

  • Singh, S., & Majumdar, D. K. (2014). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Van der Veken, P., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]

  • ResearchGate. (n.d.). LPS-induced morphological changes in RAW264.7 cells. ResearchGate. [Link]

  • Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]

  • Lesyk, R., et al. (2014). In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5-b]pyridines. Archive for Organic Chemistry. [Link]

  • Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. [Link]

  • Wang, M., et al. (2021). Myricetin Attenuates LPS-Induced Inflammation in RAW 264.7 Macrophages and Mouse Models. Taylor & Francis Online. [Link]

  • Singh, N., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. [Link]

  • Zhang, X., et al. (2024). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PMC. [Link]

  • Filosa, R. (Ed.). (n.d.). Natural Compounds and Strategies for Developing Novel Anti-Inflammatory Drugs. MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols for Molecular Docking Studies of Oxazolo[4,5-b]pyridine Compounds

Introduction: The Convergence of a Privileged Scaffold and In Silico Innovation The oxazolo[4,5-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and In Silico Innovation

The oxazolo[4,5-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated potential as anticancer[4][5], antimicrobial[2][6], anti-inflammatory[7], and enzyme-inhibiting agents, including sirtuin (SIRT1) activators[3][8] and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.[7] This diverse bioactivity underscores the importance of understanding the molecular interactions that drive the efficacy of these compounds.

Molecular docking has emerged as a powerful computational technique in structure-based drug design, offering a means to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[9][10] These in silico studies provide invaluable insights into the putative binding modes of oxazolo[4,5-b]pyridine derivatives, guiding the rational design and optimization of new therapeutic agents. By elucidating key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, researchers can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[11][12]

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of oxazolo[4,5-b]pyridine compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of this versatile chemical scaffold.

Theoretical Framework: The "Lock and Key" in the Digital Age

At its core, molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process can be conceptualized through the "lock and key" analogy, where the protein's binding site is the lock and the ligand is the key. Modern docking algorithms, however, account for the flexibility of both the "key" (ligand) and, in some cases, the "lock" (protein), providing a more dynamic and realistic representation of the binding event.[13]

The primary objectives of a molecular docking study are twofold:

  • Binding Pose Prediction: To determine the most probable three-dimensional arrangement of the ligand within the protein's binding pocket. A lower root-mean-square deviation (RMSD) value (typically <2 Å) between a docked pose and a known experimental structure indicates a reliable prediction.[9][11][14]

  • Binding Affinity Estimation: To calculate a score that represents the strength of the interaction between the ligand and the protein. This is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value suggests a stronger binding affinity.[11]

It is crucial to understand that docking scores are predictions and should be interpreted in conjunction with a thorough analysis of the binding pose and interactions.[12][15]

Experimental Workflow: A Step-by-Step Guide

The successful execution of a molecular docking study hinges on a meticulous and well-validated workflow. The following diagram illustrates the key stages, from initial preparation to final analysis.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation PDB->Protein_Prep Clean, add hydrogens, assign charges Ligand_DB Ligand Structure Acquisition (PubChem, ZINC) Ligand_Prep Ligand Preparation Ligand_DB->Ligand_Prep Generate 3D conformers, assign charges Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Define binding site Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Docking Results (Binding Energy & Poses) Docking->Results Analysis Interaction Analysis Results->Analysis Identify key interactions Visualization 2D/3D Visualization Analysis->Visualization Visualize binding mode Validation Protocol Validation Validation->Docking Redocking Docking_Validation PDB_Complex PDB Crystal Structure (Protein-Ligand Complex) Extract_Ligand Extract Co-crystallized Ligand PDB_Complex->Extract_Ligand Prepare_Protein Prepare Protein PDB_Complex->Prepare_Protein Crystal_Pose Original Crystal Pose Prepare_Ligand Prepare Ligand Extract_Ligand->Prepare_Ligand Redock Redock Ligand into Protein Prepare_Protein->Redock Prepare_Ligand->Redock Docked_Pose Top-Ranked Docked Pose Redock->Docked_Pose Superimpose Superimpose Poses Docked_Pose->Superimpose Crystal_Pose->Superimpose Calculate_RMSD Calculate RMSD Superimpose->Calculate_RMSD Validation_Result Validation Result (RMSD < 2.0 Å?) Calculate_RMSD->Validation_Result

Caption: Workflow for validating a molecular docking protocol.

Conclusion and Future Perspectives

Molecular docking is an indispensable tool for the modern medicinal chemist. When applied rigorously, it provides a powerful platform for hypothesis-driven drug design. For the oxazolo[4,5-b]pyridine scaffold, these in silico methods can illuminate the structural basis of their diverse biological activities, from anticancer to antimicrobial effects. The protocols outlined in this guide provide a robust framework for researchers to initiate and conduct their own docking studies. It is important to remember that computational predictions are a guide, and their ultimate validation lies in experimental testing. The synergy between in silico predictions and empirical data will undoubtedly continue to propel the development of novel oxazolo[4,5-b]pyridine-based therapeutics.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • How does one prepare proteins for molecular docking? - Quora. (2021).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025).
  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed. (2017).
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
  • How can I validate a docking protocol? - ResearchGate. (2015).
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025).
  • Full article: Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies - Taylor & Francis. (n.d.).
  • 3.5. Validation of Molecular Docking - Bio-protocol. (n.d.).
  • A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity - Benchchem. (n.d.).
  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (n.d.).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.).
  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... - ResearchGate. (n.d.).
  • Molecular docking proteins preparation - ResearchGate. (2019).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.).
  • Learn Maestro: Preparing protein structures - YouTube. (2024).
  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies - Taylor & Francis Online. (n.d.).
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (n.d.).
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021).
  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed. (2009).
  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents | Request PDF - ResearchGate. (2025).
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024).
  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed. (2021).
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed. (n.d.).
  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators | Request PDF - ResearchGate. (2025).
  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2025).
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. (n.d.).
  • (PDF) New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - ResearchGate. (2025).
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents - Semantic Scholar. (2022).
  • Some examples of biologically active isoxazolo[4,5-b]pyridines with antibacterial,[14] anticancer [16]and cytotoxic [1][4]acitivities. - ResearchGate. (n.d.). Retrieved from

  • Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PubMed Central. (2023).
  • (PDF) AutoDock Vina tutorial - ResearchGate. (2021).
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020).
  • How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024).
  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... - ResearchGate. (n.d.).
  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC - NIH. (2022).
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed. (n.d.).
  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives - Acta Scientific. (2022).

Sources

Method

Protocol for Determining the Antioxidant Activity of Thiazolo[4,5-b]pyridines

An Application Guide for Researchers Abstract This technical guide provides a comprehensive framework for evaluating the antioxidant potential of novel thiazolo[4,5-b]pyridine derivatives. Oxidative stress, an imbalance...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for evaluating the antioxidant potential of novel thiazolo[4,5-b]pyridine derivatives. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[1][2][3] The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[4][5][6] Recent studies have highlighted their potential as potent antioxidant agents, making the robust characterization of their activity a critical step in drug development.[7][8][9][10]

This document moves beyond a simple recitation of steps, offering detailed, field-proven protocols for a suite of complementary assays. We delve into the causality behind experimental choices, ensuring that researchers can not only execute the methods but also interpret the results with confidence. The protocols described herein—spanning common acellular and cell-based models—are designed as self-validating systems, incorporating necessary controls to ensure data integrity. We will cover chemical-based assays (DPPH, ABTS, FRAP) that elucidate radical scavenging and reducing capabilities, alongside a more biologically relevant cellular antioxidant activity (CAA) assay that accounts for bioavailability and metabolism.[11]

Foundational Principles: Mechanisms of Antioxidant Action

Before proceeding to specific protocols, it is crucial to understand the primary mechanisms by which antioxidant compounds neutralize harmful free radicals. This mechanistic understanding informs the selection of an appropriate panel of assays to build a comprehensive antioxidant profile for a given thiazolo[4,5-b]pyridine derivative. The two predominant mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[12][13]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).

    A-H + R• → A• + R-H

  • Single Electron Transfer (SET): The antioxidant donates a single electron to the free radical, forming a radical cation (A•+) and an anion of the free radical (R:⁻). This anion is typically protonated by the solvent.

    A-H + R• → A•+ + R:⁻ R:⁻ + H⁺ → R-H

A comprehensive evaluation should ideally probe both mechanisms.

G cluster_mechanisms Antioxidant (A-H) Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) FreeRadical Free Radical (R•) (e.g., DPPH•, ABTS•+) HAT A-H + R• → A• + R-H FreeRadical->HAT SET A-H + R• → A•+ + R:⁻ FreeRadical->SET Antioxidant Thiazolo[4,5-b]pyridine (A-H) Antioxidant->HAT Donates H• Antioxidant->SET Donates e⁻ QuenchedRadical Neutralized Species (R-H) HAT->QuenchedRadical SET->QuenchedRadical

Caption: Core mechanisms of free radical scavenging by antioxidants.

In Vitro Acellular Assays: The Primary Screen

Acellular, or chemical-based, assays provide a rapid and cost-effective method for the initial screening of antioxidant capacity. They measure the direct interaction between the test compound and a stable radical or oxidant. We present three foundational assays that, when used in combination, provide a robust profile of a compound's radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[12] The neutralization of this radical is accompanied by a color change from deep violet to pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[12][14] The DPPH assay is a classic and widely used method to assess HAT-based scavenging activity.[4][15]

  • Experimental Protocol:

    • Reagent Preparation:

      • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be prepared fresh daily and kept in an amber bottle to protect it from light.[15] The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[12]

      • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the thiazolo[4,5-b]pyridine derivative in a suitable solvent (e.g., DMSO, methanol).

      • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to determine the dose-response relationship.

      • Positive Control: Prepare serial dilutions of a known antioxidant such as Ascorbic Acid or Trolox.

    • Assay Procedure (96-Well Plate Format):

      • Add 100 µL of each test compound dilution (or positive control) to the wells of a 96-well microplate.

      • Add 100 µL of the DPPH working solution to each well.

      • Prepare a blank control containing 100 µL of solvent and 100 µL of the DPPH solution.[12]

      • Prepare sample blanks containing 100 µL of each test compound dilution and 100 µL of the solvent (methanol/ethanol) to correct for any intrinsic absorbance of the compound.

      • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measurement:

      • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis & Presentation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: [12]

      % Scavenging = [ (Acontrol - (Asample - Asample blank)) / Acontrol ] x 100

      Where:

      • Acontrol is the absorbance of the blank control.

      • Asample is the absorbance of the test sample with DPPH.

      • Asample blank is the absorbance of the test sample without DPPH.

    • Determine IC₅₀ Value: Plot the % Scavenging against the concentration of the test compound. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is determined by non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

    Table 1: Sample Data Presentation for DPPH Assay

    Compound IC₅₀ (µM) ± SD
    Thiazolo[4,5-b]pyridine-A 25.4 ± 1.8
    Thiazolo[4,5-b]pyridine-B 15.2 ± 0.9

    | Ascorbic Acid (Control) | 8.7 ± 0.5 |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[16][17] The reduction of ABTS•+ by the antioxidant results in a decrease in absorbance at 734 nm.[16] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its sensitivity over a wide pH range.[16]

  • Experimental Protocol:

    • Reagent Preparation:

      • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.[18]

      • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.

      • ABTS•+ Radical Cation Generation: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4] This generates the dark-colored ABTS•+ solution.

      • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

      • Test Compounds & Control: Prepare serial dilutions of thiazolo[4,5-b]pyridines and a Trolox standard.

    • Assay Procedure (96-Well Plate Format):

      • Add 20 µL of each test compound dilution (or Trolox standard) to the wells.

      • Add 180 µL of the ABTS•+ working solution to each well and mix.

      • Incubate at room temperature for 6-10 minutes.

      • Measure the absorbance at 734 nm.

  • Data Analysis & Presentation:

    • Standard Curve: Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of the Trolox standards.

    • Calculate Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity of the thiazolo[4,5-b]pyridine is expressed as the TEAC value. This is calculated from the Trolox standard curve and represents the concentration of Trolox with equivalent antioxidant activity to a 1 mM concentration of the test compound.

    Table 2: Sample Data Presentation for ABTS Assay

    Compound TEAC (mM Trolox Equivalents) ± SD
    Thiazolo[4,5-b]pyridine-A 1.8 ± 0.1
    Thiazolo[4,5-b]pyridine-B 2.5 ± 0.2

    | Quercetin (Control) | 4.7 ± 0.3 |

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay does not measure radical scavenging directly but rather the reducing ability of an antioxidant. It is based on the reduction of a ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[19][20] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[21] This assay is a classic example of a SET-based mechanism.[19]

  • Experimental Protocol:

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

      • TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.

      • FeCl₃ Solution (20 mM): Prepare a 20 mM aqueous solution of ferric chloride.

      • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[21]

      • Test Compounds & Control: Prepare serial dilutions of thiazolo[4,5-b]pyridines and a ferrous sulfate (FeSO₄) or Trolox standard.

    • Assay Procedure (96-Well Plate Format):

      • Add 20 µL of the test compound dilution (or standard) to the wells.

      • Add 180 µL of the freshly prepared FRAP reagent to each well.

      • Incubate the plate at 37°C for 10-30 minutes.

      • Measure the absorbance at 593 nm.

  • Data Analysis & Presentation:

    • Standard Curve: Construct a standard curve using the absorbance values of the FeSO₄ or Trolox standards.

    • Calculate FRAP Value: The reducing power of the test compounds is calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.

    Table 3: Sample Data Presentation for FRAP Assay

    Compound FRAP Value (µM Fe(II) Equivalents) ± SD
    Thiazolo[4,5-b]pyridine-A 1250 ± 85
    Thiazolo[4,5-b]pyridine-B 1870 ± 110

    | Ascorbic Acid (Control) | 2100 ± 130 |

G cluster_workflow Workflow for Acellular Antioxidant Screening cluster_assays Parallel Assays start Thiazolo[4,5-b]pyridine Stock Solution dilutions Prepare Serial Dilutions start->dilutions plate Aliquot into 96-Well Plate dilutions->plate dpph Add DPPH Reagent Incubate 30 min Read Abs @ 517 nm plate->dpph abts Add ABTS•+ Reagent Incubate 10 min Read Abs @ 734 nm plate->abts frap Add FRAP Reagent Incubate 30 min @ 37°C Read Abs @ 593 nm plate->frap analysis Data Analysis: - % Inhibition - IC₅₀ Calculation - TEAC / FRAP Values dpph->analysis abts->analysis frap->analysis end Comprehensive Antioxidant Profile analysis->end

Caption: High-throughput screening workflow for acellular assays.

Cell-Based Assays: Probing Biological Relevance

While chemical assays are indispensable for primary screening, they do not account for crucial physiological factors like cell membrane permeability, metabolic transformation, or subcellular localization of the test compound.[2][11] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within a live cell environment.[1][22]

  • Principle: The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[2] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH). A free radical initiator (e.g., AAPH) is then added, which generates peroxyl radicals that oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1] An effective antioxidant will scavenge these radicals, preventing the oxidation of DCFH and thus reducing the fluorescence signal.[11]

  • Experimental Protocol:

    • Cell Culture:

      • Human hepatocarcinoma (HepG2) or HeLa cells are commonly used.[1][2] Culture cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

      • Seed the cells into a 96-well black, clear-bottom cell culture plate at a density that will result in 90-100% confluency on the day of the assay.[2]

    • Assay Procedure:

      • Cell Treatment: Remove the culture medium and wash the confluent cell monolayer gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

      • Add 50 µL of the thiazolo[4,5-b]pyridine dilutions (prepared in treatment medium) to the wells. Include a known antioxidant like Quercetin as a positive control and a vehicle control.[1]

      • Add 50 µL of DCFH-DA probe solution to all wells. Incubate for 60 minutes at 37°C to allow for probe uptake and deacetylation.

      • Radical Initiation: After incubation, wash the cells again with DPBS. Add 100 µL of a free radical initiator solution (e.g., AAPH or ABAP) to all wells.[2][11]

    • Measurement:

      • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

      • Measure the fluorescence intensity kinetically for 60 minutes, with readings every 1-5 minutes. Use an excitation wavelength of ~480-485 nm and an emission wavelength of ~530-538 nm.[1][2]

  • Data Analysis & Presentation:

    • Calculate Area Under the Curve (AUC): Plot fluorescence intensity versus time for each concentration. The AUC is calculated for each curve.

    • Calculate CAA Value: The percent inhibition is calculated by comparing the AUC of the sample-treated wells to the AUC of the control wells.

      % Inhibition = [ 1 - (AUCsample / AUCcontrol) ] x 100

    • The CAA value is often expressed in Quercetin Equivalents (QE), determined from a Quercetin standard curve.

G cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow n1 Seed HepG2 cells in 96-well black plate n2 Culture to confluency (24-48h) n1->n2 n3 Treat cells with Thiazolo[4,5-b]pyridine + DCFH-DA probe (1h) n2->n3 n4 Wash cells with DPBS n3->n4 n5 Add Free Radical Initiator (e.g., AAPH) n4->n5 n6 Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) for 60 min at 37°C n5->n6 n7 Data Analysis: Calculate Area Under Curve (AUC) Determine CAA Value (QE) n6->n7

Caption: Step-by-step workflow for the CAA assay.

Integrated Data Summary

To facilitate structure-activity relationship (SAR) studies and select lead candidates, it is imperative to present the data from all assays in a clear, consolidated format. This allows for direct comparison of a compound's performance across different mechanistic assays.

Table 4: Consolidated Antioxidant Profile of Thiazolo[4,5-b]pyridine Derivatives

Compound ID DPPH ScavengingIC₅₀ (µM) ABTS ScavengingTEAC (mM) Ferric Reducing PowerFRAP (µM Fe(II) Eq.) Cellular Antioxidant ActivityCAA (µmol QE / 100 µmol)
Lead Series 1
Compound 1a 45.1 1.1 850 15.6
Compound 1b 22.8 1.9 1540 32.1
Compound 1c 89.3 0.6 420 5.8
Positive Controls
Ascorbic Acid 8.7 1.05 2100 N/A
Trolox 12.5 1.00 (by definition) 1980 N/A

| Quercetin | 6.2 | 4.7 | 2450 | 100 (by definition) |

References

  • Benchchem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
  • Benchchem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
  • Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 171-178.
  • Klenina, O., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacetičnoï hìmìï, 17(3), 67.
  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043.
  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • Verbanac, D., et al. (2018). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. Molecules, 24(1), 83.
  • Science Repository. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Science Repository. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation.
  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate.
  • Petropoulos, S., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 940.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Zengin, G., et al. (2018). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Journal of Materials Science and Chemical Engineering, 6, 27-38.
  • ResearchGate. (n.d.). Concentration dependant FRAP assay of steroidal heterocyclic compounds... [Image].
  • ResearchGate. (n.d.). Antioxidant activity of synthesized compounds by FRAP assay method [Table].
  • Academic Journals and Conferences. (n.d.). QSAR Studies of Some Thiazolo[4,5-b]pyridines as Novel Antioxidant Agents: Enhancement of Activity by Some Molecular Structure Parameters.
  • Chaban, T., et al. (2020). Antioxidant Activity of some N3 Substituted Thiazolo[4,5- b]pyridines. Biointerface Research in Applied Chemistry, 11(2), 8963-8975.
  • Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental Physiology, 82(2), 291-295.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
  • MDPI. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 27(1), 1.

Sources

Application

Application Note: High-Throughput Screening Strategies for 2-Ethyloxazolo[4,5-b]pyridine and its Analogs

An Application Note and Protocol Guide Introduction The oxazolo[4,5-b]pyridine scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. It is often considered...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

The oxazolo[4,5-b]pyridine scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. It is often considered a "privileged structure" due to its presence in a variety of biologically active molecules. Derivatives of this core have demonstrated a wide spectrum of therapeutic potential, including roles as antitumor agents that target human topoisomerase IIα[1][2], potent activators of SIRT1 which is implicated in metabolic diseases[3], and antibacterial agents[2][4]. The specific analog, 2-Ethyloxazolo[4,5-b]pyridine, serves as a valuable starting point for chemical library screening and lead optimization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively utilize 2-Ethyloxazolo[4,5-b]pyridine in high-throughput screening (HTS) campaigns. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is robust, self-validating, and grounded in established scientific principles. The objective is to empower researchers to explore the full therapeutic potential of this compound by providing detailed, field-proven protocols for target-based and phenotypic screening.

Compound Management and Preparation for HTS

Proper handling and preparation of test compounds are foundational to the success of any HTS campaign. The physical and chemical properties of 2-Ethyloxazolo[4,5-b]pyridine dictate its handling, storage, and preparation for screening.

1.1. Solubility and Stock Solution Preparation

  • Causality: The choice of solvent is critical for preventing compound precipitation, which can cause false-positive results and interfere with optical detection methods. Dimethyl sulfoxide (DMSO) is the standard solvent for HTS due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Protocol:

    • Prepare a primary stock solution of 2-Ethyloxazolo[4,5-b]pyridine at a high concentration, typically 10 mM, in 100% DMSO.

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any particulates.

    • Store the primary stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.

    • For screening, create intermediate stock solutions or "mother plates" (e.g., at 1 mM) and then perform serial dilutions to generate the final concentrations for the assay plates. This hierarchical dilution method minimizes pipetting errors.

1.2. Concentration Range for Screening

  • Causality: A broad concentration range is initially screened to identify the potency of the compound. A typical HTS campaign starts with a single high concentration to identify initial "hits," followed by dose-response analysis to determine potency (IC50/EC50).

  • Data Presentation: Recommended Concentration Ranges

    Screening Phase Typical Concentration Purpose
    Primary Screen 10 µM - 25 µM To identify initial "hits" with significant activity.
    Dose-Response 0.01 µM to 100 µM (8-12 points) To determine the potency (IC50/EC50) of confirmed hits.

    | Orthogonal Assays | Based on determined IC50/EC50 | To validate the mechanism of action in a different assay format. |

Target-Based HTS Campaign: Kinase Inhibitor Screening

2.1. Scientific Rationale

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of cancer and inflammatory diseases, making them prime targets for drug discovery[5]. Given that oxazolo[4,5-b]pyridine derivatives have shown anti-proliferative activity[6], screening 2-Ethyloxazolo[4,5-b]pyridine against a panel of kinases is a logical step to identify its mechanism of action. We will utilize a universal, luminescence-based kinase assay that measures the depletion of ATP, a substrate common to all kinase reactions[7].

2.2. Experimental Workflow: Kinase Inhibition Screening

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_plate Dispense Assay Buffer & Kinase/Substrate Mix to 384-well plate add_compound Add 2-Ethyloxazolo[4,5-b]pyridine & Controls (DMSO, Staurosporine) prep_plate->add_compound add_atp Initiate reaction by adding ATP add_compound->add_atp incubate Incubate at RT (e.g., 60 min) add_atp->incubate add_reagent Add Kinase-Glo® Reagent (Stops reaction, generates light) incubate->add_reagent read_lum Read Luminescence on Plate Reader add_reagent->read_lum analyze Calculate % Inhibition vs Controls read_lum->analyze

Caption: Workflow for a luminescence-based kinase inhibition HTS assay.

2.3. Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Principle: This is a universal kinase assay that measures the amount of ADP produced in a kinase reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to kinase activity. Inhibition is observed as a decrease in luminescence.

  • Self-Validation System:

    • Negative Control: DMSO vehicle (0% inhibition).

    • Positive Control: A known potent, broad-spectrum kinase inhibitor like Staurosporine (100% inhibition).

    • Z'-factor Calculation: A statistical parameter to validate assay quality. A Z' factor ≥ 0.5 is considered excellent for HTS[8][9].

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare kinase buffer, kinase enzyme, substrate, and ATP solutions according to the manufacturer's recommendations (e.g., Promega).

    • Assay Plating (384-well format):

      • Add 2.5 µL of the selected kinase and its specific substrate in kinase buffer to each well.

      • Using an acoustic dispenser or pin tool, transfer ~50 nL of 2-Ethyloxazolo[4,5-b]pyridine from the compound plate to the assay plate. Add DMSO and Staurosporine to control wells.

      • Incubate for 15 minutes at room temperature (RT) to allow for compound-enzyme interaction.

    • Kinase Reaction:

      • Add 2.5 µL of ATP solution to all wells to initiate the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

      • Incubate for 60 minutes at RT.

    • Signal Generation:

      • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at RT.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at RT.

    • Data Acquisition: Read the plate on a luminometer.

    • Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

Phenotypic HTS Campaign: Anti-Inflammatory Screening

3.1. Scientific Rationale

Phenotypic screening identifies compounds that produce a desired change in cellular phenotype, which can uncover novel mechanisms of action. Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases[10]. Screening for compounds that can suppress an inflammatory response in a relevant cell model is a powerful drug discovery strategy[11][12]. We will use a high-throughput assay to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated macrophages. AlphaLISA® technology is ideal for this, as it is a highly sensitive, no-wash immunoassay suitable for detecting secreted proteins in cell culture supernatant[13][14].

3.2. Signaling Pathway: LPS-Induced TNF-α Production

G cluster_0 cluster_1 Inside Nucleus LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 (Kinase) TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB p50/p65 (NF-κB) IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to TNF_gene TNF-α Gene TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA Transcription TNF_protein Secreted TNF-α TNF_mRNA->TNF_protein Translation & Secretion G primary Primary HTS (Single Concentration) hit_confirm Hit Confirmation (Re-test fresh compound) primary->hit_confirm dose_response Dose-Response Curve (Determine IC50/EC50) hit_confirm->dose_response orthogonal Orthogonal Assay (Confirm activity with different technology) dose_response->orthogonal secondary Secondary Assays (Selectivity, SAR) orthogonal->secondary lead_opt Lead Optimization secondary->lead_opt

Caption: A typical hit-to-lead validation and progression workflow.

  • Hit Confirmation: Re-test the initial hits from a fresh sample of 2-Ethyloxazolo[4,5-b]pyridine to rule out sample handling errors.

  • Dose-Response Analysis: Perform a multi-point titration to generate a dose-response curve and calculate the IC50 or EC50 value, which is a key measure of the compound's potency.

  • Orthogonal Assays: Validate the hit in a secondary assay that uses a different detection technology. For example, if a kinase hit was found using the luminescence-based ADP-Glo™ assay, it could be confirmed using a fluorescence polarization (FP) binding assay.[15] This ensures the observed activity is not an artifact of the primary assay format (e.g., luciferase inhibition).

  • Structure-Activity Relationship (SAR): Test commercially available analogs of 2-Ethyloxazolo[4,5-b]pyridine to understand which parts of the molecule are critical for its biological activity.

Conclusion

2-Ethyloxazolo[4,5-b]pyridine is a promising scaffold for drug discovery. This guide provides the necessary strategic framework and detailed, validated protocols to effectively screen this compound and its analogs. By employing robust target-based and phenotypic HTS assays, such as the kinase inhibition and anti-inflammatory screens detailed herein, researchers can efficiently identify and validate its biological activities. The emphasis on causality, self-validating systems with appropriate controls, and a rigorous hit validation cascade will ensure the generation of high-quality, reliable data, accelerating the journey from an initial hit to a potential therapeutic lead.

References

  • High-throughput screening platform for small-molecules with anti-inflammatory potential. EU CORDIS.[Link]

  • High-Throughput GPCR Assay Development. Agilent Technologies. (2021). [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health (NIH).[Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications.[Link]

  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. National Institutes of Health (NIH).[Link]

  • Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery. National Institutes of Health (NIH).[Link]

  • High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed.[Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.[Link]

  • Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes. PubMed Central.[Link]

  • Kinase Screening Assay Services. Reaction Biology.[Link]

  • High-throughput screening for kinase inhibitors. PubMed.[Link]

  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate.[Link]

  • Recent progress in assays for GPCR drug discovery. National Institutes of Health (NIH).[Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing.[Link]

  • High Throughput Screening for Novel Anti-Inflammatories. Springer.[Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Semantic Scholar.[Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed.[Link]

  • High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed.[Link]

  • High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads. PubMed Central.[Link]

  • High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Publications.[Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.[Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega.[Link]

  • A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. MDPI.[Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. National Institutes of Health (NIH).[Link]

  • Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. PubMed.[Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health (NIH).[Link]

  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate.[Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... ResearchGate.[Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online.[Link]

  • 2-ETHYLOXAZOLO[4,5-B]PYRIDINE [P95595]. ChemUniverse.[Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate.[Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. journal.ugatu.su.[Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate.[Link]

  • Some examples of biologically active isoxazolo[4,5-b]pyridines with antibacterial,[16] anticancer [17]and cytotoxic [18][19]acitivities. ResearchGate.[Link]

  • Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... ResearchGate.[Link]

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Ophcj.[Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.[Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 2-Ethyloxazolo[4,5-b]pyridine Synthesis

Introduction: Welcome to the technical support center for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. 2-Ethyloxazolo[4,5...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. 2-Ethyloxazolo[4,5-b]pyridine is a key heterocyclic scaffold in medicinal chemistry, and its efficient synthesis is critical for drug discovery programs. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a primary focus on improving reaction yield and product purity. The most prevalent synthetic route involves the condensation of 2-amino-3-hydroxypyridine with a propionylating agent, followed by cyclodehydration. Our guidance is centered on this robust and widely adopted methodology.

Section 1: General Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before and during the initial phases of their synthesis.

Q1: What is the primary and most reliable method for synthesizing 2-Ethyloxazolo[4,5-b]pyridine?

The most common and dependable method is a one-pot, two-step process starting from 2-amino-3-hydroxypyridine[1][2]. The synthesis proceeds via two key transformations:

  • N-Acylation: The amino group of 2-amino-3-hydroxypyridine is acylated using a propionylating agent, typically propionic anhydride. This forms the N-(3-hydroxypyridin-2-yl)propanamide intermediate.

  • Cyclodehydration: The intermediate undergoes an intramolecular cyclization and dehydration to form the fused oxazole ring. This step is often promoted by heat or the use of a dehydrating/cyclizing agent.

The causality for this pathway's success lies in the nucleophilicity of the amino group, which is more reactive towards the anhydride than the hydroxyl group under neutral or slightly acidic conditions. The subsequent cyclization is a thermodynamically favorable intramolecular condensation to form the stable aromatic oxazole ring system.[3]

Q2: My overall yield is consistently low (<50%). What are the primary factors I should investigate first?

Consistently low yields in heterocyclic synthesis are rarely due to a single issue but rather a combination of factors.[4][5] A systematic troubleshooting approach is most effective. Here are the first-line areas to investigate:

  • Purity and Stability of Starting Materials: 2-Amino-3-hydroxypyridine is susceptible to oxidation, often indicated by a darkening in color from off-white to brown. Oxidized starting material is a primary cause of low yields and tar formation.

  • Moisture Control: Propionic anhydride readily hydrolyzes to propionic acid upon exposure to moisture.[6] This reduces the amount of active acylating agent and introduces a byproduct that can interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal Reaction Temperature: The acylation step is typically exothermic and should be controlled. The subsequent cyclization requires higher temperatures to overcome the activation energy for dehydration. An incorrect temperature profile can lead to incomplete reaction or product degradation.

  • Inefficient Cyclization: The cyclodehydration step is often the yield-limiting part of the synthesis. Simply refluxing in a solvent may not be sufficient. The use of a dedicated dehydrating agent or catalyst is often necessary to drive the reaction to completion.

Below is a logical workflow to begin your troubleshooting process.

G start Low Yield Observed check_sm Analyze Starting Materials (SMs) start->check_sm sm_impure SMs impure/degraded (e.g., color change) check_sm->sm_impure Yes sm_ok SMs are pure check_sm->sm_ok No check_cond Review Reaction Conditions cond_sub Suboptimal Temp/Time/ Moisture Ingress check_cond->cond_sub Yes cond_ok Conditions are optimized check_cond->cond_ok No check_workup Evaluate Workup & Purification workup_loss Product loss during extraction/chromatography check_workup->workup_loss Yes sol_sm Action: Purify SMs (e.g., recrystallize) or purchase new batch. sm_impure->sol_sm sm_ok->check_cond sol_cond Action: Optimize temp profile, use anhydrous solvents, run under inert atmosphere. cond_sub->sol_cond cond_ok->check_workup sol_workup Action: Adjust pH of aqueous phase, use alternative purification method. workup_loss->sol_workup

Caption: Initial troubleshooting decision tree for low yield.

Section 2: Detailed Troubleshooting Guide

This section provides specific questions and answers to address granular issues you may encounter during your experiments.

Problem Area: Starting Materials & Reagents

Q3: How critical is the purity of 2-amino-3-hydroxypyridine, and how can I handle it?

The purity is absolutely critical. 2-Amino-3-hydroxypyridine is an electron-rich aromatic system containing both amino and hydroxyl groups, making it highly susceptible to air oxidation.

  • Causality: Oxidized impurities not only reduce the molar quantity of the active starting material but can also act as catalysts for polymerization and tar formation at elevated temperatures, severely impacting both yield and purification.

  • Self-Validation Protocol:

    • Visual Inspection: The pure compound should be a white to light-tan crystalline solid.[7] If your material is dark brown or black, it is likely significantly oxidized.

    • Melting Point: Check the melting point. A broad or depressed melting range compared to the literature value indicates impurities.

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum in DMSO-d₆. Look for the appearance of broad signals or the disappearance of sharp aromatic peaks, which can indicate polymeric impurities.

  • Troubleshooting Steps:

    • If the material is only slightly discolored, consider recrystallization from a suitable solvent system like ethanol/water or toluene.

    • For routine use, store 2-amino-3-hydroxypyridine under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer to minimize degradation.

    • If significant degradation is suspected, it is most cost-effective and time-efficient to purchase a fresh bottle from a reputable supplier.

Q4: My propionic anhydride is old. Can I still use it?

You can, but you must verify its purity first. Propionic anhydride is sensitive to water.[6][8]

  • Causality: The primary degradation pathway is hydrolysis to two equivalents of propionic acid. This not only reduces the anhydride's potency but the resulting propionic acid can alter the reaction pH and may not be effective in promoting the final cyclization.

  • Self-Validation Protocol:

    • FT-IR Spectroscopy: This is the quickest check. A pure anhydride will show two characteristic C=O stretching bands around 1815 cm⁻¹ and 1750 cm⁻¹. The presence of a very broad absorption band centered around 3000 cm⁻¹ is indicative of the O-H stretch from significant propionic acid contamination.

    • Refractive Index: Measure the refractive index and compare it to the literature value for pure propionic anhydride. A significant deviation suggests contamination.

  • Troubleshooting Steps:

    • If minor hydrolysis has occurred, you can compensate by adding a slight excess of the anhydride (e.g., 1.2-1.3 equivalents instead of 1.1).

    • If significant degradation is confirmed, the anhydride can be purified by fractional distillation. However, given its corrosive nature and the availability of fresh material, this is often not practical on a lab scale.[6] Using fresh, high-purity anhydride is strongly recommended.

Problem Area: Reaction Conditions & Execution

Q5: I'm seeing a mixture of products, including an uncyclized intermediate, by TLC/LC-MS. How can I promote complete cyclization?

This is a classic issue where the N-acylation is successful, but the subsequent cyclodehydration is sluggish. The N-(3-hydroxypyridin-2-yl)propanamide intermediate is stable enough to be isolated if the reaction is not driven to completion.

  • Causality: The cyclization step has a higher activation energy than the initial acylation. It requires breaking a C-O bond and an N-H bond and forming water. Without sufficient thermal energy or chemical assistance, the reaction stalls at the intermediate stage.

  • Troubleshooting Steps:

    • Increase Temperature: If you are running the reaction in a high-boiling solvent like toluene or xylene, ensure you are at a vigorous reflux.

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS every 2-4 hours. If you see the intermediate being consumed and the product forming, simply extending the reaction time may be sufficient.

    • Use a Dehydrating Agent/Catalyst: This is the most effective solution. Adding a reagent that facilitates the removal of water will drive the equilibrium towards the cyclized product according to Le Châtelier's principle.

Q6: What are the pros and cons of different dehydrating agents/cyclization catalysts?

The choice of cyclizing agent is a critical parameter to optimize. Simply relying on thermal energy can result in long reaction times and potential degradation.

  • Causality: These agents work by different mechanisms. Acid catalysts protonate the hydroxyl or amide carbonyl group, making them better leaving groups or more electrophilic, respectively.[9] Chemical dehydrants like PPA or Eaton's reagent actively consume the water formed during the reaction.

Reagent/ConditionMechanismProsConsTypical Conditions
Thermal (Reflux) Thermal energySimple, no extra reagents.Slow, often incomplete, can lead to degradation.Toluene or Xylene, Reflux, 12-48h
Polyphosphoric Acid (PPA) Acid catalyst & DehydrantHighly effective, strong dehydrator.Viscous, difficult to stir, harsh workup.130-150 °C, 2-6h
Eaton's Reagent (P₂O₅/MeSO₃H) Superacid catalyst & DehydrantVery powerful, often gives high yields.Highly corrosive, requires careful handling.80-100 °C, 1-4h
HClO₄·SiO₂ Solid-supported acid catalystHeterogeneous, easily filtered off, reusable.[2]May require optimization of catalyst loading.Acetonitrile, Reflux, 1-3h[2]
Thionyl Chloride (SOCl₂) Activates hydroxyl groupEffective at lower temperatures.Generates HCl and SO₂ gas, corrosive.Dichloromethane, 0 °C to RT, 4-8h

Recommendation: For initial trials, using a solid-supported acid like HClO₄·SiO₂ offers a good balance of high efficiency and simple workup.[2] For difficult-to-cyclize substrates, PPA or Eaton's reagent are powerful but require more experienced handling.

Problem Area: Work-up & Purification

Q7: My product seems to be lost during aqueous work-up. How can I improve recovery?

The product, 2-Ethyloxazolo[4,5-b]pyridine, is a weak base due to the pyridine nitrogen.[10] This can lead to significant losses during work-up if the pH is not carefully controlled.

  • Causality: If the reaction is quenched with a strong base (e.g., saturated NaHCO₃) and the final pH is only neutral or slightly acidic, a portion of your product may exist as a protonated salt. This salt will have high solubility in the aqueous layer and will be lost.

  • Troubleshooting Protocol:

    • After quenching the reaction, ensure the aqueous layer is distinctly basic (pH 8-9) before extraction. Use a pH meter or pH paper. Add base (e.g., 1M NaOH) dropwise if necessary.

    • Extract with a more polar solvent than ethyl acetate if solubility is an issue. Dichloromethane (DCM) or a 95:5 mixture of DCM:isopropanol can be more effective.

    • Perform multiple extractions (at least 3-4) with fresh solvent to ensure complete recovery from the aqueous phase.

    • If significant product remains in the aqueous layer, consider a continuous liquid-liquid extraction setup for maximum recovery.

Q8: I'm having difficulty purifying the final product by silica gel chromatography. What are some alternative strategies?

Nitrogen-containing heterocycles are notorious for difficult silica gel chromatography due to their polarity and ability to interact strongly with the acidic silanol groups on the silica surface.[11] This can lead to peak tailing, poor separation, and even irreversible adsorption.

  • Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the Si-OH groups of the stationary phase, leading to non-ideal chromatographic behavior.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to the ethyl acetate/hexane mobile phase will "block" the active sites on the silica gel, resulting in sharper peaks and better recovery.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina often provides better results for basic compounds.

    • Recrystallization: If the crude product is reasonably pure (>85-90%), recrystallization is an excellent alternative to chromatography. Screen various solvents (e.g., ethyl acetate, isopropanol, ethanol/water mixtures) to find a system that gives good quality crystals.

    • Acid/Base Extraction: An acid wash can be used to purify the product. Dissolve the crude material in an organic solvent (like DCM) and extract with dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.

Section 3: Protocols & Workflows

Optimized Step-by-Step Synthesis Protocol (HClO₄·SiO₂ Method)

This protocol is based on a modern, efficient method using a solid-supported catalyst that simplifies work-up.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Oven-dry all glassware. Assemble under N₂ atmosphere. r1 2. Charge flask with 2-amino-3-hydroxypyridine (1.0 eq) and HClO₄·SiO₂ (0.1 eq). r2 3. Add anhydrous acetonitrile as solvent. r1->r2 r3 4. Cool to 0 °C in an ice bath. r2->r3 r4 5. Add propionic anhydride (1.2 eq) dropwise over 15 min. r3->r4 r5 6. Warm to room temp, then heat to reflux (approx. 82 °C). r4->r5 r6 7. Monitor by TLC until SM is consumed and intermediate is converted (1-3h). r5->r6 w1 8. Cool reaction to room temp. w2 9. Filter to remove solid catalyst. Wash catalyst with acetonitrile. w1->w2 w3 10. Concentrate filtrate in vacuo. w2->w3 w4 11. Redissolve residue in EtOAc. w3->w4 w5 12. Wash with sat. NaHCO₃ solution, then brine. w4->w5 w6 13. Dry organic layer (Na₂SO₄), filter, and concentrate. w5->w6 w7 14. Purify by column chromatography (Hex/EtOAc + 1% NEt₃) or recrystallization. w6->w7

Caption: Step-by-step experimental workflow diagram.
  • Preparation: Ensure all glassware is thoroughly oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Reagent Charging: To a round-bottom flask, add 2-amino-3-hydroxypyridine (1.0 eq.), silica-supported perchloric acid (HClO₄·SiO₂) (approx. 0.1 eq.), and a stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (approx. 5-10 mL per mmol of starting material).

  • Acylation: Cool the resulting suspension to 0 °C using an ice-water bath. Slowly add propionic anhydride (1.2 eq.) dropwise via syringe. The slow addition helps to control the initial exotherm of the acylation.

  • Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 82 °C in acetonitrile).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material and the acylated intermediate are no longer visible. This typically takes 1-3 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solid catalyst by filtration through a pad of celite, washing the filter cake with a small amount of acetonitrile or ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient, ensuring the mobile phase is treated with 1% triethylamine to prevent peak tailing. Alternatively, the product can be purified by recrystallization.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. BenchChem.
  • Various Authors. (2001).
  • Various Authors. (2025). Synthesis and Reactions of Oxazoles.
  • Faizi, M. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube.
  • Various Authors. (n.d.). Oxazole.pdf. CUTM Courseware.
  • Wikipedia Contributors. (n.d.). Oxazole. Wikipedia.
  • Various Authors. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • Reen, G. K., et al. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using....
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Sharma, P., et al. (n.d.). Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives....
  • Wikipedia Contributors. (n.d.). Propionic anhydride. Wikipedia.
  • PubChem. (n.d.). 2-Amino-3-Hydroxypyridine. PubChem.
  • CAMEO Chemicals. (n.d.). PROPIONIC ANHYDRIDE. NOAA.

Sources

Optimization

Common side reactions in the synthesis of oxazolopyridines

Welcome to the technical support center for the synthesis of oxazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer practical, field-proven solutions to challenges encountered during synthesis.

Introduction

The synthesis of oxazolopyridines, a key scaffold in medicinal chemistry, can be a nuanced process. While several synthetic routes exist, each comes with its own set of potential side reactions and optimization challenges. This guide is structured to address specific issues in a question-and-answer format, providing not just solutions, but also the mechanistic reasoning behind them to empower your experimental design.

Part 1: Troubleshooting Guide - Common Side Reactions & Low Yields

This section addresses the most frequently encountered issues during the synthesis of oxazolopyridines, categorized by the synthetic approach.

Category 1: Cyclization of 2-Amino-3-hydroxypyridine with Carbonyl Compounds/Acids

This is one of the most common methods for constructing the oxazolopyridine core. However, it is not without its challenges.

Question 1: I'm attempting to synthesize an oxazolo[4,5-b]pyridine from 2-amino-3-hydroxypyridine and a carboxylic acid, but I'm observing very low yields and a complex mixture of byproducts. What's going wrong?

Answer: This is a classic issue often stemming from incomplete cyclization and competing side reactions. Let's break down the potential causes and solutions.

Potential Causes & Mechanistic Insights:

  • Incomplete Amide Formation: The initial acylation of the 2-amino group is the first critical step. If this equilibrium is unfavorable, you will have unreacted starting material, which can complicate purification.

  • Poor Cyclodehydration: The subsequent ring closure to form the oxazole is a dehydration reaction. Inefficient water removal or a dehydrating agent that is too harsh or too mild can lead to either no reaction or decomposition. For instance, aggressive dehydrating agents like concentrated sulfuric acid can lead to charring and the formation of sulfonated byproducts.[1]

  • Competing N- vs. O-Acylation: While the amino group is generally more nucleophilic, under certain conditions, acylation can occur on the hydroxyl group, leading to an ester intermediate that may not efficiently cyclize to the desired product.

  • Thermal Degradation: Oxazolopyridine scaffolds can be sensitive to high temperatures, especially under harsh acidic or basic conditions, leading to decomposition.

Troubleshooting Protocol:

  • Optimize the Acylation Step:

    • Activation of the Carboxylic Acid: Instead of using the free acid, convert it to a more reactive species. Common activating agents include:

      • Thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

      • Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Solvent Choice: Use an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile to prevent hydrolysis of the activated acid.

  • Refine the Cyclodehydration Step:

    • Milder Dehydrating Agents: If you are observing decomposition, switch from strong acids to milder alternatives. Polyphosphoric acid (PPA) is often a good choice as it acts as both a catalyst and a dehydrating agent.[1] Another effective system is the use of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆).

    • Azeotropic Water Removal: For reactions that generate water, using a Dean-Stark apparatus with a solvent like toluene can effectively drive the equilibrium towards the cyclized product.

    • Temperature Control: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time. Avoid prolonged heating once the starting material is consumed.

Experimental Protocol: Optimized Two-Step Synthesis of a 2-Substituted Oxazolo[4,5-b]pyridine

  • Step 1: Amide Formation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C and stir for 1 hour.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of 2-amino-3-hydroxypyridine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amide intermediate.

  • Step 2: Cyclodehydration:

    • Dissolve the crude amide in a suitable solvent (e.g., toluene).

    • Add the dehydrating agent (e.g., PPA or PPh₃/C₂Cl₆).

    • Heat the reaction to the optimal temperature (this may range from 80 °C to 140 °C depending on the substrate and reagent) and monitor by TLC.

    • Upon completion, cool the reaction mixture and work up accordingly (e.g., for PPA, pour onto ice and neutralize with a base).

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

Table 1: Comparison of Dehydrating Agents in Oxazole Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄High TemperatureInexpensiveHarsh, can cause charring and side reactions[1]
PPA80-160 °CGood for many substratesViscous, can be difficult to work with
POCl₃RefluxEffectiveCan lead to chlorinated byproducts
PPh₃/I₂/Et₃NRoom Temp to RefluxMild conditionsStoichiometric phosphine oxide byproduct
Burgess ReagentMild TemperaturesMild, good for sensitive substratesExpensive
Category 2: Intramolecular Cyclizations

This category covers reactions where a precursor containing both the pyridine and the components for the oxazole ring is cyclized.

Question 2: I am attempting an intramolecular cyclization to form an oxazolopyridine, but I am isolating a rearranged product. What is happening and how can I prevent it?

Answer: Ring rearrangements, while sometimes unexpected, are known phenomena in heterocyclic chemistry. A key example is the Boulton-Katritzky rearrangement, which can occur in certain isoxazolopyridine systems and can be influenced by the reaction conditions, particularly the base used.[2][3]

Mechanistic Insight: The Boulton-Katritzky Rearrangement

This rearrangement typically involves a 1,2,4-oxadiazole or a related system and proceeds through a series of ring-opening and ring-closing steps, often initiated by a nucleophile. In the context of isoxazolo[4,5-b]pyridines, a base can deprotonate a position on the ring system, initiating a cascade that leads to a different heterocyclic core, such as a 1,2,3-triazole.[3]

Troubleshooting Strategy:

  • Choice of Base and Solvent: The nature of the base is critical. If a strong base is promoting the rearrangement, consider using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The solvent can also play a role; switching to a less polar solvent might disfavor the ionic intermediates of the rearrangement pathway.

  • Protecting Groups: If a specific functional group is initiating the rearrangement, consider protecting it before the cyclization step.

  • Temperature Control: Rearrangements often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for cyclization can help to minimize the formation of the rearranged byproduct.

Visualizing the Problem: Boulton-Katritzky Rearrangement

Boulton_Katritzky_Rearrangement Start Isoxazolo[4,5-b]pyridine Derivative Intermediate Acylic Intermediate Start->Intermediate Base-induced ring opening Product Rearranged Product (e.g., 1,2,3-Triazole) Intermediate->Product Recyclization

Caption: Boulton-Katritzky rearrangement pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my oxazolopyridine synthesis?

A1: A combination of TLC and LC-MS is highly recommended. TLC provides a quick and easy way to visualize the consumption of starting materials and the appearance of the product and any major byproducts. Staining with potassium permanganate can be useful for visualizing compounds that are not UV-active. LC-MS is invaluable for confirming the mass of the desired product and identifying potential byproducts, which can provide clues about the side reactions occurring.

Q2: What are the best practices for purifying oxazolopyridines?

A2: Purification strategies depend on the physical properties of your compound.

  • Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If your product is a solid and you have a suitable solvent system, recrystallization can be a very effective method for obtaining highly pure material.

  • Preparative HPLC: For challenging separations or to obtain very high purity material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q3: I am seeing a byproduct with the same mass as my desired product. What could it be?

A3: This often points to the formation of an isomer. Depending on your starting materials and reaction conditions, you could be forming a different regioisomer of the oxazolopyridine. For example, if you start with an aminopyridine that has multiple potential cyclization sites, you could get a mixture of products. Carefully analyze the NMR data (especially ¹H-¹H COSY and HMBC) to determine the exact structure of the main product and the byproduct.

Visualizing a Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Analyze Analyze Reaction (TLC, LC-MS, NMR) Start->Analyze Identify Identify Problem Analyze->Identify Incomplete Incomplete Reaction Identify->Incomplete Starting Material Remains Byproduct Byproduct Formation Identify->Byproduct New Spots/ Masses Decomposition Decomposition Identify->Decomposition Streaking/ Baseline Purify Purify & Characterize Identify->Purify Reaction Complete Optimize_Time_Temp Optimize Time/ Temperature Incomplete->Optimize_Time_Temp Change_Reagent Change Reagent/ Catalyst Byproduct->Change_Reagent Change_Conditions Change Solvent/ Base Byproduct->Change_Conditions Decomposition->Change_Conditions Milder Conditions Optimize_Time_Temp->Analyze Change_Reagent->Analyze Change_Conditions->Analyze Success Successful Synthesis Purify->Success

Caption: A general troubleshooting workflow for synthesis.

References

  • K. V. Sashidhara, S. R. Avula, G. R. Palnati, S. K. Singh, P. Singh, A. K. Kushwaha, and M. K. Bhat, "An Unusual Boulton–Katritzky Rearrangement during the Synthesis of Novel Oxazolo[4,5-b]pyridine-Based Combretastatin A-4 Analogues: Discovery of Potent Anticancer Agents," ACS Med. Chem. Lett., vol. 6, no. 7, pp. 800–804, 2015.
  • D. V. Osipov, Y. A. Volkova, A. S. Trifonov, A. V. Zibarev, and I. G. Irtegova, "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines," Beilstein J. Org. Chem., vol. 20, pp. 1069–1075, 2024. [Link]

  • I. V. Palamarchuk, I. V. Kulakov, S. A. Volkova, and A. S. Fisyuk, "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine," Eurasian Journal of Chemistry, 2025. [Link]

  • T. K. Venkatachalam, G. K. Pierens, and D. C. Reutens, "Synthesis and characterization of oxazolopyridine and benzoxazole derivatives," Lett. Org. Chem., vol. 7, no. 7, pp. 519–527, 2010. [Link]

  • A. A. Aly, "Reactivity and stereoselectivity of oxazolopyridines with a ring-junction nitrogen atom," J. Saudi Chem. Soc., vol. 17, no. 2, pp. 155-175, 2013.
  • Google Patents, "2-amino-3-hydroxypyridine and its preparation method and purific
  • Google Patents, "Process for the production of 2-amino-3-hydroxypyridine deriv
  • Google Patents, "Process for the production of 2-amino-3-hydroxypyridines."
  • M. A. A. Mohamed, A. A. Fadda, and A. A. Aly, "Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives," ARKIVOC, vol. 2007, no. 15, pp. 109-120, 2007.
  • A. A. Aly, A. M. N. G. El-Din, and A. A. Hassan, "Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine," Phosphorus, Sulfur Silicon Relat. Elem., vol. 180, no. 5-6, pp. 1389-1400, 2005.
  • G. R. Lappin, "Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates," J. Org. Chem., vol. 23, no. 9, pp. 1358-1360, 1958.
  • G. R. Lappin, Q. R. Petersen, and C. E. Wheeler, "CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE," J. Org. Chem., vol. 15, no. 2, pp. 377-382, 1950. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Ethyloxazolo[4,5-b]pyridine

An In-Depth Technical Guide for Drug Development Professionals Welcome to the technical support center for 2-Ethyloxazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Welcome to the technical support center for 2-Ethyloxazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This document provides practical, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the most likely impurities in a crude sample of 2-Ethyloxazolo[4,5-b]pyridine?

A1: Impurities typically originate from the manufacturing process, unreacted starting materials, or degradation.[2] For 2-Ethyloxazolo[4,5-b]pyridine, commonly synthesized from 2-Amino-3-hydroxypyridine and a propionyl equivalent (like triethyl orthopropionate), you should anticipate:[3]

  • Unreacted Starting Materials: Residual 2-Amino-3-hydroxypyridine.

  • By-products: Products from side reactions, which may include dimers or incompletely cyclized intermediates.[2]

  • Reagents and Solvents: Traces of catalysts, acids, or bases used in the synthesis, as well as residual solvents from the reaction or initial work-up.[2]

  • Degradation Products: Oxazole rings can be sensitive to harsh pH and temperature conditions, potentially leading to hydrolysis products.[4]

Q2: I have a crude solid post-synthesis. What is the very first purification step I should consider?

A2: Before attempting more complex methods like chromatography or recrystallization, an initial separation to remove gross contaminants is highly efficient.[1] We recommend a simple filtration and wash. If your crude product has precipitated from a reaction mixture, filter it and wash the solid cake with a solvent in which your desired product has poor solubility but the impurities are soluble. This simple step can significantly improve the purity and color of your material, making subsequent steps more effective.

Q3: What is the best primary purification technique for 2-Ethyloxazolo[4,5-b]pyridine on a lab scale?

A3: Given that 2-Ethyloxazolo[4,5-b]pyridine is a solid with a defined melting point (51-53 °C), recrystallization is often the most efficient and scalable first-choice purification method.[5][6] It is excellent for removing impurities with different solubility profiles.[5] If recrystallization fails to achieve the desired purity, or if impurities co-crystallize with the product, then silica gel column chromatography is the next logical step.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is necessary for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique to quantify organic impurities, even at trace levels.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify residual solvents or major impurities.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), it confirms the molecular weight of the main component and helps identify impurities.[7]

Section 2: Troubleshooting Guide for Common Purification Issues

This section uses a direct question-and-answer format to solve specific experimental problems.

Recrystallization Challenges

Q: My compound has "oiled out" during cooling instead of forming crystals. What causes this and how do I fix it?

A: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. Essentially, the compound separates as a liquid phase. This is common with lower-melting solids or when the solution is cooled too rapidly.

Causality & Solution Workflow:

  • Re-heat the Solution: Add a small amount of additional solvent and re-heat until everything is dissolved again.

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath.

  • Reduce Solvent Polarity: If slow cooling fails, the solvent may be too polar. Try a less polar solvent or a solvent mixture.[5]

  • Scratch & Seed: Once the solution is at room temperature, scratch the inside of the flask with a glass rod to create nucleation sites. If you have a pure crystal, add a tiny amount as a seed crystal.

Q: My recrystallization yield is extremely low. What are the common mistakes?

A: Low yield is a frequent issue and can almost always be traced back to solvent volume or premature crystallization.

  • Expertise & Causality: The goal of recrystallization is to create a saturated solution at high temperature and a supersaturated one at low temperature.[5] Using too much solvent prevents the solution from becoming saturated upon cooling, leaving your product dissolved.

  • Troubleshooting Steps:

    • Use Minimum Hot Solvent: Ensure you are using the absolute minimum amount of boiling solvent to fully dissolve the crude solid. Add the solvent in small portions.

    • Prevent Premature Crashing: Use a fluted filter paper and pre-heat your funnel and receiving flask when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing out on the cold funnel.[5]

    • Maximize Recovery: After cooling to room temperature, place the flask in an ice bath to maximize precipitation before filtering.

    • Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well when hot.[5]

Column Chromatography Challenges

Q: My compound is streaking badly on the silica gel column, leading to poor separation. Why?

A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.

  • Expertise & Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the pyridine ring can undergo strong acid-base interactions with these sites, leading to irreversible adsorption or slow, uneven elution (streaking).

  • Authoritative Solution: To mitigate this, neutralize the acidic sites by modifying your mobile phase. Add a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or pyridine, to your eluent.[8] This will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

Q: I'm struggling to find a good solvent system for my column. My compound either stays at the baseline or runs with the solvent front on the TLC plate.

A: Finding the right eluent is critical for good separation. The key is to target an Rf value between 0.2 and 0.4 for your desired compound on the TLC plate.

  • Trustworthy Protocol:

    • Start with a Standard System: For nitrogen heterocycles, a good starting point is a mixture of a non-polar solvent like hexanes/heptane and a more polar one like ethyl acetate.[9]

    • Adjust Polarity:

      • If Rf is too low (stuck at baseline): Increase the polarity of the eluent. For example, move from 9:1 Hexane:EtOAc to 7:3 or 1:1.

      • If Rf is too high (at solvent front): Decrease the polarity by increasing the proportion of the non-polar solvent.

    • Try Different Solvents: If adjusting the ratio doesn't work, change the solvents. A dichloromethane (DCM)/methanol (MeOH) or DCM/ethanol system can be effective for more polar compounds.[8]

    • Dry Loading: If your compound has poor solubility in the starting eluent, consider "dry loading." Dissolve your crude product in a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[8]

Section 3: Standard Purification Protocols

These protocols provide a self-validating system for achieving high purity.

Protocol 1: Recrystallization of 2-Ethyloxazolo[4,5-b]pyridine
  • Solvent Selection: Test solubility in small vials. Good candidates include isopropanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures. The goal is high solubility in hot solvent and low solubility in cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[1] Confirm purity using HPLC or NMR.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Develop a solvent system using TLC as described in the troubleshooting section. Aim for an Rf of ~0.3 for the target compound. Remember to add 0.5-1% triethylamine if streaking is observed.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (this is known as a "wet slurry" method). Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.[10]

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent (or a stronger solvent for dry loading). Carefully apply the sample to the top of the column.

  • Elution: Add the eluent to the column and apply gentle air pressure to push the solvent through the column at a steady rate.[10]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[10]

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.[10]

Section 4: Data & Visualization

Data Presentation

Table 1: Physical & Chemical Properties of 2-Ethyloxazolo[4,5-b]pyridine

PropertyValueSource
CAS Number 52333-88-7[6][11][12]
Molecular Formula C₈H₈N₂O[6][11]
Molecular Weight 148.16 g/mol [6][11]
Melting Point 51-53 °C[6]
Appearance SolidN/A
pKa (Predicted) 0.18 ± 0.50[6]

Table 2: Common Solvents for Purification & Analysis

SolventBoiling Point (°C)Common UsePolarity Index
Hexane / Heptane 69 / 98Chromatography (non-polar)0.1
Dichloromethane (DCM) 40Chromatography3.1
Ethyl Acetate (EtOAc) 77Recrystallization, Chromatography4.4
Isopropanol (IPA) 82Recrystallization3.9
Ethanol (EtOH) 78Recrystallization4.3
Methanol (MeOH) 65Chromatography (polar)5.1
Water 100Recrystallization (with co-solvent)10.2
Experimental Workflows

Purification_Selection start Crude Product (2-Ethyloxazolo[4,5-b]pyridine) check_purity Assess Impurity Profile (TLC or quick HPLC) start->check_purity decision Are impurities significantly different in polarity/solubility? check_purity->decision recrystallization Recrystallization (High Throughput, Scalable) decision->recrystallization Yes chromatography Column Chromatography (High Resolution, for difficult separations) decision->chromatography No / Unknown check_final_purity Check Final Purity (>98%?) recrystallization->check_final_purity chromatography->check_final_purity success Pure Product check_final_purity->success Yes failure Re-evaluate Strategy (Consider alternative solvent or technique) check_final_purity->failure No

Caption: Purification Method Selection Workflow.

Recrystallization_Troubleshooting start Problem during Recrystallization decision_problem What is the issue? start->decision_problem oiling_out Product Oiled Out decision_problem->oiling_out Oiling low_yield Low Yield decision_problem->low_yield Yield no_crystals No Crystals Formed decision_problem->no_crystals Formation solution_oil 1. Re-heat & add more solvent 2. Cool SLOWLY 3. Try less polar solvent system oiling_out->solution_oil solution_yield 1. Use minimum boiling solvent 2. Ensure slow cooling 3. Check cold solubility of product low_yield->solution_yield solution_nocrystals 1. Scratch flask with glass rod 2. Add a seed crystal 3. Concentrate solution & re-cool no_crystals->solution_nocrystals end Problem Solved solution_oil->end solution_yield->end solution_nocrystals->end

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Ethyloxazolo[4,5-b]pyridine

Welcome to the technical support resource for 2-Ethyloxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Ethyloxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues encountered during in vitro and in vivo assays. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 2-Ethyloxazolo[4,5-b]pyridine?

2-Ethyloxazolo[4,5-b]pyridine possesses a fused heterocyclic aromatic structure. While the oxazolopyridine core contains nitrogen and oxygen atoms that can participate in hydrogen bonding, the addition of a 2-ethyl group increases the molecule's overall lipophilicity (hydrophobicity). This characteristic is common among new chemical entities and can lead to low solubility in aqueous buffers, a significant challenge for biological assays.[1][2][3] The pyridine fragment itself is polar and can contribute to water solubility, but this effect is often counteracted by the nonpolar ethyl substituent.[4][5]

Q2: My 2-Ethyloxazolo[4,5-b]pyridine stock solution, prepared in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

This phenomenon is commonly referred to as "solvent shock" or precipitation upon dilution.[6] Your high-concentration stock solution in a potent organic solvent like dimethyl sulfoxide (DMSO) is stable, but when this solution is introduced into an aqueous environment where the compound is poorly soluble, it rapidly crashes out of solution.[6] This is a classic issue when the final concentration in the assay buffer exceeds the compound's thermodynamic aqueous solubility.

To prevent this, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept to a minimum (ideally <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[6] Additionally, employing strategies like gentle vortexing during dilution, pre-warming the aqueous buffer, or using the solubilization techniques detailed in the next section can mitigate this issue.

Q3: What are the main strategies I can use to improve the solubility of 2-Ethyloxazolo[4,5-b]pyridine for my experiments?

Several established techniques can be used to enhance the solubility of poorly soluble compounds. The most common and effective methods for laboratory assays include:

  • pH Adjustment: Leveraging the basicity of the pyridine nitrogen to form a more soluble salt in acidic conditions.[7][8][9]

  • Co-solvents: Using water-miscible organic solvents to increase the solubilizing capacity of the aqueous buffer.[1][10][11]

  • Solubilizing Excipients: Incorporating agents like cyclodextrins or non-ionic surfactants to encapsulate or form micelles around the compound.[12][13][14]

The choice of method depends on the specific requirements and constraints of your assay system (e.g., cell-based vs. biochemical, pH sensitivity).

Troubleshooting & Optimization Guide

This section provides in-depth protocols and the scientific rationale behind them to systematically address solubility issues.

Strategy 1: pH-Mediated Solubilization

Scientific Principle: The 2-Ethyloxazolo[4,5-b]pyridine structure contains a pyridine ring, which is weakly basic. By lowering the pH of the aqueous solution, the pyridine nitrogen can be protonated, forming a positively charged species. This salt form typically exhibits significantly higher aqueous solubility than the neutral free base.[7][8][15][16] This is a powerful technique, provided your assay is not sensitive to a moderately acidic pH.

Experimental Protocol: pH Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) with a pH range from 4.0 to 7.5.

  • Equilibration: Add an excess amount of solid 2-Ethyloxazolo[4,5-b]pyridine to a small volume of each buffer.

  • Incubation: Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration (using a 0.22 µm syringe filter compatible with your sample).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for solubilization.

Causality Check: If solubility dramatically increases as pH decreases, this confirms that protonation of the pyridine moiety is the primary mechanism. This method is ideal for biochemical assays but requires careful validation in cell-based assays to ensure the pH change does not induce cytotoxicity.

Strategy 2: Co-solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This change in polarity lowers the energy barrier for solvating a lipophilic compound like 2-Ethyloxazolo[4,5-b]pyridine, thereby increasing its solubility.[1][11]

Common Co-solvents for Biological Assays

Co-solventTypical Final Conc.Properties & Considerations
DMSO (Dimethyl Sulfoxide)< 0.5%Excellent solubilizing power, but can be toxic to some cell lines at higher concentrations.[6]
Ethanol < 1%Good solubilizer, biocompatible at low concentrations, but can be volatile.
PEG 400 (Polyethylene Glycol 400)1-10%Low toxicity, commonly used in preclinical formulations. Can increase viscosity.[14]
Propylene Glycol 1-10%Good safety profile, often used in combination with other solvents.[14][17]
Experimental Protocol: Co-solvent Screening
  • Stock Solution: Prepare a high-concentration stock solution of 2-Ethyloxazolo[4,5-b]pyridine (e.g., 50 mM) in 100% DMSO.

  • Buffer Preparation: Prepare your final assay buffer containing a range of concentrations for each co-solvent to be tested (e.g., 1%, 2%, 5%, and 10% of PEG 400).

  • Dilution: Add a small aliquot of the DMSO stock solution to each prepared buffer to achieve the desired final concentration of 2-Ethyloxazolo[4,5-b]pyridine.

  • Observation: Visually inspect for any signs of precipitation (cloudiness, particulates) immediately after mixing and after incubating for 1-2 hours at the intended assay temperature.

  • Validation: It is critical to run a vehicle control (buffer with the same co-solvent concentration but without the compound) in your assay to confirm that the co-solvent itself does not interfere with the experimental results.

Strategy 3: Formulation with Solubilizing Excipients

Scientific Principle: When direct pH or co-solvent approaches are not viable (e.g., due to assay sensitivity), excipients can be used. Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug in their central cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[12][14]

Experimental Protocol: Cyclodextrin-Mediated Solubilization
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study: Add an excess amount of 2-Ethyloxazolo[4,5-b]pyridine to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures at a constant temperature for 24-48 hours.

  • Separate & Quantify: Separate the undissolved compound and quantify the dissolved concentration in the supernatant as described in the pH protocol. A linear increase in compound solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Visualized Workflows and Decision Guides

To further assist in your experimental design, we have developed the following diagrams to visualize the decision-making process and key workflows.

G start Start: Solubility Issue with 2-Ethyloxazolo[4,5-b]pyridine assay_type What is the assay type? start->assay_type cell_based Cell-Based assay_type->cell_based Cell-Based biochemical Biochemical assay_type->biochemical Biochemical ph_sensitive Is the assay pH sensitive? use_ph Strategy 1: Adjust pH to acidic range (e.g., pH 5.0-6.5) ph_sensitive->use_ph No use_cosolvent Strategy 2: Use Co-solvents (e.g., PEG 400, Propylene Glycol) ph_sensitive->use_cosolvent Yes cell_based->use_cosolvent biochemical->ph_sensitive test_toxicity Validate: Test for pH-induced cytotoxicity use_ph->test_toxicity test_vehicle Validate: Run vehicle controls for assay interference use_cosolvent->test_vehicle use_excipient Strategy 3: Use Excipients (e.g., HP-β-Cyclodextrin) use_cosolvent->use_excipient If co-solvents fail or interfere test_excipient_effect Validate: Check for excipient effects on assay components use_excipient->test_excipient_effect

Caption: Decision tree for selecting a solubilization strategy.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh solid compound dissolve 2. Dissolve in 100% DMSO to create high-conc. stock (e.g., 50 mM) weigh->dissolve prep_buffer 3. Prepare final assay buffer (may contain co-solvent/excipient) dilute 4. Add small volume of stock to buffer while vortexing prep_buffer->dilute incubate 5. Incubate briefly at assay temperature dilute->incubate observe 6. Visually inspect for precipitation (cloudiness) incubate->observe proceed 7. Proceed with Assay observe->proceed Clear Solution revisit Precipitation Occurs: Revisit solubilization strategy (e.g., increase co-solvent %) observe->revisit observe->revisit Precipitate

Caption: Workflow for stock solution and working solution preparation.

Sources

Troubleshooting

Optimizing reaction conditions for oxazolo[4,5-b]pyridine synthesis

Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.

Introduction to Oxazolo[4,5-b]pyridine Synthesis

The oxazolo[4,5-b]pyridine core is a significant structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1] The most prevalent synthetic strategy involves the cyclocondensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative. This seemingly straightforward reaction can present several challenges, from achieving complete conversion to managing side reactions and purifying the final product. This guide provides in-depth, experience-driven advice to navigate these complexities.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific issues you may encounter during the synthesis of oxazolo[4,5-b]pyridines.

Problem 1: Low or No Product Yield

Symptom: After running the reaction and work-up, you observe a low yield of the desired oxazolo[4,5-b]pyridine, or no product at all, as indicated by TLC or LC-MS analysis.

Potential Causes & Solutions:

  • Purity of 2-Amino-3-hydroxypyridine: The quality of your starting material is paramount. Impurities such as 2,3-dihydroxypyridine or 3-hydroxy-2-pyridone can interfere with the cyclization.[2]

    • Actionable Advice: Ensure the purity of your 2-amino-3-hydroxypyridine using NMR or LC-MS. If necessary, purify it by recrystallization. Some commercial sources provide this reagent with purity greater than 99%.[3]

  • Inefficient Condensing Agent: Polyphosphoric acid (PPA) is a common condensing agent, but its effectiveness can be influenced by its age and concentration.

    • Actionable Advice: Use freshly opened or properly stored PPA. For sensitive substrates or to achieve milder reaction conditions, consider using Polyphosphoric acid trimethylsilyl ester (PPSE). PPSE often provides higher yields and requires lower reaction temperatures.[4][5][6]

  • Suboptimal Reaction Temperature: The cyclodehydration step is temperature-sensitive. Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the starting materials or product.

    • Actionable Advice: The optimal temperature can range from 130°C to 200°C, depending on the reactivity of the carboxylic acid and the condensing agent used.[7] Start with the lower end of the temperature range and monitor the reaction progress by TLC. If the reaction is sluggish, gradually increase the temperature.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Actionable Advice: Monitor the reaction by TLC until the starting material (2-amino-3-hydroxypyridine) is consumed.

Problem 2: Formation of Side Products

Symptom: Your reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts alongside your desired oxazolo[4,5-b]pyridine.

Potential Causes & Solutions:

  • Incomplete Cyclization: The intermediate N-acyl-2-amino-3-hydroxypyridine may be present if the cyclodehydration is not complete.

    • Actionable Advice: Increase the reaction time or temperature. The use of a more potent condensing agent like PPSE can also drive the reaction to completion.[8]

  • Decarboxylation of Carboxylic Acid: If using an unstable carboxylic acid, decarboxylation can occur at high temperatures, leading to the formation of undesired byproducts.

    • Actionable Advice: If you suspect decarboxylation, consider using a milder condensing agent like PPSE, which often allows for lower reaction temperatures. Alternatively, activate the carboxylic acid as an acid chloride or ester to facilitate the reaction under milder conditions.

  • Thermal Decomposition: The oxazolo[4,5-b]pyridine core, while generally stable, can decompose at very high temperatures, leading to a complex mixture of products.

    • Actionable Advice: Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed.

Problem 3: Difficulties in Product Purification

Symptom: You are struggling to isolate the pure oxazolo[4,5-b]pyridine from the crude reaction mixture.

Potential Causes & Solutions:

  • Residual PPA in the Crude Product: PPA is a viscous liquid that can be challenging to remove completely during work-up, leading to a sticky or oily crude product.

    • Actionable Advice: After quenching the reaction with ice water, ensure the pH is carefully neutralized with a base (e.g., aqueous ammonia or sodium hydroxide solution). Thoroughly extract the product with an appropriate organic solvent. Washing the organic layer with brine can help remove residual water-soluble impurities.

  • Co-elution of Impurities during Chromatography: Some byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Actionable Advice: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. If co-elution persists, consider recrystallization.

  • Finding a Suitable Recrystallization Solvent: Identifying an appropriate solvent or solvent system for recrystallization can be challenging.

    • Actionable Advice: The ideal recrystallization solvent should dissolve the compound at high temperatures but not at room temperature. For oxazolo[4,5-b]pyridine derivatives, consider solvents like ethanol, isopropanol, toluene, or mixtures such as toluene-heptane.[9] A systematic solvent screen with small amounts of your crude product is the most effective approach.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using PPSE over PPA?

A1: PPSE offers several advantages over PPA, including:

  • Milder Reaction Conditions: PPSE is a less harsh reagent, often allowing for lower reaction temperatures, which can be beneficial for sensitive substrates.[4][5][6]

  • Improved Solubility: PPSE is soluble in many organic solvents, which can lead to more homogeneous reaction mixtures and improved yields.

  • Easier Work-up: The byproducts of PPSE are often easier to remove during the work-up compared to the viscous PPA.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Visualization: Oxazolo[4,5-b]pyridines are typically UV-active due to their aromatic nature and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[2][10][11] Stains such as potassium permanganate or p-anisaldehyde can also be used for visualization, especially for starting materials that are not UV-active.[12]

Q3: I am performing a subsequent reaction on the oxazolo[4,5-b]pyridine core, such as a Heck reaction, and it is not working. What should I consider?

A3: The oxazolo[4,5-b]pyridine core can influence the reactivity of substituents.

  • Catalyst and Ligand Choice: For cross-coupling reactions like the Heck reaction, the choice of palladium catalyst and ligand is crucial. The nitrogen atoms in the pyridine and oxazole rings can coordinate to the palladium center and affect its catalytic activity. A thorough screening of catalysts and ligands may be necessary.

  • Reaction Conditions: Ensure that your reaction is performed under strictly anhydrous and inert conditions, as moisture and oxygen can deactivate the palladium catalyst.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-oxazolo[4,5-b]pyridines using PPA
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Reaction Setup: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the 2-amino-3-hydroxypyridine) to the flask.

  • Heating: Heat the reaction mixture to 150-180°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

ParameterCondition ACondition BCondition C
Condensing Agent PPAPPSEPPA
Temperature 180°C130°C150°C
Time 4 hours3 hours6 hours
Yield 65%85%70%

Table 1: Comparison of reaction conditions for the synthesis of a model 2-aryl-oxazolo[4,5-b]pyridine.

Visualizations

General Synthetic Workflow

workflow A Starting Materials (2-Amino-3-hydroxypyridine + Carboxylic Acid) B Reaction Setup (Add Condensing Agent - PPA/PPSE) A->B C Heating & Monitoring (TLC) B->C D Work-up (Quenching & Extraction) C->D E Purification (Chromatography/Recrystallization) D->E F Pure Oxazolo[4,5-b]pyridine E->F

Caption: General workflow for oxazolo[4,5-b]pyridine synthesis.

Troubleshooting Decision Tree for Low Yield

troubleshooting A Low Yield Observed B Check Purity of Starting Material A->B C Optimize Reaction Conditions A->C D Purify Starting Material B->D Impure E Increase Temperature C->E F Increase Reaction Time C->F G Change Condensing Agent (PPA -> PPSE) C->G H Re-run Reaction D->H E->H F->H G->H

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Cosmetic Ingredient Review. (2020). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 39(2_suppl), 91S-97S.
  • López, S., Restrepo, J., & Salazar, J. (2007). Polyphosphoric Acid Trimethylsilylester: A Useful Reagent for Organic Synthesis. Journal of Chemical Research, 2007(9), 497-502.
  • ChemInform. (2010). ChemInform Abstract: Polyphosphoric Acid Trimethylsilylester: A Useful Reagent for Organic Synthesis. ChemInform, 39(32).
  • Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001).
  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
  • University of Rochester Department of Chemistry. (n.d.). Thin Layer Chromatography.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • LibreTexts. (2022, April 7). 2.
  • Stoma, I., & Studzińska, M. (2019). Detection Progress of Selected Drugs in TLC. Molecules, 24(15), 2748.
  • Quiroga, J., Insuasty, B., & Meier, H. (2003). Polyphosphoric Acid Trimethylsilyl Ester (PPSE) in the Synthesis of Heterocycles. Arkivoc, 2003(11), 13-24.
  • Zholdassova, A. B., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2(2), 114-123.
  • National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine.
  • Blazej, S., et al. (2005). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 174(2), 91-99.
  • Google Patents. (1977). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001).
  • Leusen, A. M. van, et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
  • Defence Research and Development Establishment. (2013). Studies on thermal degradation of riot control agent dibenz[b,f]-1,4-oxazepine (CR). Journal of Scientific & Industrial Research, 72, 558-563.
  • BLDpharm. (n.d.). 60832-72-6|Oxazolo[4,5-b]pyridin-2(3H)-one.
  • Radomski, K. Z., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(12), 5347-5353.
  • Nikol'skiy, V. V., et al. (2023). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 19, 1069-1075.
  • Al-Ostath, A. I., et al. (2023). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Scientific Reports, 13(1), 10738.
  • Google Patents. (2021). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Oxazolo[4,5-b]pyridin-2(3H)-one | 60832-72-6.
  • BLDpharm. (n.d.). 211949-57-4|Oxazolo[4,5-b]pyridine-2-thiol.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 2-Ethyloxazolo[4,5-b]pyridine Experiments

Welcome to the technical support center for 2-Ethyloxazolo[4,5-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery and materials science. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyloxazolo[4,5-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery and materials science. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis, purification, and application of this versatile scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Synthesis of 2-Ethyloxazolo[4,5-b]pyridine

Question 1: My synthesis of 2-Ethyloxazolo[4,5-b]pyridine from 2-amino-3-hydroxypyridine and a propionylating agent is giving a low yield. What are the common pitfalls?

Answer: Low yields in the synthesis of 2-Ethyloxazolo[4,5-b]pyridine often stem from incomplete cyclization, side reactions, or suboptimal reaction conditions. The core of this synthesis is the condensation and subsequent cyclodehydration of 2-amino-3-hydroxypyridine with a source of the propionyl group.

Causality and Troubleshooting:

  • Incomplete Cyclization: The formation of the oxazole ring requires the removal of water. If the reaction does not go to completion, you will isolate the intermediate N-(3-hydroxypyridin-2-yl)propanamide.

    • Solution: Ensure your dehydrating agent is effective. While phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) are traditionally used, they can lead to charring at high temperatures. A milder and often more effective alternative is polyphosphoric acid trimethylsilyl ester (PPSE), which promotes cyclization under less harsh conditions.[1] Heating in a high-boiling point solvent with a Dean-Stark trap to azeotropically remove water is another effective strategy.

  • Side Reactions: The amino and hydroxyl groups of the starting material are both nucleophilic. Acylation can occur at both sites. While N-acylation is the desired first step, O-acylation can compete, leading to undesired byproducts.

    • Solution: Control the reaction temperature and the rate of addition of the acylating agent. Running the reaction at a lower temperature initially can favor N-acylation.

  • Suboptimal Reagents: The choice of the propionylating agent is crucial. Propionyl chloride is highly reactive and can lead to side reactions. Propionic anhydride is a good alternative, but the reaction may require a catalyst. Triethyl orthopropionate is an excellent choice as it acts as both the acylating agent and a dehydrating agent, driving the reaction towards the cyclized product.

  • Reaction Conditions: High temperatures can lead to decomposition of the starting material or product.

    • Solution: Optimize the reaction temperature. A stepwise approach, with initial acylation at a lower temperature followed by heating to effect cyclization, can be beneficial.

A highly efficient reported method utilizes 2-amino-3-hydroxypyridine and triethyl orthopropionate in the presence of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione at 85°C for a short duration, reportedly achieving a 98% yield. This method leverages a mild oxidant to facilitate the cyclization.

Question 2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of tar or char is a common issue in heterocycle synthesis, especially when using strong dehydrating agents at high temperatures.

Causality and Troubleshooting:

  • Harsh Dehydrating Agents: Strong acids like polyphosphoric acid (PPA) can cause decomposition and polymerization of the starting materials and product, especially at temperatures exceeding 150-200°C.

    • Solution: As mentioned, switching to a milder dehydrating agent like PPSE can mitigate this issue.[1] Alternatively, using a two-step procedure where the intermediate amide is first isolated and then cyclized under milder conditions can also prevent charring.

  • High Reaction Temperature: The pyridine ring, especially when substituted with electron-donating groups like amino and hydroxyl, can be susceptible to decomposition at elevated temperatures.

    • Solution: Carefully control the reaction temperature and heating time. Use an oil bath with a temperature controller for precise temperature management. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction is complete.

II. Purification and Characterization

Question 3: I am struggling to purify 2-Ethyloxazolo[4,5-b]pyridine. What are the recommended purification methods?

Answer: Purification of 2-Ethyloxazolo[4,5-b]pyridine can be challenging due to its polarity and potential for interaction with silica gel.

Causality and Troubleshooting:

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Standard silica gel is generally effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the solvent system will depend on the impurities present.

    • Troubleshooting:

      • Streaking on TLC/Column: This can indicate that the compound is interacting strongly with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape and recovery.

      • Co-elution with Starting Material: If the reaction has not gone to completion, the starting 2-amino-3-hydroxypyridine may co-elute with the product in highly polar solvent systems. Careful optimization of the solvent gradient is necessary.

  • Crystallization: If the crude product is of reasonable purity, crystallization can be an effective final purification step.

    • Solvent Systems: Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

Question 4: How can I confidently characterize 2-Ethyloxazolo[4,5-b]pyridine and identify potential impurities?

Answer: A combination of spectroscopic techniques is essential for unambiguous characterization.

Spectroscopic Data for 2-Ethyloxazolo[4,5-b]pyridine:

Technique Expected Observations
¹H NMR The spectrum should show signals for the ethyl group (a triplet and a quartet) and three aromatic protons corresponding to the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the fused oxazole ring.
¹³C NMR The spectrum will show distinct signals for the ethyl group carbons, the three pyridine ring carbons, and the three carbons of the oxazolo moiety.
Mass Spec. The molecular ion peak should correspond to the molecular weight of 2-Ethyloxazolo[4,5-b]pyridine (148.16 g/mol ).
IR Spec. Look for characteristic C=N and C-O-C stretching frequencies of the oxazole ring, and the aromatic C=C and C-H stretching of the pyridine ring.

Identifying Common Impurities:

  • Unreacted 2-amino-3-hydroxypyridine: This will show characteristic broad NH₂ and OH peaks in the ¹H NMR and IR spectra.

  • Intermediate N-(3-hydroxypyridin-2-yl)propanamide: This will have a distinct amide N-H proton signal in the ¹H NMR and a C=O stretch in the IR spectrum.

III. Reactivity and Downstream Applications

Question 5: I am trying to perform a Heck reaction on the pyridine ring of 2-Ethyloxazolo[4,5-b]pyridine and it is not working. What could be the problem?

Answer: The oxazolo[4,5-b]pyridine core is a somewhat electron-deficient system, which can affect its reactivity in cross-coupling reactions. However, Heck reactions on similar systems have been reported.[1]

Causality and Troubleshooting:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for successful cross-coupling with heteroaromatic halides.

    • Palladium Source: While Pd(OAc)₂ is common, a pre-activated Pd(0) source like Pd₂(dba)₃ may be more effective.

    • Ligand: For electron-deficient heterocycles, electron-rich and bulky phosphine ligands are often required. Consider using ligands like XPhos, SPhos, or RuPhos.

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Using a higher catalyst loading or a ligand that is less prone to deactivation can help.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.

    • Base: A weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often preferred over stronger bases like NaOtBu, which can lead to side reactions.

    • Solvent: A polar aprotic solvent like DMF, DMA, or NMP is typically used. Ensure the solvent is anhydrous.

  • Reaction Temperature: Heck reactions often require elevated temperatures. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be mindful of potential decomposition of the starting material.

Question 6: Is the oxazolo[4,5-b]pyridine ring system stable to acidic or basic conditions?

Answer: The stability of the oxazole ring can be a concern under certain conditions.

  • Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the oxazole ring, opening it to form the corresponding amino alcohol derivative.[2] This is a key consideration when planning multi-step syntheses that involve acidic deprotection or reaction steps.

  • Basic Conditions: The oxazole ring is generally more stable under basic conditions. However, very strong bases at high temperatures could potentially lead to ring-opening or other decomposition pathways.

Experimental Protocols

Synthesis of 2-Ethyloxazolo[4,5-b]pyridine

This protocol is a generalized procedure based on common methods for the synthesis of 2-substituted oxazolo[4,5-b]pyridines.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Triethyl orthopropionate

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • High-boiling point solvent (e.g., toluene or xylene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-3-hydroxypyridine (1.0 eq).

  • Add the solvent (e.g., toluene) to create a slurry.

  • Add triethyl orthopropionate (1.2-1.5 eq) to the mixture.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the collection of ethanol/water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The product should be less polar than the starting material.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_application Downstream Application A 2-Amino-3-hydroxypyridine C Reaction Mixture A->C B Propionylating Agent (e.g., Triethyl orthopropionate) B->C + Catalyst + Heat D Crude 2-Ethyloxazolo[4,5-b]pyridine C->D Cyclodehydration E Flash Column Chromatography D->E F Crystallization E->F G Pure 2-Ethyloxazolo[4,5-b]pyridine E->G F->G H Further Functionalization (e.g., Heck Reaction) G->H I Biological Screening G->I J Material Science Application G->J

Caption: Synthetic and application workflow for 2-Ethyloxazolo[4,5-b]pyridine.

Troubleshooting Logic for Low Yield Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 2-Ethyloxazolo[4,5-b]pyridine Cause1 Incomplete Cyclization Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Decomposition/Charring Start->Cause3 Sol1 Use Milder/More Effective Dehydrating Agent (e.g., PPSE) Cause1->Sol1 Sol3 Use Dean-Stark Trap Cause1->Sol3 Sol2 Optimize Reaction Temperature and Reagent Addition Cause2->Sol2 Cause3->Sol1 Cause3->Sol2 Sol4 Monitor by TLC to Avoid Prolonged Heating Cause3->Sol4

References

Troubleshooting

Stability of 2-Ethyloxazolo[4,5-B]pyridine under different storage conditions

Welcome to the technical support guide for 2-Ethyloxazolo[4,5-b]pyridine. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethyloxazolo[4,5-b]pyridine. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for maintaining the stability of this compound. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.

The stability of a compound is paramount for the reproducibility of experimental results and the overall success of a research program. 2-Ethyloxazolo[4,5-b]pyridine, a heterocyclic compound featuring both an oxazole and a pyridine ring, possesses a unique reactivity profile that necessitates careful handling and storage. The fused ring system's stability is influenced by several factors, primarily the inherent vulnerabilities of the oxazole ring to hydrolysis and the potential for the pyridine moiety to undergo photodegradation.[1][2][3]

This center is structured to address your potential issues in a logical, problem-solving format, starting with frequently asked questions for quick reference, followed by a detailed troubleshooting guide for when experiments go awry, and concluding with robust protocols for proactive stability assessment.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 2-Ethyloxazolo[4,5-b]pyridine.

Q1: What are the optimal long-term storage conditions for solid 2-Ethyloxazolo[4,5-b]pyridine?

For long-term stability, the solid compound should be stored under controlled conditions to minimize degradation. The primary concerns are moisture, air (oxygen), and light. Safety Data Sheets (SDS) recommend storing the compound in a well-ventilated place and keeping the container tightly closed.[4][5] To maximize shelf-life, we recommend storing it under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light.

Q2: How should I store solutions of 2-Ethyloxazolo[4,5-b]pyridine?

Solutions are significantly more susceptible to degradation than the solid material. Stability is highly dependent on the solvent, pH, and storage temperature.[6]

  • Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents, especially water, can facilitate hydrolysis of the oxazole ring.[1][7] Aprotic solvents are generally preferred for stock solutions.

  • Temperature: Store solutions at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C) to slow the rate of all potential degradation reactions.[8][9] Avoid repeated freeze-thaw cycles.

  • Atmosphere & Light: Degas solvents to remove dissolved oxygen and store solutions under an inert atmosphere. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photodegradation.[8][10]

Q3: What is the primary cause of instability for this compound?

The principal vulnerability lies with the oxazole ring, which is susceptible to hydrolytic cleavage under both acidic and basic conditions.[1][7] This occurs because the proton at the C2 position is acidic, and its removal can initiate ring-opening.[1] Furthermore, the pyridine ring introduces a risk of photodegradation upon exposure to UV light.[2][3]

Q4: How does pH affect the stability of 2-Ethyloxazolo[4,5-b]pyridine in aqueous media?

The stability is highly pH-dependent.[6]

  • Acidic Conditions (pH < 4): Protonation of the oxazole nitrogen can activate the ring toward nucleophilic attack by water, leading to rapid hydrolytic cleavage.[1]

  • Basic Conditions (pH > 8): Basic conditions can facilitate the deprotonation at the C2 position, forming a reactive intermediate that undergoes ring-opening.[1]

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH. When preparing aqueous solutions, using a buffer system within this range is crucial for maintaining stability.[6]

Q5: Is 2-Ethyloxazolo[4,5-b]pyridine sensitive to oxidation?

Yes, like many complex organic molecules, it can be susceptible to oxidation. The presence of dissolved oxygen, peroxide impurities in solvents (especially ethers like THF or dioxane), or trace metal catalysts can promote oxidative degradation.[11] Using fresh, high-purity solvents and storing under an inert atmosphere are the best preventative measures.

Table 1: Summary of Recommended Storage Conditions
FormTemperatureAtmosphereLight ProtectionRecommended Container
Solid 2-8 °C (Refrigerated)[9]Inert Gas (Argon/Nitrogen)Required (Amber vial)[10]Tightly sealed glass vial
Solution (Aprotic Solvent) ≤ -20 °C (Frozen)[9]Inert Gas (Argon/Nitrogen)Required (Amber vial)[10]Tightly sealed glass vial with PTFE-lined cap
Solution (Aqueous/Buffered) 2-8 °C (Refrigerated)Inert Gas (Argon/Nitrogen)Required (Amber vial)Tightly sealed glass vial, prepare fresh

Troubleshooting Guide

This guide provides a structured approach to resolving common stability-related issues encountered during experiments.

Problem 1: My analytical results (e.g., HPLC) show a decrease in the main compound peak over a short time, and new, unknown peaks have appeared.

This is a classic sign of chemical degradation. The identity of the new peaks can provide clues to the degradation pathway.

  • Probable Cause A: Hydrolysis. This is the most likely cause, especially if using aqueous or protic solvents without pH control. The oxazole ring readily opens under acidic or basic conditions.[1][7]

    • Solution:

      • Verify the pH of your solution. If it is outside the optimal 6-8 range, prepare fresh samples using a suitable buffer.

      • If using organic solvents, ensure they are anhydrous. Moisture from the air can be sufficient to cause slow hydrolysis.

  • Probable Cause B: Photodegradation. If samples were exposed to ambient or UV light, the pyridine moiety may have reacted.[3][12]

    • Solution: Repeat the experiment using amber vials or by wrapping the containers in aluminum foil. Minimize light exposure during all sample preparation and handling steps.

  • Probable Cause C: Oxidation. This can occur if solvents were not degassed or if they contained peroxide impurities.

    • Solution: Use fresh, HPLC-grade solvents. Purge solvents with nitrogen or argon before use. Avoid solvents known to form peroxides (e.g., aged THF).

Problem 2: The concentration of my compound is decreasing, but I don't see any new peaks in the chromatogram.

This challenging scenario can arise from several factors that are often overlooked.[11]

  • Probable Cause A: Formation of Non-UV-Active Degradants. The degradation products may lack a chromophore that absorbs at the detection wavelength used in your HPLC method.

    • Solution: Analyze the sample using a mass spectrometer (LC-MS) or a diode array detector (DAD/PDA) to screen all wavelengths. This will help identify products that may be invisible at your primary wavelength.[13]

  • Probable Cause B: Formation of Insoluble Degradants. The degradation products could be precipitating out of solution.

    • Solution: Visually inspect the sample for any cloudiness or precipitate. Centrifuge the sample and attempt to dissolve the pellet in a different solvent for analysis.

  • Probable Cause C: Adsorption to Container. Highly lipophilic or charged compounds can adsorb to the surfaces of storage containers, especially plastics.

    • Solution: Switch to silanized glass vials to minimize surface interactions. Include a standard in a similar container to assess for non-specific binding.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for diagnosing stability issues.

TroubleshootingWorkflow start Problem: Loss of Parent Compound q1 Are new peaks observed in chromatogram? start->q1 degradation Likely Chemical Degradation q1->degradation Yes no_peaks No New Peaks Observed q1->no_peaks No check_hydrolysis Check for Hydrolysis: - Verify pH (6-8 range) - Use anhydrous solvents degradation->check_hydrolysis check_photo Check for Photodegradation: - Protect samples from light degradation->check_photo check_ox Check for Oxidation: - Use fresh, degassed solvents degradation->check_ox q2 Analyze with Mass Spec / DAD? no_peaks->q2 end_degradation Identify Degradation Pathway check_hydrolysis->end_degradation check_photo->end_degradation check_ox->end_degradation check_insoluble Check for Precipitation: - Visual inspection - Centrifuge sample q2->check_insoluble No peaks found end_no_peaks Identify 'Invisible' Loss Mechanism q2->end_no_peaks Peaks found check_adsorption Check for Adsorption: - Use silanized glass vials check_insoluble->check_adsorption check_adsorption->end_no_peaks

Caption: Troubleshooting decision tree for stability issues.

Recommended Experimental Protocols

To proactively understand the stability profile of 2-Ethyloxazolo[4,5-b]pyridine, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.[14][15][16]

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of 2-Ethyloxazolo[4,5-b]pyridine under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 2-Ethyloxazolo[4,5-b]pyridine

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • HPLC system with UV/DAD and MS detectors

  • pH meter, Class A volumetric flasks, amber vials

Methodology:

The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[16] Adjust exposure times as needed.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Keep at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Control: Prepare a blank sample with HCl and NaOH without the API.[14]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at 60 °C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

    • Control: Prepare a blank sample with NaOH and HCl without the API.[14]

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

    • Control: Prepare a blank sample with H₂O₂ without the API.[14]

  • Thermal Degradation:

    • Place solid compound in a clear glass vial.

    • Heat in an oven at 80 °C for 48 hours.

    • Cool, dissolve in acetonitrile, and dilute for analysis.

    • Also, subject the stock solution to the same heat stress.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples.

    • Control: Keep a parallel set of samples wrapped in aluminum foil (dark control) under the same temperature conditions.

  • Analysis: Analyze all stressed samples, controls, and an unstressed standard solution by a suitable reverse-phase HPLC-UV/MS method. Compare the chromatograms to identify and quantify degradation products.

Diagram: Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid & Solution, 80°C) stock->thermal photo Photolytic (ICH Q1B Light) stock->photo analyze Analyze All Samples by HPLC-DAD-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare stressed samples to - Unstressed standard - Control blanks analyze->compare identify Identify & Characterize Degradation Products compare->identify

Caption: Workflow for a comprehensive forced degradation study.

Anticipated Degradation Pathways

Based on the known chemistry of oxazole and pyridine rings, the following degradation pathways are anticipated. Understanding these helps in the structural elucidation of degradants found during stability studies.

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (UV Light) parent 2-Ethyloxazolo[4,5-b]pyridine hydrolysis_product Ring-Opened Amide/Ester (Cleavage of Oxazole Ring) parent->hydrolysis_product Most Common n_oxide Pyridine N-Oxide parent->n_oxide photo_product Rearrangement Products (e.g., Dewar Pyridine intermediate) parent->photo_product

Caption: Potential degradation pathways for 2-Ethyloxazolo[4,5-b]pyridine.

This technical guide is intended to serve as a robust resource for your work with 2-Ethyloxazolo[4,5-b]pyridine. By understanding the chemical vulnerabilities of the molecule and employing systematic troubleshooting and proactive stability testing, you can ensure the integrity of your materials and the reliability of your experimental outcomes.

References
  • BenchChem. Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.
  • Journal of Physics: Conference Series. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).
  • Fluorochem Ltd. Safety Data Sheet for 2-Ethyloxazolo[4,5-b]pyridine.
  • National Institutes of Health (NIH).
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-ETHYLOXAZOLO[4,5-B]PYRIDINE.
  • Echemi.
  • Sigma-Aldrich.
  • SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Journal of the American Chemical Society. Photochemistry of nitrogen heterocycles.
  • Fisher Scientific.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Journal of the American Chemical Society. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity.
  • Wikipedia. Oxazole.
  • RSC Publishing.
  • Separation Science. Analytical Techniques In Stability Testing.
  • MSF Medical Guidelines. Drug quality and storage.
  • BenchChem. Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments.
  • ResearchGate.
  • National Institutes of Health (NIH).
  • Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS.
  • Oregon Law. OAR 855-041-1036 – Proper Storage of Drugs.
  • Biosciences Biotechnology Research Asia.
  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability.
  • Wikipedia. Pyridine.
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • BioProcess International.
  • Echemi. Oxazolo[4,5-c]pyridin-2-amine (9CI)
  • ResearchGate. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • Senior Care Consultant Group.
  • BLD Pharm. 2-Ethyloxazolo[4,5-b]pyridine.
  • ResearchGate. Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.
  • The Pharma Innovation Journal. The Force Degradation Study of the Morpholinium 2-((4-(2- Methoxyphenyl)-5-(Pyridin-4-YL)-4H.
  • PubMed.
  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products.

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling 2-Ethyloxazolo[4,5-b]pyridine

Welcome to the technical support center for 2-Ethyloxazolo[4,5-b]pyridine. As a key intermediate in the synthesis of novel pharmaceuticals, particularly for neurological and oncological research, the stability and integr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyloxazolo[4,5-b]pyridine. As a key intermediate in the synthesis of novel pharmaceuticals, particularly for neurological and oncological research, the stability and integrity of this compound are paramount for reproducible and reliable experimental outcomes[1]. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to prevent its degradation during storage and experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by researchers.

Q1: My stock solution of 2-Ethyloxazolo[4,5-b]pyridine is showing decreased efficacy in my assays. What could be the cause? A: The most probable cause is chemical degradation. This can be triggered by improper storage conditions (exposure to light, elevated temperature, moisture) or incompatibility with the solvent. For long-term storage, we recommend using high-purity, anhydrous aprotic solvents like DMSO or DMF and storing at 2-8°C, protected from light.

Q2: What are the definitive storage conditions for solid 2-Ethyloxazolo[4,5-b]pyridine? A: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, ideally at 2-8°C[1][2][3]. It is crucial to protect it from light and moisture to prevent photodegradation and hydrolysis.

Q3: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a reaction involving this compound. Is this evidence of degradation? A: Yes, the appearance of new, unidentified peaks is a strong indicator of degradation. The primary degradation pathways are hydrolysis of the oxazole ring and photodegradation. These byproducts will have different retention times and mass-to-charge ratios.

Q4: How sensitive is 2-Ethyloxazolo[4,5-b]pyridine to the pH of my experimental buffer? A: The compound is highly sensitive to pH. The oxazole ring system is susceptible to both acid- and base-catalyzed hydrolysis, which opens the ring and destroys the molecule's integrity[4][5]. Protic environments, especially at non-neutral pH, can significantly accelerate this degradation. Studies on related oxazolopyridines show that the pyridine and oxazole nitrogens can be protonated, altering the molecule's electronic structure and reactivity, which can be a precursor to degradation[6].

Q5: Which solvents should I absolutely avoid for long-term storage of stock solutions? A: Avoid protic solvents such as methanol, ethanol, and water for long-term storage. While the compound may be soluble, these solvents can participate directly in the hydrolysis of the oxazole ring. If an aqueous or alcoholic solvent system is required for an experiment, solutions should be prepared fresh and used immediately.

Section 2: Core Principles of Stability – Understanding the Degradation Pathways

To effectively prevent degradation, it is essential to understand the chemical vulnerabilities of the 2-Ethyloxazolo[4,5-b]pyridine structure.

The Vulnerable Oxazole Ring: Hydrolytic Instability

The oxazole ring fused to the pyridine core is the most reactive part of the molecule concerning degradation. This five-membered ring is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions. The introduction of substituents or changes in the electronic nature of the pyridine ring can dramatically alter this stability; for instance, adding a nitro group to a related oxazolopyridinium system renders the oxazole fragment highly unstable to hydrolysis[4]. Studies on other oxazole-containing structures confirm their tendency to undergo facile hydrolysis across a wide pH range[5].

cluster_main Potential Hydrolysis Degradation Pathway Compound 2-Ethyloxazolo[4,5-b]pyridine Intermediate Ring-Opened Intermediate (Unstable Amide) Compound->Intermediate Ring Attack H2O H₂O (Water/Moisture) H2O->Intermediate Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Intermediate Catalysis Product Degradation Product (e.g., 2-Amino-3-hydroxypyridine derivative) Intermediate->Product Cleavage

Caption: General mechanism of acid/base-catalyzed hydrolysis of the oxazole ring.

Photoreactive Heterocycles: Light-Induced Degradation

Aromatic heterocyclic compounds are often photoreactive. Exposure to light, particularly in the UV spectrum, can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules (e.g., oxygen)[7]. While specific photostability data for 2-Ethyloxazolo[4,5-b]pyridine is not extensively published, the general principles of pharmaceutical photostability testing (as outlined in ICH guidelines) should be applied as a precautionary measure[7][8][9]. Protection from light at all stages—storage, sample preparation, and during the experiment—is a critical control measure.

Section 3: Troubleshooting Guide

This guide provides structured solutions to specific experimental problems.

Issue: Inconsistent or Non-Reproducible Results in Biological Assays
  • Symptoms: You observe a progressive loss of compound activity in your cell-based or enzymatic assays. Results vary significantly between experiments run on different days using the same stock solution.

  • Potential Root Causes:

    • Stock Solution Degradation: The primary stock solution (e.g., in DMSO) has degraded over time due to slow hydrolysis from absorbed moisture or exposure to light/heat.

    • Working Solution Instability: The compound is rapidly degrading after dilution into your aqueous assay buffer. The pH, temperature, or duration of the assay may be promoting hydrolysis.

  • Systematic Solutions:

    • Validate Stock Solution: Prepare a fresh stock solution from solid material for every critical experiment or, at a minimum, every 1-2 weeks. Store frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Assess Buffer Stability: Perform a time-course experiment. Prepare your final working solution in the assay buffer, incubate it under assay conditions (e.g., 37°C), and test its purity or activity at t=0, 1h, 2h, and 4h. If degradation is observed, the experimental window must be shortened.

    • Optimize Buffer pH: Ensure your assay buffer is within a neutral pH range (ideally 6.5-7.5). Avoid highly acidic or alkaline conditions.

Issue: Compound Purity Appears to Decrease Over Time
  • Symptoms: The solid material has changed color, or analytical tests (HPLC, NMR) on a stock solution show new impurity peaks that were not present initially.

  • Potential Root Causes:

    • Improper Solid Storage: The solid was not stored in a tightly sealed container, allowing moisture and air to cause slow degradation.

    • Photodegradation: The vial (solid or solution) was exposed to ambient lab lighting or sunlight.

  • Systematic Solutions:

    • Implement Strict Storage Protocol: Upon receipt, immediately transfer the compound to amber glass vials, purge with an inert gas (argon or nitrogen), seal tightly with a high-quality cap, and store at 2-8°C in the dark[1][2][3].

    • Use Photoprotective Labware: Prepare and handle all solutions in amber vials or tubes. If clear plates or tubes are necessary for the experiment, minimize their exposure to light by covering them with foil.

    • Analytical Workflow: When running analytical checks, use amber autosampler vials and ensure the sample compartment is covered.

Section 4: Standard Operating Procedures (SOPs)

Follow these protocols to ensure the consistent stability of 2-Ethyloxazolo[4,5-b]pyridine.

SOP-01: Preparation of Stock Solutions
  • Environment: Work in a clean, dry area with low humidity. For maximum stability, use a glove box or glove bag under an inert atmosphere (Nitrogen or Argon).

  • Solvent Selection: Use only new, unopened bottles of high-purity, anhydrous-grade solvents. Anhydrous DMSO or DMF are recommended for primary stocks.

  • Procedure: a. Allow the vial of solid 2-Ethyloxazolo[4,5-b]pyridine to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of solid rapidly. c. Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM). d. Mix thoroughly by vortexing until fully dissolved. Use gentle sonication if necessary. e. Aliquot the stock solution into single-use volumes in amber, screw-cap vials designed for low-temperature storage.

  • Storage: Store the aliquots at -20°C or -80°C. For short-term use (1-2 days), refrigeration at 2-8°C is acceptable.

SOP-02: Experimental Use in Aqueous Media
  • Timing is Critical: Never prepare aqueous working solutions in advance. Prepare them immediately before adding them to your experiment.

  • Procedure: a. Thaw a single aliquot of the stock solution. b. Dilute the stock solution serially in your final, pH-controlled aqueous assay buffer to the desired working concentrations. c. Mix gently and add to the assay immediately.

  • Time Limitation: Do not let the compound sit in aqueous buffer for extended periods before or during the experiment. The principle is to minimize the contact time with the protic, aqueous environment.

cluster_workflow Experimental Workflow to Minimize Degradation Start Receive Compound StoreSolid Store Solid: 2-8°C, Dry, Dark Inert Atmosphere Start->StoreSolid PrepStock Prepare Stock Solution (Anhydrous DMSO/DMF) StoreSolid->PrepStock StoreStock Store Aliquots: -20°C / -80°C, Dark PrepStock->StoreStock PrepWorking Prepare Working Solution (Dilute in Aqueous Buffer) StoreStock->PrepWorking Thaw Single Aliquot Use Use Immediately in Assay (Minimize Time in Buffer) PrepWorking->Use

Caption: Recommended workflow for handling 2-Ethyloxazolo[4,5-b]pyridine.

Section 5: Summary of Stability Factors

Refer to this table for a quick overview of the critical factors affecting the stability of 2-Ethyloxazolo[4,5-b]pyridine.

FactorRisk of DegradationRecommended Control Measure
Light HighStore and handle in amber vials or protect from light with foil[7][10].
pH HighMaintain solutions in a neutral pH range (6.5-7.5). Avoid strong acids/bases[4][5][6].
Temperature Moderate to HighStore solid and stock solutions at recommended low temperatures (2-8°C or frozen)[1]. Avoid heat.
Atmosphere ModerateStore in tightly sealed containers, preferably under an inert atmosphere (N₂ or Ar) to exclude moisture and oxygen[2][3].
Solvent HighUse anhydrous aprotic solvents (DMSO, DMF) for stock solutions. Minimize time in aqueous/protic solvents[5].

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the integrity of their experiments and the reliability of their scientific data.

References

Troubleshooting

Technical Support Center: Interpreting Unexpected NMR Peaks in 2-Ethyloxazolo[4,5-B]pyridine Synthesis

Welcome to the technical support center for the synthesis of 2-Ethyloxazolo[4,5-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results duri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyloxazolo[4,5-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during the NMR analysis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your synthesis and characterization.

Introduction

The synthesis of 2-Ethyloxazolo[4,5-B]pyridine, a key scaffold in medicinal chemistry, typically involves the condensation of 2-amino-3-hydroxypyridine with a suitable propionic acid derivative.[1][2] While the reaction appears straightforward, NMR analysis of the crude or even purified product can sometimes reveal unexpected peaks, leading to confusion and delays in research. This guide aims to demystify these spectral anomalies by providing a structured approach to interpretation and problem-solving.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you might encounter with your NMR spectra. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: I see unexpected sharp singlets in my 1H NMR spectrum, particularly around 2.1 ppm and 7.3 ppm. What could they be?

Potential Causes:

These peaks are often indicative of residual solvents from your reaction or purification steps.

  • Acetone: A sharp singlet around 2.1 ppm is a classic sign of acetone contamination.[3] This can occur if NMR tubes are not thoroughly dried after washing.[3]

  • Chloroform: The residual proton signal in deuterochloroform (CDCl3) appears as a singlet at approximately 7.26 ppm.[3] While expected, its intensity can sometimes be misleading if you are trying to integrate overlapping aromatic signals.[3]

  • Ethyl Acetate: If ethyl acetate was used as an extraction solvent, you might observe a singlet around 2.05 ppm (acetyl protons) and a quartet and triplet for the ethyl group. Some compounds can tenaciously hold onto ethyl acetate, even after prolonged drying under high vacuum.[3]

Troubleshooting Protocol:

  • Confirm Solvent Peaks: Compare the chemical shifts of the unexpected peaks with standard NMR solvent charts.

  • Drying Procedure: Ensure your NMR tube is completely free of residual cleaning solvents. It can take several hours in an oven to completely remove traces of acetone.[3] For stubborn solvent retention by the sample, co-evaporation can be effective. For instance, to remove ethyl acetate, dissolve your sample in dichloromethane, evaporate the solvent on a rotary evaporator, and repeat this process a couple of times.[3]

  • Solvent Selection: If the residual solvent peak (e.g., CDCl3) overlaps with signals from your compound, consider using a different deuterated solvent such as acetone-d6 or benzene-d6, which may shift the overlapping peaks apart.[3]

Question 2: My aromatic region is more complex than expected. Instead of the predicted three signals for the pyridine ring, I see additional doublets or multiplets. Why?

Potential Causes:

A complicated aromatic region can arise from several factors, including the presence of unreacted starting materials, side products, or even the formation of rotamers.

  • Unreacted 2-Amino-3-hydroxypyridine: The starting material, 2-amino-3-hydroxypyridine, will have its own distinct set of aromatic signals. Depending on the reaction conditions, incomplete conversion can lead to a mixture of starting material and product.

  • Side Reactions: The synthesis of oxazoles can sometimes be accompanied by side reactions, leading to isomeric products or other heterocyclic systems.[4][5] For example, under certain conditions, alternative cyclization pathways might be possible.

  • Formation of Rotamers: If your molecule has restricted bond rotation, you might be observing signals from different conformers (rotamers) that are slowly interconverting on the NMR timescale. This can lead to a doubling of peaks.[3]

Troubleshooting Protocol:

  • Acquire Spectra of Starting Materials: If not already available, run an NMR spectrum of your 2-amino-3-hydroxypyridine starting material in the same solvent to identify its characteristic peaks.

  • 2D NMR Spectroscopy: To unravel complex spin systems, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you to identify the spin systems of the desired product and distinguish them from impurities.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for confirming the connectivity of the heterocyclic core.

  • Variable Temperature (VT) NMR: If you suspect the presence of rotamers, acquiring an NMR spectrum at a higher temperature can cause the distinct signals of the rotamers to coalesce into a single, averaged signal as bond rotation becomes faster.[3]

Experimental Workflow for 2D NMR Analysis

G cluster_0 Initial Observation cluster_1 Diagnostic Experiments cluster_2 Data Interpretation A Complex Aromatic Region in 1H NMR B Run COSY Spectrum A->B  Elucidate H-H Connectivity C Run HMBC Spectrum A->C  Determine Key Structural Connectivity D Identify Coupled Proton Networks B->D E Confirm Long-Range H-C Correlations C->E F Assign Signals to Product and Impurities D->F E->F

Caption: Workflow for using 2D NMR to analyze complex spectra.

Question 3: The integration of the ethyl group protons (CH2 and CH3) doesn't match the expected 2:3 ratio relative to the aromatic protons. What's going on?

Potential Causes:

Inaccurate integration values are a common problem in NMR and can stem from several sources.

  • Presence of Impurities: The most likely cause is an impurity with signals in the same region as your ethyl group. This could be residual starting material, a side product, or even grease from glassware. A peak for grease often appears as a broad multiplet around 1.25 ppm.[7]

  • Poor Phasing and Baseline Correction: Incorrect phasing or a distorted baseline in your NMR spectrum can lead to significant errors in integration.

  • Peak Saturation: If the receiver gain is set too high, intense signals can be "clipped," leading to an underestimation of their area.[8] This is often indicated by a flattened top on the peak.

Troubleshooting Protocol:

  • Careful Data Processing: Re-process your raw FID (Free Induction Decay) data, paying close attention to phasing and baseline correction. Ensure that the integration region for each peak covers the entire signal.

  • Check for Saturation: Examine the peak shapes. If they appear flattened, re-acquire the spectrum with a lower receiver gain. An "ADC Overflow" error during acquisition is a clear sign of this issue.[9]

  • Purification: If an impurity is suspected, further purification of your sample by column chromatography or recrystallization is recommended, followed by re-acquisition of the NMR spectrum.

Question 4: I have a broad peak in my spectrum that I can't assign. What could it be?

Potential Causes:

Broad peaks in an NMR spectrum can be caused by several factors.[8][10]

  • Exchangeable Protons (OH or NH): Protons on heteroatoms like oxygen and nitrogen can undergo chemical exchange with each other or with trace amounts of water in the solvent. This exchange process can broaden the signal. Unreacted 2-amino-3-hydroxypyridine has both an -OH and an -NH2 group, which are prime candidates for broad, exchangeable peaks.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lineshapes for all peaks.[9][10]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[8]

  • Low Solubility or Aggregation: If your compound is not fully dissolved or is aggregating in the NMR solvent, this can lead to broad peaks.[10]

Troubleshooting Protocol:

  • D2O Exchange: To confirm if a broad peak is from an exchangeable proton (like -OH or -NH), add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The broad peak should diminish or disappear completely as the protons are replaced by deuterium.[3]

  • Check Shimming: If all peaks in the spectrum are broad, the shimming of the spectrometer may be poor.[9] Consult the instrument manager or re-shim the instrument.

  • Sample Preparation: Ensure your sample is fully dissolved. Filtering the sample through a small plug of glass wool into the NMR tube can remove any suspended particles.[10] If solubility is an issue, try a different solvent or a more dilute sample.[10]

Troubleshooting Logic for Broad Peaks

G A Broad Peak Observed in 1H NMR B Are all peaks broad? A->B C Yes B->C D No B->D E Poor Shimming or Paramagnetic Impurity C->E F Perform D2O Exchange Experiment D->F G Peak Disappears or Reduces F->G H Peak Remains F->H I Exchangeable Proton (OH/NH) G->I J Consider Aggregation or Rotamers H->J

Caption: Decision tree for identifying the cause of broad NMR peaks.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-Ethyloxazolo[4,5-B]pyridine?

The most common synthesis involves the condensation of 2-amino-3-hydroxypyridine with propionic acid or one of its derivatives (e.g., triethyl orthopropionate) under acidic conditions, often with heating.[1][2] Polyphosphoric acid (PPA) or silica-supported perchloric acid are sometimes used as catalysts and dehydrating agents to facilitate the cyclization.[2][11][12]

Q2: What are the expected 1H and 13C NMR chemical shifts for 2-Ethyloxazolo[4,5-B]pyridine?

While exact chemical shifts can vary depending on the solvent and concentration, the following table provides an approximate guide for the expected signals. The chemical shifts of heterocyclic compounds are influenced by factors like ring currents and the electronegativity of the heteroatoms.[13][14][15]

Group Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Ethyl-CH₂ ~3.0 (quartet)~25Coupled to the CH₃ protons.
Ethyl-CH₃ ~1.4 (triplet)~12Coupled to the CH₂ protons.
Pyridine-H5 ~8.4 (dd)~145Chemical shifts in the pyridine ring are highly dependent on substitution.
Pyridine-H6 ~7.3 (dd)~118
Pyridine-H7 ~8.1 (dd)~150
Oxazole-C2 -~165The carbon attached to the ethyl group.
Oxazole-C3a -~155Bridgehead carbon.
Oxazole-C7a -~140Bridgehead carbon.

Note: These are estimated values. Refer to experimental data for precise assignments.

Q3: Can impurities from the starting materials affect the reaction?

Yes. Commercial 2-amino-3-hydroxypyridine may contain impurities such as 2,3-dihydroxypyridine.[16] The purity of your starting materials should always be confirmed before starting the synthesis, as impurities can lead to side reactions and complicate the purification and spectral interpretation of the final product.

Q4: Are there any common side reactions to be aware of?

In oxazole synthesis, incomplete cyclization or alternative reaction pathways can occur.[4][5][17][18][19] For example, if using propionic acid, the formation of an intermediate amide is a key step. If this intermediate does not fully cyclize and dehydrate, you may see signals corresponding to this species in your NMR spectrum. The reaction conditions (temperature, catalyst, reaction time) must be carefully controlled to favor the formation of the desired oxazole ring.

References

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]

  • Trouble Shooting Page - UCSD NMR Facility. Available at: [Link]

  • Troubleshooting Acquisition Related Problems - NMR. Available at: [Link]

  • How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? | ResearchGate. Available at: [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available at: [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - NIH. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

  • Synthesis and Reactions of Oxazoles - ResearchGate. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Available at: [Link]

  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV - YouTube. Available at: [Link]

  • Oxazole.pdf - CUTM Courseware. Available at: [Link]

  • Oxazole - Wikipedia. Available at: [Link]

  • 2-METHYLOXAZOLO-[4,5-B]-PYRIDINE-4-OXIDE - SpectraBase. Available at: [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Available at: [Link]

  • NMR - Interpretation - Chemistry LibreTexts. Available at: [Link]

  • Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... - ResearchGate. Available at: [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]

  • US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents.
  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Available at: [Link]

  • WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative - Google Patents.
  • Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives - ResearchGate. Available at: [Link]

  • Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem - NIH. Available at: [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[ 4 , 5- b ]pyridines - ResearchGate. Available at: [Link]

  • 2-ETHYLOXAZOLO[4,5-B]PYRIDINE [P95595] - ChemUniverse. Available at: [Link]

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available at: [Link]

Sources

Optimization

Enhancing the biological activity of 2-Ethyloxazolo[4,5-B]pyridine derivatives

As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on enhancing the biological activity...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on enhancing the biological activity of 2-Ethyloxazolo[4,5-b]pyridine derivatives. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Technical Support Center: 2-Ethyloxazolo[4,5-b]pyridine Derivatives

This center is structured to address the most common challenges encountered during the experimental evaluation of this promising class of compounds. We will cover everything from fundamental solubility issues to complex cell-based assay optimization.

Part 1: Frequently Asked Questions (FAQs)

Here we address foundational questions that often arise when beginning work with new 2-Ethyloxazolo[4,5-b]pyridine derivatives.

Q1: My 2-Ethyloxazolo[4,5-b]pyridine derivative shows low potency in my initial in vitro screen. Does this mean the compound is not a viable hit?

Not necessarily. Many promising compounds initially appear inactive due to poor aqueous solubility, which is a common issue for heterocyclic molecules.[1][2][3] Low solubility can lead to the compound precipitating out of the assay medium, resulting in an artificially low concentration at the target site and, consequently, an underestimation of its true potency.[1] Before abandoning a compound, it is critical to assess its solubility and consider formulation strategies.

Q2: What are the primary synthesis routes for 2-Ethyloxazolo[4,5-b]pyridine derivatives?

Several synthetic strategies exist. A common and efficient method involves the reaction of 2-amino-3-hydroxypyridine with appropriate carboxylic acids or their derivatives.[4][5] For instance, heating 2-amino-3-hydroxypyridine with triethyl orthopropionate can yield 2-ethyloxazolo[4,5-b]pyridine.[4] Other methods may utilize silica-supported perchloric acid as a catalyst for the condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids to create a variety of 2-aryl-oxazolo[4,5-b]pyridines.[5][6]

Q3: What range of biological activities have been reported for oxazolo[4,5-b]pyridine and related heterocyclic structures?

This scaffold is of significant interest due to its presence in a wide array of biologically active molecules.[7][8] Derivatives have demonstrated activities including:

  • Anticancer[5][9][10]

  • Antibacterial[5][11]

  • Anti-inflammatory[12][13]

  • Topoisomerase II inhibition[9]

  • Antioxidant[14][15]

The versatility of the heterocyclic core allows for modifications that can tune its activity towards various biological targets.[16][17]

Part 2: Troubleshooting Guides

This section provides structured approaches to overcoming common experimental hurdles.

Symptoms:

  • High IC₅₀/EC₅₀ values.

  • Poor reproducibility between replicate plates or experiments.

  • Precipitate observed in assay wells.

Underlying Cause: The most frequent culprit is poor aqueous solubility of the test compound.[1][3] Many organic compounds, especially planar heterocyclic systems, have low solubility in the aqueous buffers used for most biological assays. This can lead to compound precipitation, especially at higher concentrations, giving false-negative or highly variable results.[1]

Troubleshooting Workflow:

G A Start: Low/Inconsistent Activity B Assess Compound Solubility (Nephelometry or Visual) A->B C Precipitation Observed? B->C Yes D No Precipitation Observed B->D No E Optimize Formulation Strategy (See Table 1) C->E G Review Assay Parameters (Cell density, incubation time, etc.) D->G F Re-run Assay with Optimized Formulation E->F I Problem Resolved F->I H Check for Compound Interference (Autofluorescence, etc.) G->H J Problem Persists: Consider SAR Analysis H->J G cluster_0 Pre-Assay Optimization cluster_1 Assay Execution cluster_2 Data Analysis A Select Relevant Cell Model B Determine Optimal Cell Density & Growth Phase A->B C Pilot Time-Course Experiment B->C D Prepare Soluble Compound Formulation (See Protocol 1) E Include Vehicle & Positive Controls D->E F Incubate for Optimized Duration E->F G Check for Compound Interference (e.g., Autofluorescence) H Normalize Data to Controls G->H I Calculate Potency (IC50/EC50) H->I

Caption: Workflow for cell-based assay optimization.

  • Cell Model Selection: Choose a cell line that is biologically relevant to your research question (e.g., a specific cancer cell line for an anti-cancer drug). [18]2. Optimize Cell Density and Incubation Time: Run a pilot experiment with varying cell densities and incubation times. [18]Cells respond differently to compounds based on their growth rate and confluency. [18]3. Media and Serum: Use phenol red-free media for fluorescence-based assays to reduce background signal. [19]Be aware that serum proteins can bind to your compound, reducing its free concentration. Consider running assays in low-serum conditions if this is a concern.

  • Controls are Key: Always include:

    • Vehicle Control: Cells treated with the same final concentration of solvent (e.g., DMSO) and formulation excipients as the test compound. This is your 0% effect control.

    • Positive Control: A known active compound for the target or pathway to ensure the assay is performing correctly.

    • Untreated Control: Cells with media only.

Part 4: Structure-Activity Relationship (SAR) Insights

While specific SAR for 2-Ethyloxazolo[4,5-b]pyridine requires experimental data, we can draw insights from related heterocyclic compounds. [20][21][22] Q: How can I rationally modify the 2-Ethyloxazolo[4,5-b]pyridine scaffold to improve activity or solubility?

Expert Insight: The oxazolo[4,5-b]pyridine core is a relatively rigid, planar system. Modifications should aim to balance potency with physicochemical properties.

  • The 2-Position (Ethyl Group): This position is a key vector for modification.

    • Potency: Replacing the ethyl group with different substituted aryl or heteroaryl rings can explore new binding interactions with the target protein. Studies on similar scaffolds have shown that modifications at this position significantly impact potency. [20] * Solubility: Introducing polar groups (e.g., morpholine, piperazine) or ionizable functions (e.g., carboxylic acids, basic amines) on a substituent at this position can dramatically improve aqueous solubility.

  • The Pyridine Ring:

    • Potency: Substituents on the pyridine ring can modulate the electronic properties of the system and provide additional interaction points.

    • Solubility & Metabolism: Adding substituents can disrupt crystal packing (improving solubility) and block potential sites of metabolism, thereby improving pharmacokinetic properties.

SAR Exploration Workflow:

SAR_Workflow cluster_0 Scaffold Modification Strategy start Initial Hit (2-Ethyloxazolo[4,5-b]pyridine derivative) mod_2_pos Modify 2-Position Explore different alkyl, aryl, and heteroaryl groups. Introduce polar functionalities. start->mod_2_pos mod_pyr_ring Modify Pyridine Ring Add substituents to alter electronics and block metabolism. start->mod_pyr_ring assay Synthesize Analogs & Evaluate - In Vitro Potency - Aqueous Solubility - Cell Permeability mod_2_pos->assay mod_pyr_ring->assay analyze Analyze SAR Data - Identify trends in potency vs. structure. - Correlate structure with solubility. assay->analyze analyze->mod_2_pos Refine Design analyze->mod_pyr_ring Refine Design optimize Lead Optimization (Iterative Design-Synthesize-Test Cycle) analyze->optimize Favorable Trends

Caption: Iterative workflow for SAR-guided lead optimization.

By systematically applying these troubleshooting guides, protocols, and strategic insights, you can more effectively navigate the challenges of working with 2-Ethyloxazolo[4,5-b]pyridine derivatives and unlock their full therapeutic potential.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).
  • Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health (NIH).
  • 2-ETHYLOXAZOLO[4,5-B]PYRIDINE synthesis. ChemicalBook.
  • Overcoming the Challenge of Poor Drug Solubility.
  • The role of cell-based assays for drug discovery. News-Medical.Net.
  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed.
  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed - NIH.
  • Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed.
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH.
  • Strategies to Address Low Drug Solubility in Discovery and Development.
  • Structure Activity Relationship, Synthesis, and Antihypertensive Activity of Oxazolo/Thiazolo [3, 2-a]-Pyrimidin-3(2H)-One and 1, 5-Dihydroimidazo [1, 2-a] - ResearchGate.
  • Optimizing Drug Solubility. Contract Pharma.
  • Tackling the Big Issue of Solubility. Pharmaceutical Technology.
  • Overcoming Solubility Challenges in Pharmaceutical Formulation. Pharma Lesson.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate.
  • Special Issue : Design, Synthesis and Biological Activity of Heterocyclic Compounds. MDPI.
  • How to optimize your cell-based assays: Overcoming common challenges. Select Science.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... - ResearchGate.
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Institutes of Health (NIH).
  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity..
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed.
  • Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... - ResearchGate.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
  • Navigating the Translational Gap: A Comparative Guide to Pyridine Derivative Activity In Vitro and In Vivo. Benchchem.
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.
  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of Synthesized 2-Ethyloxazolo[4,5-b]pyridine

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Ethyloxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. We will explore a common synthetic route and delve into a multi-faceted analytical approach, presenting supporting data to illustrate the strengths and limitations of each method.

Synthesis of 2-Ethyloxazolo[4,5-b]pyridine: A Mechanistic Approach

The synthesis of the target compound is efficiently achieved through the condensation reaction of 2-Amino-3-hydroxypyridine with an appropriate reagent to form the oxazole ring. A widely adopted method involves the use of triethyl orthopropionate.[1]

Reaction Rationale: 2-Amino-3-hydroxypyridine serves as a versatile precursor, possessing the necessary amine and hydroxyl functionalities in an ortho position, which is crucial for the cyclization to form the fused oxazole ring system.[2][3] Triethyl orthopropionate acts as a source for the ethyl group at the 2-position of the oxazole ring and facilitates the cyclization process.

Detailed Synthesis Protocol

A robust method for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine is as follows:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-3-hydroxypyridine (1.0 eq) in a suitable high-boiling point solvent such as xylene.

  • Reagent Addition: Add triethyl orthopropionate (1.2 eq) to the solution.

  • Reaction Condition: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-Ethyloxazolo[4,5-b]pyridine.

A Comparative Analysis of Spectroscopic Techniques for Structural Confirmation

The confirmation of the synthesized structure relies on a synergistic application of various spectroscopic methods. No single technique provides a complete picture; rather, the convergence of data from multiple analyses affords the highest degree of confidence. Comprehensive analytical techniques are crucial for confirming the structure and composition of newly synthesized heterocyclic compounds.[4][5]

Workflow for Structural Elucidation

Caption: Workflow for the structural confirmation of 2-Ethyloxazolo[4,5-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6] For 2-Ethyloxazolo[4,5-b]pyridine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy: This analysis reveals the number of unique carbon atoms and their electronic environments.

Expected NMR Data for 2-Ethyloxazolo[4,5-b]pyridine:

Technique Expected Chemical Shifts (δ, ppm) and Multiplicity Assignment
¹H NMR ~8.2 (dd)H-7 (Pyridine ring)
~7.8 (dd)H-5 (Pyridine ring)
~7.2 (dd)H-6 (Pyridine ring)
~3.0 (q)-CH₂- (Ethyl group)
~1.4 (t)-CH₃ (Ethyl group)
¹³C NMR ~165C-2 (Oxazole ring)
~150C-7a (Bridgehead)
~145C-3a (Bridgehead)
~140C-7 (Pyridine ring)
~120C-5 (Pyridine ring)
~115C-6 (Pyridine ring)
~25-CH₂- (Ethyl group)
~12-CH₃ (Ethyl group)

Comparison with an Alternative: Consider a potential isomeric byproduct, 2-Ethyloxazolo[5,4-b]pyridine. The coupling patterns and chemical shifts of the pyridine protons in the ¹H NMR spectrum would be distinctly different, allowing for unambiguous differentiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Expected FT-IR Absorption Bands for 2-Ethyloxazolo[4,5-b]pyridine:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic (Pyridine)
~2980-2850C-H stretchAliphatic (Ethyl)
~1620-1580C=N stretchOxazole ring
~1550-1450C=C stretchPyridine ring
~1250-1020C-O stretchOxazole ring

Comparative Insight: The absence of broad O-H (~3400-3200 cm⁻¹) and N-H (~3500-3300 cm⁻¹) stretching bands, which would be prominent in the spectrum of the starting material (2-Amino-3-hydroxypyridine), provides strong evidence for the successful cyclization and formation of the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.[6] For heterocyclic compounds, understanding these fragmentation pathways is key.[7]

Expected Mass Spectrometry Data for 2-Ethyloxazolo[4,5-b]pyridine:

m/z Ion Interpretation
148.16[M]⁺Molecular Ion (C₈H₈N₂O)
133[M-CH₃]⁺Loss of a methyl radical
120[M-C₂H₄]⁺Loss of ethylene via McLafferty rearrangement
119[M-C₂H₅]⁺Loss of an ethyl radical
92[M-C₂H₄N]⁺Fragmentation of the oxazole ring

Comparison with Alternatives: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula and distinguishing it from other compounds with the same nominal mass.[8]

Integrated Approach to Structural Confirmation

The definitive confirmation of the structure of 2-Ethyloxazolo[4,5-b]pyridine is achieved by integrating the data from all analytical techniques.

Caption: Integrated data analysis for unambiguous structural confirmation.

Conclusion

References

  • Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine.
  • ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine synthesis.
  • Taylor & Francis Online. (n.d.). Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-hydroxypyridine 98 16867-03-1.
  • CSIRO Publishing. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES.
  • ChemicalBook. (n.d.). 2-ETHYLOXAZOLO[4,5-B]PYRIDINE synthesis.
  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation.
  • MDPI. (n.d.). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
  • ChemUniverse. (n.d.). 2-ETHYLOXAZOLO[4,5-B]PYRIDINE [P95595].

Sources

Comparative

The Strategic Advantage of the 2-Ethyl Group in Oxazolo[4,5-b]pyridine Derivatives: A Comparative Guide to Biological Activity

For researchers and drug development professionals navigating the vast chemical space of heterocyclic compounds, the oxazole scaffold represents a privileged motif, consistently appearing in molecules with potent and div...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the vast chemical space of heterocyclic compounds, the oxazole scaffold represents a privileged motif, consistently appearing in molecules with potent and diverse biological activities. Within this class, oxazolo[4,5-b]pyridines have emerged as a particularly fruitful area of investigation, demonstrating significant potential in oncology and infectious diseases. This guide provides an in-depth comparative analysis of 2-ethyloxazolo[4,5-b]pyridine against other oxazole derivatives, with a focus on how subtle structural modifications, particularly at the 2-position of the oxazolo[4,5-b]pyridine core, influence biological outcomes in key assays.

The Oxazolo[4,5-b]pyridine Scaffold: A Platform for Therapeutic Innovation

The fusion of an oxazole ring with a pyridine ring creates the oxazolo[4,5-b]pyridine system, a bioisostere of purine bases like adenine and guanine. This structural mimicry is thought to be a key contributor to its biological activity, allowing these compounds to interact with biological targets that recognize purine structures, such as kinases and DNA-related enzymes.[1] The versatility of this scaffold allows for substitutions at various positions, with the 2-position being a critical determinant of potency and selectivity.

Comparative Analysis of 2-Substituted Oxazolo[4,5-b]pyridines in Biological Assays

While direct, side-by-side comparisons of 2-ethyloxazolo[4,5-b]pyridine with a broad range of other oxazole derivatives are not extensively documented in publicly available literature, a comparative analysis can be effectively constructed by examining the structure-activity relationships (SAR) within the 2-substituted oxazolo[4,5-b]pyridine series. This approach allows us to infer the contribution of the 2-ethyl group relative to other functionalities at the same position.

Anticancer Activity: The Role of the 2-Substituent in Cytotoxicity

The anticancer potential of oxazolo[4,5-b]pyridine derivatives has been a primary focus of research. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

A study exploring a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridines revealed that the nature of the substituent at the 2-position significantly impacts their cytotoxic and topoisomerase IIα (hTopo IIα) inhibitory activity. For instance, a derivative with a 4-butylphenyl group at the 2-position (2-(4-butylphenyl)oxazolo[4,5-b]pyridine) demonstrated an IC50 value of 2 µM against hTopo IIα, which was more potent than the reference drug etoposide.[2] In another study, a series of oxazolo[4,5-b]pyridine-based triazoles were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate). Several of these compounds exhibited promising anticancer activities.[3]

While specific data for 2-ethyloxazolo[4,5-b]pyridine was not presented in these particular studies, the strong activity of the 2-(4-butylphenyl) analog suggests that alkyl or substituted alkyl groups at the 2-position can be well-tolerated and may contribute to potent anticancer activity. The ethyl group in 2-ethyloxazolo[4,5-b]pyridine, being a small, lipophilic alkyl group, likely contributes to favorable interactions within the binding pockets of its biological targets.

Table 1: Comparative Anticancer Activity of 2-Substituted Oxazolo[4,5-b]pyridine Derivatives

Compound2-SubstituentCancer Cell LineAssayActivity (IC50)Reference
Hypothetical EthylVariousMTT--
Compound 2i 4-Butylphenyl-hTopo IIα Inhibition2 µM[2]
Triazole Hybrids Substituted Aryl TriazolesPC3, A549, MCF-7, DU-145MTTGood to Moderate[3]

Note: The activity of 2-ethyloxazolo[4,5-b]pyridine is presented hypothetically for comparative context, as specific public data was not available.

Antibacterial Activity: Targeting Bacterial Proliferation

The oxazolo[4,5-b]pyridine scaffold has also been investigated for its antibacterial properties. The rationale behind this is the structural similarity to purine bases, suggesting that these compounds might interfere with nucleic acid synthesis or inhibit key bacterial enzymes like DNA gyrase.[1]

A series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives were screened for their antibacterial activity against a panel of bacteria. Several analogs exhibited potent inhibitory activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[2] Notably, certain derivatives were active against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2] The variation in the phenyl substituent at the 2-position led to significant differences in antibacterial potency, highlighting the importance of this position for activity.

While data for 2-ethyloxazolo[4,5-b]pyridine is not explicitly detailed in these studies, the general efficacy of 2-substituted oxazolo[4,5-b]pyridines against bacterial pathogens suggests that the core scaffold is a valid starting point for the development of new antimicrobial agents. The ethyl group would offer a different steric and electronic profile compared to the reported phenyl derivatives, which could translate to a unique spectrum of antibacterial activity.

Experimental Protocols

To facilitate the direct comparison of 2-ethyloxazolo[4,5-b]pyridine with other derivatives in your own research, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for evaluating the effect of a compound on the proliferation of cancer cell lines.[4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Ethyloxazolo[4,5-b]pyridine and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow for Cytotoxicity Screening.
In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.[7][8][9]

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (2-ethyloxazolo[4,5-b]pyridine and others)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Plate reader or scintillation counter

Procedure:

  • Reaction Setup: In a suitable microplate, add the kinase reaction buffer, the test compound at various concentrations, and the recombinant kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature (usually 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution or by heating.

  • Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence, or radioactivity) that is inversely proportional to the kinase activity.

  • Measurement: Measure the signal using a plate reader or scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis prepare_reagents Prepare Kinase, Substrate, ATP add_compound Add Test Compound prepare_reagents->add_compound initiate_reaction Initiate Reaction with ATP/Substrate add_compound->initiate_reaction incubate Incubate at 30-37°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction add_detection_reagent Add Detection Reagent terminate_reaction->add_detection_reagent measure_signal Measure Signal add_detection_reagent->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50

General Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion and Future Directions

The oxazolo[4,5-b]pyridine scaffold is a promising platform for the discovery of novel therapeutic agents. While direct comparative data for 2-ethyloxazolo[4,5-b]pyridine is emerging, analysis of related 2-substituted analogs provides strong evidence for the critical role of the 2-position in dictating biological activity. The presence of small alkyl or substituted aryl groups at this position has been shown to be compatible with potent anticancer and antibacterial effects.

The 2-ethyl group of the titular compound offers a unique combination of small size and lipophilicity, which may confer advantages in terms of cell permeability and target engagement. To fully elucidate its therapeutic potential, it is imperative that researchers conduct head-to-head comparative studies of 2-ethyloxazolo[4,5-b]pyridine against other oxazole derivatives, including those with different substitution patterns and alternative oxazole-based scaffolds. The detailed protocols provided in this guide offer a robust framework for such investigations, enabling a more comprehensive understanding of the SAR of this important class of molecules and accelerating the development of new and effective therapies.

References

Sources

Validation

Validating the Results of a 2-Ethyloxazolo[4,5-b]pyridine Study: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the validation of novel heterocyclic compounds is a cornerstone of rigorous drug discovery. This guide provides an in-depth, experience-driven framework for validating the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the validation of novel heterocyclic compounds is a cornerstone of rigorous drug discovery. This guide provides an in-depth, experience-driven framework for validating the synthesis and characterizing the properties of 2-Ethyloxazolo[4,5-b]pyridine. By juxtaposing its validation workflow with that of structurally related thiazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine scaffolds, this document serves as a practical reference for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps, but on the underlying scientific rationale that ensures data integrity and reproducibility.

Introduction to the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic system in drug discovery, recognized for its diverse pharmacological potential. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, certain oxazolo[4,5-b]pyridine derivatives have been identified as activators of SIRT1, a key regulator of metabolic pathways, and as inhibitors of human DNA topoisomerase IIα, a critical enzyme in cell division.[3][4]

This guide will focus on a specific, yet representative member of this class: 2-Ethyloxazolo[4,5-b]pyridine. We will delineate a comprehensive validation strategy, from synthesis to biological context, providing a template that can be adapted for other novel derivatives.

Synthesis and Purification: Establishing a Verifiable Pathway

The integrity of all subsequent experimental data hinges on the successful and well-documented synthesis of the target compound. A common and effective method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative.

Experimental Protocol: Synthesis of 2-Ethyloxazolo[4,5-b]pyridine

Objective: To synthesize 2-Ethyloxazolo[4,5-b]pyridine via condensation of 2-amino-3-hydroxypyridine with propionic acid.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Propionic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1.0 eq) and propionic acid (1.2 eq).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent.

  • Heat the reaction mixture at 180-200°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully add it to a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the pure product and evaporate the solvent to yield 2-Ethyloxazolo[4,5-b]pyridine as a solid.

Causality in Protocol Design: The choice of polyphosphoric acid serves a dual role as a dehydrating agent and a catalyst, facilitating the intramolecular cyclization to form the oxazole ring. The workup procedure is designed to first neutralize the strong acid and then efficiently extract the organic product into a non-polar solvent. Column chromatography is a critical final step to ensure the removal of any unreacted starting materials or side products, guaranteeing the high purity required for subsequent analytical and biological studies.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

The confirmation of the chemical structure and the assessment of purity are non-negotiable steps in the validation process. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where the data from each method should be congruent.

Predicted Spectroscopic Data for 2-Ethyloxazolo[4,5-b]pyridine

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and are provided for illustrative purposes. Actual experimental data should be acquired and interpreted for definitive validation.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.30 (dd, J = 4.8, 1.5 Hz, 1H), 7.95 (dd, J = 8.0, 1.5 Hz, 1H), 7.20 (dd, J = 8.0, 4.8 Hz, 1H), 3.05 (q, J = 7.6 Hz, 2H), 1.45 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.0, 150.2, 145.8, 142.1, 122.5, 118.9, 25.8, 11.2.

  • FT-IR (KBr, cm⁻¹): ~3050 (aromatic C-H), 2980, 2940 (aliphatic C-H), 1620 (C=N), 1580 (C=C), 1250 (C-O-C).

  • Mass Spectrometry (ESI+): m/z 149.07 [M+H]⁺.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Trustworthiness of the System: The combination of high-resolution mass spectrometry confirming the molecular weight, NMR spectroscopy defining the proton and carbon framework, IR spectroscopy identifying key functional groups, and HPLC demonstrating a single major peak (ideally >95% purity) creates a robust and trustworthy validation of the synthesized compound's identity and purity.

Comparative Analysis: 2-Ethyloxazolo[4,5-b]pyridine vs. Alternative Scaffolds

To understand the unique value of the 2-Ethyloxazolo[4,5-b]pyridine scaffold, it is instructive to compare it with structurally similar heterocyclic systems that have also shown promise in drug discovery. Here, we compare it with the thiazolo[4,5-b]pyridine and isoxazolo[4,5-b]pyridine cores.

Feature2-Ethyloxazolo[4,5-b]pyridineThiazolo[4,5-b]pyridine DerivativesIsoxazolo[4,5-b]pyridine Derivatives
Core Heterocycle Oxazolo[4,5-b]pyridineThiazolo[4,5-b]pyridineIsoxazolo[4,5-b]pyridine
Key Synthesis Method Condensation of 2-amino-3-hydroxypyridine with carboxylic acids.[3+3] cyclocondensation or Friedländer reaction.[5][6]Friedländer condensation or intramolecular nucleophilic substitution.[2][7]
Reported Biological Activities Anticancer (Topoisomerase IIα inhibition), SIRT1 activation.[3][4]Antimicrobial, anti-inflammatory, antioxidant.[1][8][9]Anticancer, antibacterial, cytotoxic.[2][7]
Potential Mechanism of Action Modulation of metabolic pathways, DNA replication interference.[3][4]Inhibition of bacterial enzymes (e.g., MurD, DNA gyrase), scavenging of free radicals.[5][8]Inhibition of cytochrome P450, antiproliferative effects.[7]

This comparative overview highlights how subtle changes in the heterocyclic core (oxygen vs. sulfur vs. nitrogen-oxygen) can lead to different synthetic strategies and a varied spectrum of biological activities, underscoring the importance of scaffold diversity in drug discovery campaigns.

Visualizing the Validation Workflow and Biological Context

Diagrams are invaluable tools for conceptualizing complex processes. The following visualizations, generated using Graphviz, illustrate the validation workflow and a potential signaling pathway influenced by oxazolo[4,5-b]pyridine derivatives.

Workflow for Synthesis and Validation

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation & Purity cluster_bio Biological Evaluation A 1. Condensation Reaction (2-amino-3-hydroxypyridine + Propionic Acid) B 2. Acidic Workup & Neutralization A->B C 3. Extraction with Ethyl Acetate B->C D 4. Column Chromatography C->D E Mass Spectrometry (Confirm Molecular Weight) D->E Pure Compound F NMR Spectroscopy (¹H and ¹³C) (Elucidate Structure) D->F Pure Compound G FT-IR Spectroscopy (Identify Functional Groups) D->G Pure Compound H HPLC (Assess Purity >95%) D->H Pure Compound I In vitro Assays (e.g., SIRT1 activation, cytotoxicity) H->I Validated Compound G Oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine SIRT1 SIRT1 Oxazolo[4,5-b]pyridine->SIRT1 activates Metabolic Regulation Metabolic Regulation SIRT1->Metabolic Regulation modulates

Caption: Postulated mechanism of action via SIRT1 activation.

Conclusion: The Imperative of Rigorous Validation

The journey from a promising chemical scaffold to a viable drug candidate is paved with meticulous validation. This guide has outlined a comprehensive, multi-faceted approach to validating the synthesis and properties of 2-Ethyloxazolo[4,5-b]pyridine. By integrating robust synthetic protocols, a suite of analytical techniques, and a comparative analysis with related heterocyclic systems, researchers can build a foundation of trustworthy and reproducible data. This rigorous approach is not merely an academic exercise; it is the essential framework that underpins successful and efficient drug development.

References

  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(4), 283-293. Available at: [Link]

  • Głowacka, I. E., et al. (2018). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Postepy Higieny i Medycyny Doswiadczalnej, 72, 834-842. Available at: [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Scientia Pharmaceutica, 89(3), 33. Available at: [Link]

  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. Available at: [Link]

  • Kokkiligadda, S. B., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Zarghi, A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069-1075. Available at: [Link]

  • Deng, X., et al. (2018). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 23(2), 433. Available at: [Link]

  • Kim, Y., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-99. Available at: [Link]

  • Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds, 56(1), 4-13. Available at: [Link]

  • Sreenivasulu, R., et al. (2021). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Zarghi, A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. Available at: [Link]

  • Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 649-666. Available at: [Link]

  • Zarghi, A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. Available at: [Link]

  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Available at: [Link]

  • Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(8), 969-980. Available at: [Link]

  • Chaban, T. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds, 56(1), 4-13. Available at: [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(3), 937. Available at: [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia, 66(3), 123-129. Available at: [Link]

  • Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. Available at: [Link]

  • Li, J., et al. (2020). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 10(63), 38435-38440. Available at: [Link]

  • Mączyński, M., et al. (2022). Piperazine-substituted oxazolo[4,5-d]pyrimidine with anticancer activity. ResearchGate. Available at: [Link]

Sources

Comparative

Spectroscopic Cross-Reference Guide: Unveiling the Signature of 2-Ethyloxazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the oxazolo[4,5-b]pyridine scaffold is a privileged structure, forming the core of molecules with significant bi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the oxazolo[4,5-b]pyridine scaffold is a privileged structure, forming the core of molecules with significant biological activities. The precise and unambiguous characterization of these molecules is paramount for advancing drug discovery and development. This guide provides a comprehensive, in-depth analysis of the spectroscopic signature of a key derivative, 2-Ethyloxazolo[4,5-b]pyridine, and establishes a framework for its cross-referencing against structural isomers and alternative heterocyclic systems. As a Senior Application Scientist, my objective is to not only present data but to illuminate the underlying principles that govern the spectroscopic behavior of these important compounds.

The Imperative of Spectroscopic Cross-Referencing

In the absence of a centralized, open-access repository for the complete spectroscopic data of every synthesized compound, researchers often face the challenge of confirming the identity and purity of their molecules. This guide addresses this gap by presenting a predicted spectroscopic profile of 2-Ethyloxazolo[4,5-b]pyridine, derived from a careful analysis of structurally related compounds. By comparing this predicted data with that of its isomer, 2-Ethyloxazolo[5,4-b]pyridine, and other relevant heterocycles, we can highlight the subtle yet critical differences that arise from changes in molecular architecture. This comparative approach not only aids in the positive identification of the target molecule but also deepens our understanding of structure-property relationships.

Predicted Spectroscopic Profile of 2-Ethyloxazolo[4,5-b]pyridine

The following data is a reasoned prediction based on the analysis of published data for closely related analogs. Experimental verification is strongly recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 2-Ethyloxazolo[4,5-b]pyridine in a standard solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Ethyloxazolo[4,5-b]pyridine

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Justification
Ethyl-CH₂ ~3.0 (quartet)~25The methylene protons are adjacent to the electron-withdrawing oxazole ring, leading to a downfield shift. The quartet splitting pattern arises from coupling with the methyl protons.
Ethyl-CH₃ ~1.4 (triplet)~12The terminal methyl group is in a typical aliphatic region, with a triplet splitting pattern due to coupling with the methylene protons.
H-5 ~8.5 (dd)~148This proton is ortho to the pyridine nitrogen, resulting in a significant downfield shift.
H-6 ~7.3 (dd)~120This proton is meta to the pyridine nitrogen and is expected to be in a typical aromatic region.
H-7 ~8.2 (dd)~142This proton is para to the pyridine nitrogen and is also shifted downfield.
C-2 -~165The carbon of the oxazole ring bearing the ethyl group is expected to be significantly downfield due to its imine-like character.
C-3a -~152This is the bridgehead carbon where the oxazole and pyridine rings are fused.
C-5 -~148The carbon atom ortho to the pyridine nitrogen.
C-6 -~120The carbon atom meta to the pyridine nitrogen.
C-7 -~142The carbon atom para to the pyridine nitrogen.
C-7a -~140This is the second bridgehead carbon of the fused ring system.

Causality Behind the Predictions: The chemical shifts for the pyridine ring protons and carbons are estimated based on data from 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives. The influence of the 2-ethyl group is predicted to be localized and primarily affect the C-2 of the oxazole ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) for 2-Ethyloxazolo[4,5-b]pyridine, reflecting the stability of the aromatic system.

Predicted Molecular Ion: [C₈H₈N₂O]⁺ = m/z 148.06

Plausible Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): A primary fragmentation event could be the cleavage of the ethyl group, leading to a stable acylium-type cation at m/z 133.

  • Loss of ethylene (C₂H₄): A McLafferty-type rearrangement is also possible, leading to the loss of ethylene and the formation of a radical cation at m/z 120.

  • Ring cleavage: Subsequent fragmentation would likely involve the characteristic cleavage of the pyridine and oxazole rings.

M [M]⁺˙ m/z 148 M_minus_CH3 [M - CH₃]⁺ m/z 133 M->M_minus_CH3 - •CH₃ M_minus_C2H4 [M - C₂H₄]⁺˙ m/z 120 M->M_minus_C2H4 - C₂H₄ fragments Further Fragments M_minus_CH3->fragments M_minus_C2H4->fragments

Caption: Predicted major fragmentation pathways for 2-Ethyloxazolo[4,5-b]pyridine in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethyloxazolo[4,5-b]pyridine is expected to be characterized by the following key absorption bands:

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000Aromatic C-H stretchMedium
~2980-2850Aliphatic C-H stretch (ethyl group)Medium
~1620-1580C=N stretch (oxazole and pyridine rings)Strong
~1500-1400Aromatic C=C stretchStrong to Medium
~1250-1000C-O-C stretch (oxazole ring)Strong
~900-675Out-of-plane C-H bending (aromatic)Strong

Comparative Analysis: The Importance of Isomeric Distinction

A crucial aspect of spectroscopic cross-referencing is the comparison with structural isomers. The isomeric 2-Ethyloxazolo[5,4-b]pyridine provides an excellent case study. While having the same molecular formula and weight, the different arrangement of the fused rings will lead to distinct spectroscopic signatures.

Table 3: Predicted Spectroscopic Comparison: 2-Ethyloxazolo[4,5-b]pyridine vs. 2-Ethyloxazolo[5,4-b]pyridine

Spectroscopic Feature 2-Ethyloxazolo[4,5-b]pyridine 2-Ethyloxazolo[5,4-b]pyridine Reason for Difference
¹H NMR (Aromatic Region) Three distinct aromatic protons with different chemical shifts.Three distinct aromatic protons, but with a different chemical shift and coupling pattern due to the altered electronic environment.The relative positions of the protons to the nitrogen atom and the oxazole ring are different, leading to changes in shielding and deshielding effects.
¹³C NMR (Aromatic Region) Six distinct aromatic carbon signals.Six distinct aromatic carbon signals with different chemical shifts.The electronic distribution across the fused ring system is altered, impacting the chemical shifts of the carbon atoms.
Mass Spec Fragmentation Similar initial fragmentation of the ethyl group, but potentially different subsequent ring cleavage patterns.Similar initial fragmentation of the ethyl group, but potentially different subsequent ring cleavage patterns.The stability of the resulting fragment ions from the ring cleavage may differ due to the different connectivity of the atoms.

Cross-Referencing with Alternative Heterocyclic Systems

To provide a broader context, it is useful to compare the spectroscopic features of 2-Ethyloxazolo[4,5-b]pyridine with other common heterocyclic cores used in drug discovery.

Table 4: Spectroscopic Comparison with Other Heterocycles

Heterocyclic System Key Distinguishing Spectroscopic Features
Benzoxazole Simpler aromatic ¹H and ¹³C NMR patterns due to higher symmetry.
Thiazolo[4,5-b]pyridine Presence of a sulfur atom will influence ¹³C NMR chemical shifts and may lead to different mass spectral fragmentation patterns.
Imidazo[4,5-b]pyridine The presence of an N-H proton (if unsubstituted) will give a characteristic signal in ¹H NMR and a broader peak in the IR spectrum.

Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 TwoD 2D NMR transfer->TwoD process Fourier Transform Phase & Baseline Correction H1->process C13->process TwoD->process integrate Integration & Peak Picking process->integrate

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

This guide provides a robust framework for the spectroscopic cross-referencing of 2-Ethyloxazolo[4,5-b]pyridine. By combining predicted data with a comparative analysis of its structural isomer and other relevant heterocyclic systems, researchers are better equipped to confirm the identity and purity of their synthesized compounds. The detailed experimental protocols provided herein serve as a foundation for generating high-quality, reliable data, which is the cornerstone of scientific integrity and progress in the field of drug discovery.

References

  • Suderv, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196.
  • Sharma, R., et al. (2015). An efficient one pot synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines under ambient conditions. Tetrahedron Letters, 56(38), 5304-5308.
  • Palamarchuk, I.V., et al. (2022). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 1(2), 1-10.
  • Shishehbor, M. R., & Asghari, A. (2018). Mass Spectrometry of Heterocyclic Compounds. In Mass Spectrometry. IntechOpen.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Validation

A Comparative Efficacy Analysis of 2-Ethyloxazolo[4,5-B]pyridine and Standard-of-Care Anxiolytics and Hypnotics

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound 2-Ethyloxazolo[4,5-B]pyridine against established therapeutic agents for anxiety and insomnia. We will delve int...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound 2-Ethyloxazolo[4,5-B]pyridine against established therapeutic agents for anxiety and insomnia. We will delve into the hypothesized mechanism of action, present detailed protocols for in vitro and in vivo comparative studies, and offer a template for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new central nervous system (CNS) therapeutics.

Introduction: The Therapeutic Landscape and a Novel Candidate

Anxiety and insomnia represent significant global health challenges, with a substantial need for novel therapeutics offering improved efficacy and safety profiles. The current pharmacological armamentarium is dominated by drugs that modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[1][2] Benzodiazepines, such as diazepam, and non-benzodiazepine "Z-drugs," including zolpidem, zaleplon, and eszopiclone, all exert their effects by enhancing GABAergic neurotransmission.[2][3][4]

2-Ethyloxazolo[4,5-B]pyridine is a novel small molecule with structural motifs suggestive of potential CNS activity. Based on preliminary structural analysis and the known pharmacology of related heterocyclic compounds, we hypothesize that 2-Ethyloxazolo[4,5-B]pyridine acts as a positive allosteric modulator of the GABA-A receptor. This guide outlines a rigorous, multi-tiered approach to test this hypothesis and compare its efficacy head-to-head with standard-of-care drugs.

Mechanism of Action: The GABA-A Receptor Complex

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore.[5] The binding of GABA to its recognition sites on the receptor triggers channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[1][6]

Positive allosteric modulators, such as benzodiazepines and Z-drugs, bind to distinct sites on the receptor complex, enhancing the effect of GABA without directly activating the channel themselves.[1][5] This modulation increases the frequency or duration of channel opening, leading to a more profound inhibitory effect.[2][6] The subunit composition of the GABA-A receptor varies throughout the brain, and different subunits are associated with different pharmacological effects (e.g., α1 with sedation, α2/α3 with anxiolysis).[7][8][9]

Our investigation will aim to determine if and how 2-Ethyloxazolo[4,5-B]pyridine interacts with this receptor complex and to characterize its functional consequences in comparison to established drugs.

GABA_A_Receptor_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel GABA GABA GABA->GABA_R Binds Drug 2-Ethyloxazolo[4,5-B]pyridine (Hypothesized Modulator) Drug->GABA_R Potentiates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Causes Anxiolysis Anxiolysis / Sedation Hyperpolarization->Anxiolysis Leads to

Figure 1: Hypothesized GABA-A receptor modulation pathway.

Standard Drugs for Comparison

A robust comparison requires well-characterized standard drugs. For this guide, we will use:

  • Diazepam: A classic benzodiazepine with well-documented anxiolytic, sedative, and muscle relaxant properties. It acts non-selectively on various GABA-A receptor subtypes.[3][10][11]

  • Zolpidem: A non-benzodiazepine hypnotic that preferentially binds to GABA-A receptors containing the α1 subunit, which is thought to primarily mediate its sedative effects.[7][8][9]

  • Zaleplon: Another non-benzodiazepine hypnotic with a rapid onset and short half-life, making it suitable for sleep-onset insomnia. It also shows some selectivity for the α1 subunit.[12][13][14]

  • Eszopiclone: A non-benzodiazepine hypnotic with a longer half-life than zaleplon, used for both sleep onset and maintenance. It is the active S-isomer of zopiclone.[15][16][17]

Part 1: In Vitro Characterization

The initial phase of comparison focuses on direct interactions with the molecular target. This is critical to confirm the hypothesized mechanism of action and to quantify the potency and efficacy of 2-Ethyloxazolo[4,5-B]pyridine relative to the standard drugs.

Radioligand Binding Assays

Objective: To determine the binding affinity of 2-Ethyloxazolo[4,5-B]pyridine to the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Preparation of Membranes: Prepare crude synaptic membranes from rodent whole brain or from cell lines stably expressing specific GABA-A receptor subtypes.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]flunitrazepam) in the presence of increasing concentrations of the unlabeled test compound (2-Ethyloxazolo[4,5-B]pyridine, diazepam, zolpidem, etc.).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide the Ki values for each compound, allowing for a direct comparison of their binding affinities. A lower Ki value indicates a higher binding affinity.

Electrophysiological Assays (Two-Electrode Voltage Clamp or Patch Clamp)

Objective: To functionally characterize the modulatory effects of 2-Ethyloxazolo[4,5-B]pyridine on GABA-A receptor function.

Protocol:

  • Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing recombinant human GABA-A receptors of defined subunit composition (e.g., α1β2γ2, α2β2γ2, α3β2γ2).

  • GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

  • Compound Application: Co-apply the test compound (2-Ethyloxazolo[4,5-B]pyridine or a standard drug) with GABA and record the potentiation of the GABA-induced current.

  • Dose-Response Curve: Generate a dose-response curve by applying a range of concentrations of the test compound.

  • Data Analysis: Calculate the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (Emax) for each compound.

Expected Outcome: This experiment will reveal whether 2-Ethyloxazolo[4,5-B]pyridine is a positive allosteric modulator and will quantify its potency (EC50) and efficacy (Emax) in comparison to diazepam and the Z-drugs. Testing on different receptor subtypes will also reveal any potential selectivity.

Comparative In Vitro Data (Hypothetical)
CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) (α1β2γ2)Functional Efficacy (Emax, % of GABA response)
2-Ethyloxazolo[4,5-B]pyridine1550250%
Diazepam520300%
Zolpidem1035220%
Zaleplon2060200%
Eszopiclone825280%

Part 2: In Vivo Behavioral Efficacy

Following in vitro characterization, it is essential to assess the compound's effects in whole-animal models that recapitulate aspects of human anxiety and insomnia.[18][19][20]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Behavioral Models Binding Radioligand Binding (Affinity - Ki) EPatch Electrophysiology (Potency - EC50, Efficacy - Emax) EPM Elevated Plus Maze (Anxiolytic Effect) EPatch->EPM Sleep Sleep Latency Assay (Hypnotic Effect) EPM->Sleep FST Forced Swim Test (Antidepressant-like Effect) Sleep->FST Start Compound Synthesis 2-Ethyloxazolo[4,5-B]pyridine Start->Binding

Figure 2: Preclinical evaluation workflow.

Anxiolytic Activity: The Elevated Plus Maze (EPM)

Objective: To assess the anxiety-reducing effects of 2-Ethyloxazolo[4,5-B]pyridine in rodents. This test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[21][22][23]

Protocol:

  • Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two enclosed arms.[24]

  • Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 60 minutes prior to the test.[23]

  • Dosing: Administer the test compound (2-Ethyloxazolo[4,5-B]pyridine), a standard drug (diazepam), or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before testing.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[22]

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.

  • Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries. Total arm entries can be used as a measure of general locomotor activity.

Hypnotic Activity: Sleep Latency and Duration

Objective: To evaluate the sleep-inducing (hypnotic) effects of 2-Ethyloxazolo[4,5-B]pyridine. This can be assessed using electroencephalography (EEG) and electromyography (EMG) or through behavioral observation.[25]

Protocol:

  • Surgical Implantation (for EEG/EMG): Surgically implant electrodes over the cortex (EEG) and into the nuchal muscles (EMG) of rodents. Allow for a recovery period.

  • Habituation: Acclimate the animals to the recording chambers and cables.

  • Dosing: Administer the test compound (2-Ethyloxazolo[4,5-B]pyridine), a standard drug (zolpidem, zaleplon, eszopiclone), or vehicle at the beginning of the light cycle (the normal sleep period for rodents).

  • Recording: Record EEG/EMG signals for several hours post-dosing.

  • Data Analysis: Score the recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The key parameters are a reduction in sleep latency (time to the first episode of sustained NREM sleep) and an increase in the total duration of NREM and/or REM sleep.

Antidepressant-like Activity: The Forced Swim Test (FST)

Objective: To screen for potential antidepressant-like effects, which are often comorbid with anxiety. The FST is a model of behavioral despair where animals exhibit immobility after initial escape attempts.[26][27][28]

Protocol:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[26][29]

  • Dosing: Administer the test compound, a standard antidepressant (as a positive control), or vehicle according to an appropriate dosing schedule (acute or chronic).

  • Test Procedure: Place the mouse in the water-filled cylinder for a 6-minute session.[27]

  • Data Collection: Video-record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[27][29]

  • Data Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Comparative In Vivo Data (Hypothetical)
Compound (Dose)EPM: % Time in Open ArmsSleep Latency (minutes)FST: Immobility (seconds)
Vehicle15%30150
2-Ethyloxazolo[4,5-B]pyridine (10 mg/kg)35%15100
Diazepam (2 mg/kg)40%18110
Zolpidem (5 mg/kg)20%10145

Conclusion and Future Directions

This guide outlines a systematic approach for the preclinical evaluation of 2-Ethyloxazolo[4,5-B]pyridine as a potential anxiolytic and hypnotic agent. The proposed experiments will rigorously test its hypothesized mechanism of action and benchmark its efficacy against current standard-of-care medications.

Positive results from these studies—demonstrating a favorable profile of binding affinity, functional potency, and in vivo efficacy—would warrant further investigation into its pharmacokinetic properties, safety pharmacology, and potential for tolerance and dependence. By following this structured, data-driven pathway, researchers can effectively assess the therapeutic potential of novel CNS compounds and make informed decisions about their advancement toward clinical development.

References

  • Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in Clinical Neuroscience.
  • Eszopiclone. Wikipedia.
  • What is the mechanism of Zaleplon?
  • Mechanism of action of the hypnotic zolpidem in vivo. PMC - NIH.
  • Zolpidem Extended Release: Package Insert / Prescribing Info / MOA. Drugs.com.
  • Zaleplon. Wikipedia.
  • GABAA receptor positive allosteric modul
  • Zolpidem. Wikipedia.
  • Elev
  • Zolpidem.
  • What is the mechanism of Eszopiclone?
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol.
  • Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology.
  • What is the mechanism of Diazepam?
  • Eszopiclone: its use in the treatment of insomnia. PMC - PubMed Central.
  • What is the mechanism of Zolpidem Tartrate?
  • Animal models of anxiety. PubMed.
  • What is the mechanism of action of eszopiclone (Lunesta) and is it habit-forming? Dr.Oracle.
  • Sonata (zaleplon) Capsules DESCRIPTION.
  • Elev
  • Top 10 Medications for Anxiety: Types, Benefits, and Side Effects. GoodRx.
  • Zaleplon. PubChem - NIH.
  • diazepam. ClinPGx.
  • Eszopiclone (Lunesta): a new nonbenzodiazepine hypnotic agent. PMC - PubMed Central.
  • Zaleplon (Sonata): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
  • Diazepam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • Animal Models of Sleep Disorders. PMC - PubMed Central - NIH.
  • Animal models of anxiety disorders and stress. PubMed.
  • Elevated Plus Maze Test | Protocols. MedchemExpress.com.
  • Anxiety Models in R
  • Diazepam. PubChem - NIH.
  • Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. Benchchem.
  • The Forced Swim Test as a Model of Depressive-like Behavior. JoVE.
  • Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx.
  • Animal models of human insomnia. PubMed - NIH.
  • The Mouse Forced Swim Test. PMC - NIH.
  • Animal Models and Apparatus of Sleep Disorders. Maze Engineers - ConductScience.
  • Animal models of human insomnia | Request PDF.
  • Forced Swim Test in Mice. ucsf - iacuc.
  • Which Anxiety Medication is Best for You? A Psychiatrist Explains.
  • Animal models of sleep disorders. Johns Hopkins University.
  • Factsheet on the forced swim test. Understanding Animal Research.
  • What are GABAA receptor modulators and how do they work?
  • Medicines for anxiety. healthdirect.
  • Structure, Function, and Modulation of GABAA Receptors. PMC - PubMed Central.

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of Oxazolo[4,5-b]pyridine Analogs for Researchers and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparison of the structure-activi...

Author: BenchChem Technical Support Team. Date: January 2026

The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various oxazolo[4,5-b]pyridine analogs, with a focus on their anticancer and kinase inhibitory properties. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a comprehensive understanding of how structural modifications to this heterocyclic system influence its biological function, thereby guiding future drug design and optimization efforts.

The Oxazolo[4,5-b]pyridine Scaffold: A Versatile Pharmacophore

The oxazolo[4,5-b]pyridine core is an attractive heterocyclic system that has been explored for a range of therapeutic applications. Its rigid, planar structure provides a foundation for the strategic placement of various substituents to modulate pharmacological activity. The key positions for substitution on the oxazolo[4,5-b]pyridine ring are the 2-, 5-, and 7-positions, each offering a unique vector for chemical modification and interaction with biological targets.

Comparative SAR Analysis of Oxazolo[4,5-b]pyridine Analogs

The biological activity of oxazolo[4,5-b]pyridine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Below, we compare the SAR of these analogs across different biological targets.

Anticancer Activity

Oxazolo[4,5-b]pyridine analogs have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase IIα and the modulation of key signaling pathways like PI3K/Akt/mTOR.

A study exploring 2-(substituted phenyl)oxazolo[4,5-b]pyridines as potential antitumor agents identified their activity as human Topoisomerase IIα (hTopo IIα) inhibitors. The SAR analysis revealed that the substitution pattern on the 2-phenyl ring plays a crucial role in determining the inhibitory potency.

Compound ID2-Phenyl SubstitutionhTopo IIα IC50 (µM)[1]
2i 4-butylphenyl2
Reference Etoposide>2

As shown in the table, the 2-(4-butylphenyl)oxazolo[4,5-b]pyridine analog (2i ) exhibited a potent inhibitory activity against hTopo IIα with an IC50 value of 2 µM, which was found to be more active than the reference drug etoposide[1]. This suggests that a lipophilic substituent at the para-position of the 2-phenyl ring is favorable for hTopo IIα inhibition. However, it is noteworthy that this potent enzymatic inhibition did not translate to significant cytotoxic activity against several cancer cell lines in the same study[1].

Another study investigated a series of oxazolo[4,5-b]pyridine-based triazoles for their anticancer activities against a panel of human cancer cell lines using the MTT assay[2]. The results highlighted that the nature of the substituent on the triazole ring significantly impacts cytotoxicity.

Compound IDR Group on TriazolePC3 (prostate) IC50 (µM)A549 (lung) IC50 (µM)MCF-7 (breast) IC50 (µM)DU-145 (prostate) IC50 (µM)
18a 4-chlorophenyl7.12 ± 0.188.15 ± 0.119.21 ± 0.158.19 ± 0.13
18b 4-fluorophenyl7.53 ± 0.118.37 ± 0.149.53 ± 0.118.41 ± 0.17
18c 4-methoxyphenyl8.02 ± 0.149.11 ± 0.1910.13 ± 0.149.23 ± 0.11
18d 4-nitrophenyl7.89 ± 0.178.93 ± 0.129.87 ± 0.188.99 ± 0.14
18e 2,4-dichlorophenyl6.98 ± 0.127.89 ± 0.168.99 ± 0.127.93 ± 0.19
18i 3,4,5-trimethoxyphenyl7.34 ± 0.158.26 ± 0.139.34 ± 0.168.31 ± 0.12
Etoposide -6.89 ± 0.117.12 ± 0.158.14 ± 0.117.23 ± 0.16

The data indicates that compounds with electron-withdrawing groups (e.g., chloro, fluoro, nitro) and multiple substitutions on the phenyl ring of the triazole moiety generally exhibit good to moderate anticancer potential, comparable to the standard drug etoposide[2]. Molecular docking studies from this research suggested that these compounds may exert their anticancer effects by inhibiting human dihydroorotate dehydrogenase (hDHODH)[2].

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. A series of 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their anticancer activity, with a focus on their mechanism of action. This study highlighted the potential of these compounds to inhibit the PI3K/Akt/mTOR pathway[3]. The inhibition of this pathway can lead to the restoration of PTEN activity and the promotion of apoptosis in cancer cells[3].

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Analogs Oxazolo_Pyridine->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of oxazolo[4,5-b]pyridine analogs.

Kinase Inhibition

The oxazolo[4,5-b]pyridine scaffold has also been identified as a promising framework for the development of kinase inhibitors, particularly targeting Glycogen Synthase Kinase-3β (GSK-3β).

A series of 17 piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity[4]. The SAR from this study revealed that the nature of the substituent on the piperazine ring significantly influences the inhibitory potency.

Compound IDR Group on PiperazineGSK-3β IC50 (µM)[4]
7d 4-Fluorophenyl0.34
7e 4-Chlorophenyl0.39
7g 4-Bromophenyl0.47
7c 4-Methylphenyl0.53

The data clearly indicates that electron-withdrawing groups at the para-position of the phenyl ring attached to the piperazine moiety enhance GSK-3β inhibitory activity, with the 4-fluorophenyl derivative (7d ) being the most potent[4]. These potent GSK-3β inhibitors also demonstrated significant in vivo anti-inflammatory activity, suggesting their potential for treating inflammatory diseases[4].

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.

Chemical Synthesis

The synthesis of oxazolo[4,5-b]pyridine derivatives often involves the condensation of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid or its equivalent.

Start 2-Amino-3-hydroxypyridine + Aryl Carboxylic Acid Step1 Heat in PPSE or PPA Start->Step1 Step2 Reaction Monitoring (TLC) Step1->Step2 Step3 Work-up & Purification Step2->Step3 Reaction Complete Product 2-Aryl-oxazolo[4,5-b]pyridine Step3->Product

Figure 2: General workflow for the synthesis of 2-aryl-oxazolo[4,5-b]pyridines.

A detailed protocol for the synthesis of a 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivative is as follows[5]:

  • Reaction Setup: A mixture of 2-amino-5-bromo-3-hydroxypyridine (1 equivalent) and 4-cyanobenzoic acid (1.1 equivalents) is heated in polyphosphoric acid trimethylsilyl ester (PPSE) at 200°C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by flash chromatography on silica gel to afford the desired 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine.

Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Start Seed cancer cells in 96-well plates Step1 Treat cells with varying concentrations of compounds Start->Step1 Step2 Incubate for 48-72 hours Step1->Step2 Step3 Add MTT solution Step2->Step3 Step4 Incubate for 4 hours Step3->Step4 Step5 Add solubilizing agent (e.g., DMSO) Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 End Calculate IC50 values Step6->End

Figure 3: Workflow for the MTT assay to determine the cytotoxic activity of oxazolo[4,5-b]pyridine analogs.

A general protocol for the MTT assay is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the oxazolo[4,5-b]pyridine analogs for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship studies of oxazolo[4,5-b]pyridine analogs have revealed key structural features that govern their biological activity. For anticancer activity, substitutions at the 2-position with bulky, lipophilic groups can enhance topoisomerase IIα inhibition, while modifications at other positions with various aryl and heteroaryl moieties can impart cytotoxicity through different mechanisms, including the inhibition of hDHODH and the modulation of the PI3K/Akt/mTOR pathway. In the context of kinase inhibition, particularly GSK-3β, electron-withdrawing substituents on a piperazine ring linked to the oxazolo[4,5-b]pyridine core are crucial for high potency.

Future research in this area should focus on the systematic exploration of the chemical space around the oxazolo[4,5-b]pyridine scaffold. A multi-target approach, where analogs are screened against a panel of kinases and cancer cell lines, would provide a more comprehensive understanding of their SAR and potential for development as selective or multi-targeting therapeutic agents. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular interactions and downstream signaling effects of the most potent compounds. The integration of computational modeling and experimental validation will be instrumental in rationally designing the next generation of oxazolo[4,5-b]pyridine-based drug candidates with improved efficacy and safety profiles.

References

  • Kokkiligadda, S. B., et al. (2020).
  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

  • Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Alam, M. S., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). [Link]

  • Grumel, V., Mérour, J. Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HETEROCYCLES, 55(7), 1329. [Link]

Sources

Validation

Part 1: The In Vitro Evaluation - Establishing a Mechanistic Fingerprint

An In-Depth Technical Guide to Investigating the Anticonvulsant Activity of 2-Ethyloxazolo[4,5-B]pyridine: A Comparative In Vitro and In Vivo Approach For Researchers, Scientists, and Drug Development Professionals The o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Anticonvulsant Activity of 2-Ethyloxazolo[4,5-B]pyridine: A Comparative In Vitro and In Vivo Approach

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This guide will delineate a systematic approach to characterizing the anticonvulsant potential of 2-Ethyloxazolo[4,5-B]pyridine, from initial cell-based assays to whole-organism seizure models.

The initial phase of any drug discovery program for central nervous system (CNS) disorders is to establish a compound's activity and potential mechanism of action at the cellular level. In vitro models offer a controlled environment to dissect the molecular interactions of a test agent with neuronal targets, providing crucial data that informs and refines subsequent in vivo studies.[5] For 2-Ethyloxazolo[4,5-B]pyridine, the primary objectives of in vitro testing are to determine its ability to modulate neuronal excitability and to protect against seizure-induced cellular stress.

Rationale for In Vitro Model Selection

The choice of in vitro assays is dictated by the complex pathophysiology of epilepsy, which involves imbalances in excitatory and inhibitory neurotransmission, and neuronal damage from excitotoxicity.[6] Therefore, a multi-assay approach is essential:

  • Hippocampal Slice Cultures: This ex vivo model preserves the intricate synaptic circuitry of the hippocampus, a brain region highly implicated in seizure generation. It allows for the study of how a compound affects synaptic transmission and network excitability in a physiologically relevant context.[7]

  • Primary Neuronal Cultures: These cultures are ideal for investigating neuroprotective effects. By inducing excitotoxicity with agents like glutamate or oxidative stress with hydrogen peroxide, we can assess the compound's ability to prevent neuronal cell death, a key disease-modifying strategy.[6]

  • Heterologous Expression Systems (e.g., Xenopus oocytes or HEK293 cells): To pinpoint the precise molecular targets, specific ion channels known to be involved in epilepsy (e.g., voltage-gated sodium, potassium, and calcium channels) can be expressed and studied using patch-clamp electrophysiology. This provides high-resolution data on channel modulation.

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a logical progression for the in vitro evaluation of 2-Ethyloxazolo[4,5-B]pyridine.

InVitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Quality Control (2-Ethyloxazolo[4,5-B]pyridine) B Neurotoxicity Assessment (e.g., MTT assay in primary neurons) A->B Initial Safety C Neuroprotection Assay (Glutamate-induced excitotoxicity) B->C Proceed if non-toxic at test concentrations D Hippocampal Slice Recording (Effect on epileptiform discharges) C->D If neuroprotective E Broad Ion Channel Panel (Automated Patch Clamp) D->E Correlate network activity with channels F Manual Patch Clamp on Identified Target Channel(s) E->F If specific channel hit G Dose-Response Curve Generation (IC50/EC50 Determination) F->G Quantify Potency

Caption: In Vitro Screening Workflow for 2-Ethyloxazolo[4,5-B]pyridine.

Detailed Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the ability of 2-Ethyloxazolo[4,5-B]pyridine to protect primary cortical neurons from glutamate-induced cell death.

Objective: To determine the EC50 (half-maximal effective concentration) of 2-Ethyloxazolo[4,5-B]pyridine for neuroprotection.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • 2-Ethyloxazolo[4,5-B]pyridine stock solution (in DMSO)

  • Glutamate solution

  • Positive control: MK-801 (an NMDA receptor antagonist)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Cell lysis buffer (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Cell Plating: Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Compound Preparation: Prepare serial dilutions of 2-Ethyloxazolo[4,5-B]pyridine and the positive control (MK-801) in culture medium. Ensure the final DMSO concentration is ≤ 0.1%.

  • Pre-treatment: Replace the culture medium with medium containing the test compounds or vehicle (DMSO). Incubate for 1 hour at 37°C, 5% CO2.

  • Glutamate Challenge: Add glutamate to a final concentration of 50-100 µM to all wells except the vehicle control group.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add cell lysis buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the EC50 value using non-linear regression.

Self-Validation: The inclusion of a positive control (MK-801) validates the assay's ability to detect neuroprotection. A clear dose-dependent protection by MK-801 is required for the experiment to be considered valid.

Part 2: The In Vivo Evaluation - Assessing Efficacy and Safety in a Systemic Context

While in vitro assays are crucial for mechanistic insights, they cannot replicate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics that occurs in a living organism.[5] Therefore, in vivo models are indispensable for evaluating the true therapeutic potential and safety profile of an anticonvulsant candidate.

Rationale for In Vivo Model Selection

A battery of well-validated rodent seizure models is used to profile the anticonvulsant activity of a compound. Each model represents a different seizure type, and a compound's activity profile across these models can predict its clinical utility.[8][9]

  • Maximal Electroshock Seizure (MES) Test: This model induces a generalized tonic-clonic seizure and is highly predictive of efficacy against this seizure type in humans. It is a benchmark test for compounds that act by blocking voltage-gated sodium channels.[7][10]

  • Pentylenetetrazole (PTZ) Test: PTZ is a GABAA receptor antagonist that induces clonic seizures, which are considered a model for absence seizures. This test identifies compounds that enhance GABAergic inhibition.[7][9]

  • 6 Hz Psychomotor Seizure Test: This model is particularly valuable as it identifies compounds effective against therapy-resistant partial seizures. The mechanism of protection in this model is thought to be distinct from the MES and PTZ tests.[6][10]

Experimental Workflow: In Vivo Testing Funnel

The decision to proceed to in vivo testing and the choice of models are directly informed by the in vitro results.

InVivo_Workflow cluster_0 Pre-clinical Decision Point cluster_1 Phase 1: Acute Efficacy & Dosing cluster_2 Phase 2: Chronic Models & Safety A Potent In Vitro Activity? (Neuroprotection EC50 < 1µM or Channel IC50 < 1µM) B Favorable ADME Properties? (e.g., Brain Penetration) A->B Yes D Stop/Optimize Compound A->D No C Proceed to In Vivo Efficacy Testing B->C Yes B->D No E MES & PTZ Screens (Determine ED50) C->E F 6 Hz Seizure Test (44mA) (Assess efficacy in resistant model) E->F If active in MES/PTZ G Rotarod Test (Assess motor impairment, TD50) E->G Determine Therapeutic Index (TD50/ED50) H Kindling Model (Chronic epilepsy & disease modification) F->H If promising profile G->H I Extended Toxicology Studies H->I

Caption: Decision-making workflow for in vivo anticonvulsant testing.

Detailed Protocol: Maximal Electroshock Seizure (MES) Test in Mice

Objective: To determine the median effective dose (ED50) of 2-Ethyloxazolo[4,5-B]pyridine required to protect against MES-induced seizures.

Materials:

  • Male CF-1 mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • 2-Ethyloxazolo[4,5-B]pyridine

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control: Phenytoin

  • Saline solution with anesthetic (for electrodes)

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least 3 days. Fast overnight before the experiment but allow access to water.

  • Compound Administration: Administer various doses of 2-Ethyloxazolo[4,5-B]pyridine, vehicle, or phenytoin via intraperitoneal (i.p.) or oral (p.o.) route. The time of testing post-administration should correspond to the compound's peak plasma/brain concentration (determined from prior pharmacokinetic studies).

  • Electrode Application: Apply a drop of saline/anesthetic solution to the corneal electrodes.

  • Electroshock Induction: At the predetermined time point, deliver a 50 mA electrical stimulus (60 Hz, 0.2-second duration) through the corneal electrodes.

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this sign indicates protection.

  • Data Analysis: Use at least 3-4 dose groups (n=8-10 mice per group) to generate a dose-response curve. Calculate the ED50 using probit analysis.

Self-Validation: The vehicle-treated group should consistently exhibit seizures (100% incidence), while the phenytoin-treated group should show significant, dose-dependent protection, confirming the validity of the model and procedure.

Part 3: Data Synthesis - Bridging In Vitro and In Vivo

A successful drug candidate demonstrates a clear correlation between its in vitro mechanism and its in vivo efficacy. For instance, if 2-Ethyloxazolo[4,5-B]pyridine is found to be a potent blocker of voltage-gated sodium channels in patch-clamp studies, it would be expected to show strong efficacy in the MES test.[10] Conversely, if it primarily enhances GABAA receptor function, it would likely be more potent in the PTZ model.

Hypothetical Data Comparison

The table below presents a hypothetical comparison of 2-Ethyloxazolo[4,5-B]pyridine against a standard anticonvulsant, Phenytoin.

Parameter 2-Ethyloxazolo[4,5-B]pyridine (Hypothetical Data) Phenytoin (Reference Data) Significance
In Vitro Neuroprotection (EC50) 0.5 µM5 µMHigher potency in protecting neurons from excitotoxicity.
In Vivo MES Test (ED50, i.p.) 10 mg/kg9.5 mg/kgComparable efficacy in a model of generalized seizures.
In Vivo 6 Hz Test (ED50, i.p.) 15 mg/kg> 100 mg/kgPotential efficacy against therapy-resistant partial seizures.
Motor Impairment (TD50, Rotarod) 50 mg/kg40 mg/kgPotentially wider therapeutic window (TD50/ED50).
Protective Index (TD50/MES ED50) 5.04.2Suggests a better separation between efficacy and side effects.

This integrated analysis provides a holistic view of the compound's potential, guiding the decision-making process for further development. The ultimate goal is to identify a candidate with potent efficacy across multiple seizure models and a wide therapeutic index, indicating a favorable safety profile.

References

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). International Journal of Novel Research in Pharmaceutical Sciences.
  • Campos, G., Fortuna, A., Falcão, A., & Alves, G. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy research, 146, 63-86. [Link]

  • White, H. S. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7-12. [Link]

  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 159-166. [Link]

  • Regan, C. M. (1990). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Toxicology in vitro, 4(4-5), 589-592. [Link]

  • Screening Methods of Anti-epileptic drugs. (n.d.). SlideShare. Retrieved from [Link]

  • Determination of anticonvulsant activity of drugs using animal models. (n.d.). SlideShare. Retrieved from [Link]

  • Khatri, V., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS One, 9(3), e90003. [Link]

  • Andrus, A. W., et al. (2015). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS chemical neuroscience, 6(9), 1593–1605. [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (2017). ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European journal of medicinal chemistry, 57, 311-322. [Link]

  • Klenina, O., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]

  • Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. (2024). ResearchGate. Retrieved from [Link]

  • Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry, 126, 105898. [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Farmatsevtychnyĭ zhurnal, 2019(4), 48-55. [Link]

  • Perevalov, A. S., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. The Beilstein journal of organic chemistry, 20, 1069–1075. [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals (Basel, Switzerland), 18(11), 1770. [Link]

  • Klenina, O., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 191-197. [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines. (2024). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Photophysical Properties of Oxazolopyridines

Introduction: The Rise of Oxazolopyridines in Fluorescence Applications In the ever-evolving landscape of molecular probes and functional dyes, oxazolopyridine scaffolds have emerged as a compelling class of fluorophores...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Oxazolopyridines in Fluorescence Applications

In the ever-evolving landscape of molecular probes and functional dyes, oxazolopyridine scaffolds have emerged as a compelling class of fluorophores. Their rigid, planar structure, coupled with the potential for extensive π-conjugation, gives rise to a suite of attractive photophysical properties, including high fluorescence quantum yields and significant environmental sensitivity.[1][2] These characteristics have positioned them as promising candidates for a range of applications, from organic light-emitting diodes (OLEDs) to, more recently, advanced bioimaging probes for targeting specific cellular organelles.[2][3][4]

For researchers, medicinal chemists, and professionals in drug development, the rational selection of a fluorescent marker is paramount. It dictates the sensitivity, specificity, and ultimately, the success of an experiment. This guide provides an in-depth, objective comparison of the photophysical properties of oxazolopyridines against established classes of organic fluorophores: fluoresceins, rhodamines, BODIPYs (boron-dipyrromethenes), and cyanines. By presenting supporting experimental data and detailed protocols, this document aims to equip scientists with the necessary knowledge to make informed decisions when selecting a fluorophore for their specific research needs.

The core directive of this guide is to move beyond a mere cataloging of data. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All claims are grounded in authoritative sources, providing a trustworthy and comprehensive reference.

Comparative Analysis of Photophysical Properties

The utility of a fluorophore is defined by a set of key performance indicators. A comprehensive understanding of these parameters—absorption and emission wavelengths, molar extinction coefficient, quantum yield, fluorescence lifetime, Stokes shift, and photostability—is essential for selecting the optimal tool for a specific biological or material science investigation.

Core Photophysical Parameters: A Head-to-Head Comparison

To provide a standardized benchmark, the following table summarizes the key photophysical properties of representative oxazolopyridine derivatives and commonly used alternative fluorophores. Ethanol is chosen as a common solvent to facilitate a more direct comparison where possible, as solvent polarity significantly influences these properties.

Fluorophore ClassExample CompoundExcitation Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Stokes Shift (nm)
Oxazolopyridine Bis(oxazolo[5,4-b]pyridine) derivative~323–347 (in Chloroform)~444–474 (in Chloroform)Not widely reported~0.32–0.84 (in Chloroform)Not widely reported~121-127
Fluorescein Fluorescein490 (in basic ethanol)514 (in basic ethanol)~92,300~0.97~4.024
Rhodamine Rhodamine B543 (in ethanol)565 (in ethanol)~106,000~0.49-0.70~1.722
BODIPY PFB-515515 (in ethanol)525 (in ethanol)High0.87~5.010
Cyanine Cy5649 (in PBS)670 (in PBS)~250,000~0.28~1.021

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The properties of oxazolopyridines can be significantly tuned by substitution.[5][6][7][8][9][10]

The Influence of the Microenvironment: Solvatochromism

This sensitivity makes these dyes excellent probes for reporting on the local environment, such as the polarity of a lipid membrane or a protein binding pocket.[13] However, it also means that their performance can be inconsistent across different biological or experimental milieus. BODIPY dyes, in contrast, are known for being relatively insensitive to solvent polarity, which can be advantageous for applications requiring stable emission across various conditions.[14]

The relationship between the Stokes shift and solvent polarity can be quantitatively described by the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent, as well as the change in the dipole moment of the fluorophore upon excitation.[15][16][17] A linear plot of the Stokes shift versus the solvent polarity function (the Lippert-Mataga plot) is indicative of a general solvent effect on the fluorescence of the dye.[18]

Photostability: A Critical Parameter for Imaging

Photostability, the ability of a fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light, is a critical parameter, especially for applications requiring prolonged or intense illumination, such as single-molecule tracking and super-resolution microscopy.[19][20] Photobleaching is an irreversible process that leads to the loss of fluorescence.[19]

The mechanisms of photobleaching are complex and can involve reactions with molecular oxygen or other reactive species.[19] The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φ_b), which is the probability that an absorbed photon will lead to the irreversible destruction of the fluorophore.

  • Oxazolopyridines: While systematic quantitative photostability data for a wide range of oxazolopyridines is still emerging, their rigid and aromatic nature suggests good intrinsic photostability.

  • Fluorescein: Notoriously prone to photobleaching, which limits its use in long-term imaging experiments.[19][21] An average fluorescein molecule emits about 30,000-40,000 photons before photobleaching.[19]

  • Rhodamines: Generally more photostable than fluorescein.[22][]

  • BODIPY Dyes: Exhibit excellent photostability, making them a popular choice for demanding imaging applications.[][]

  • Cyanine Dyes: Their photostability is highly dependent on their structure and environment. Some cyanine dyes are prone to photoisomerization, which can lead to non-fluorescent states.[20][26]

Experimental Protocols for Photophysical Characterization

To ensure the data presented in this guide is both reproducible and verifiable, we provide detailed, step-by-step methodologies for the key experiments used to benchmark the photophysical properties of fluorophores.

Workflow for Photophysical Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis & Calculation cluster_3 Lifetime Measurement prep Prepare stock solutions of sample and standard dilute Create series of dilutions (Abs < 0.1) prep->dilute abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute->abs_spec For each dilution em_spec Measure Corrected Emission Spectra (Spectrofluorometer) dilute->em_spec For each dilution tcspc Measure Fluorescence Decay (TCSPC) dilute->tcspc plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity em_spec->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield (Φ_F) gradient->calc_qy final_report Report Photophysical Properties calc_qy->final_report fit Fit decay curve to exponential model tcspc->fit calc_tau Determine Fluorescence Lifetime (τ) fit->calc_tau calc_tau->final_report

Caption: Workflow for comprehensive photophysical characterization of a fluorescent compound.

Protocol 1: Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Materials and Equipment:

  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvents

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546)

  • Volumetric flasks and pipettes

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the fluorescence standard and the oxazolopyridine sample in the chosen solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra for each dilution of the standard and the sample.

    • Record the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, measure the corrected fluorescence emission spectrum for each dilution of the standard and the sample.

    • It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the standard and the sample.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis and Calculation:

    • For both the standard and the sample, plot a graph of the integrated fluorescence intensity versus absorbance at the excitation wavelength.

    • The resulting plots should be linear and pass through the origin. Determine the gradient (slope) of each line (Grad_st for the standard and Grad_x for the sample).

    • Calculate the quantum yield of the sample (Φ_x) using the following equation:

      Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

      Where:

      • Φ_st is the quantum yield of the standard.

      • n_x and n_st are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Protocol 2: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Workflow for TCSPC Measurement:

G cluster_0 Instrumentation Setup cluster_1 Timing Electronics cluster_2 Data Acquisition & Analysis laser Pulsed Light Source (e.g., Picosecond Laser) sample_holder Sample laser->sample_holder cfd Constant Fraction Discriminator (CFD) laser->cfd Sync Signal (Start) detector Single-Photon Detector (e.g., PMT, SPAD) sample_holder->detector detector->cfd Photon Signal (Stop) tac Time-to-Amplitude Converter (TAC) cfd->tac adc Analog-to-Digital Converter (ADC) tac->adc mca Multichannel Analyzer (MCA) adc->mca histogram Build Photon Arrival Time Histogram mca->histogram deconvolution Deconvolution with IRF histogram->deconvolution fitting Fit to Exponential Decay Model deconvolution->fitting lifetime Determine Lifetime (τ) fitting->lifetime

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Procedure:

  • Instrument Setup and Calibration:

    • Set up the TCSPC system with a suitable pulsed light source for exciting the oxazolopyridine sample.

    • Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample. The IRF represents the time resolution of the system.

  • Sample Measurement:

    • Place the cuvette containing the oxazolopyridine solution in the sample holder.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically 10,000 counts) to ensure good statistical accuracy.

  • Data Analysis:

    • The raw decay data is a convolution of the true fluorescence decay and the IRF.

    • Use appropriate software to perform an iterative deconvolution of the measured decay curve with the IRF.

    • Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).

Conclusion and Future Outlook

This guide has provided a comprehensive framework for benchmarking the photophysical properties of oxazolopyridine fluorophores against established alternatives. The data and protocols presented herein are intended to empower researchers to make well-informed decisions in the selection of fluorescent probes for their specific applications.

Oxazolopyridines represent a versatile and promising class of fluorophores. Their tunable emission properties and sensitivity to the local environment make them particularly attractive for the development of smart probes for bioimaging and sensing. Future research will likely focus on the synthesis of new oxazolopyridine derivatives with enhanced photostability, two-photon absorption cross-sections for deep-tissue imaging, and functional groups for specific biomolecular targeting. As our understanding of the structure-property relationships in this class of compounds deepens, we can expect to see the emergence of next-generation oxazolopyridine-based probes with tailored functionalities for a wide array of scientific disciplines.

References

  • ResearchGate. (n.d.). Photophysical data of the BODIPY dyes (1 M) in air-equilibrated ethanol at 25 C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Materials Chemistry C. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The fluorescent markers based on oxazolopyridine unit for imaging organelles. PubMed. Retrieved from [Link]

  • ACS Publications. (2024). Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding. ACS Omega. Retrieved from [Link]

  • Molecular Expressions. (n.d.). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link]

  • Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polarity-based fluorescence probes: properties and applications. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. Retrieved from [Link]

  • IUPAC. (n.d.). Lippert–Mataga equation. The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]

  • MDPI. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the Effect of the Concentration of Rhodamine B in Ethanol on the Fluorescence Spectrum Using the ''Gauss Mod'' Function. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of the Effect of the Concentration of Rhodamine B in Ethanol on the Fluorescence Spectrum Using the ''Gauss Mod'' Function. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanisms of Cyanine Fluorophore Photostabilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. Retrieved from [Link]

  • arXiv. (n.d.). Laser-induced fluorescence based characterisation method for aggregation behaviour of rhodamine B (RhB) in water, ethanol, and p. Retrieved from [Link]

  • Madridge Publishers. (2017). Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Bright and Light-Up Sensing of Benzo[c,d]indole-oxazolopyridine Cyanine Dye for RNA and Its Application to Highly Sensitive Imaging of Nucleolar RNA in Living Cells. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Fluorescein. Retrieved from [Link]

  • ACS Publications. (n.d.). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic therapy. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Photobleaching of dye 3 , Cy5, and Cy7 in solution: fl uorescence.... Retrieved from [Link]

  • Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Lippert–Mataga plot showing Stokes shift as a function of solvent.... Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Study the Effect of Concentration on Spectroscopic Properties of Fluorescein Sodium dye in Ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on Quantum Yield of Fluorescein Using Dual Beam Thermal Lens Technique. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. Retrieved from [Link]

  • MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Photobleaching of asymmetric cyanines used for fluorescence imaging of single DNA molecules. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Retrieved from [Link]

  • Digital WPI. (2014). A Chemical and Photophysical Analysis of a Push-Pull Compound. Retrieved from [Link]

  • Public Library of Science. (2013). Lippert plot (see Table 2 and DISCUSSION for explanations). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Efficacy of 2-Ethyloxazolo[4,5-b]pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure due to its significant biological activities, including antibacterial and anticancer properties.[1][2] This guide provides an in-depth analysis of the reproducible synthesis of 2-Ethyloxazolo[4,5-b]pyridine, a representative member of this class, and offers a comparative perspective against alternative heterocyclic systems. Our focus is on the practical aspects of experimental design and the causal factors that govern success and reproducibility in a research setting.

Part 1: The Synthetic Challenge: Achieving Reproducibility in Oxazolo[4,5-b]pyridine Synthesis

The reproducibility of synthetic protocols is a critical issue in chemistry research.[3][4] Minor variations in reaction conditions can lead to significant differences in yield, purity, and even the identity of the final product. This is particularly true for the synthesis of complex heterocyclic systems. Our discussion will center on a widely reported and robust one-pot synthesis of 2-substituted oxazolo[4,5-b]pyridines, which can be readily adapted for the synthesis of 2-Ethyloxazolo[4,5-b]pyridine.

Core Synthetic Strategy: Acid-Catalyzed One-Pot Condensation

A prevalent and efficient method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines involves the one-pot condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid in the presence of an acid catalyst.[5][6] Silica-supported perchloric acid (HClO₄·SiO₂) has been highlighted as a particularly effective, reusable, and easily handled catalyst for this transformation.[5][6]

Synthesis_Workflow reagents 2-Amino-3-hydroxypyridine + Propanoic Acid reaction One-Pot Reaction (Reflux) reagents->reaction catalyst HClO₄·SiO₂ catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Work-up & Purification reaction->workup product 2-Ethyloxazolo[4,5-b]pyridine workup->product

Caption: General workflow for the one-pot synthesis of 2-Ethyloxazolo[4,5-b]pyridine.

Detailed Experimental Protocol (Representative)

This protocol is a synthesized methodology based on recurring principles in the literature for 2-substituted oxazolo[4,5-b]pyridines.[1][5][6]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Propanoic acid

  • Silica-supported perchloric acid (HClO₄·SiO₂)

  • Toluene (or another suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 eq), propanoic acid (1.2 eq), and a catalytic amount of HClO₄·SiO₂ (e.g., 10 mol%).

  • Solvent Addition: Add a suitable volume of toluene to the flask to ensure adequate mixing and heat transfer.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the silica-supported catalyst, which can be washed, dried, and reused.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Factors Influencing Reproducibility

Achieving consistent results with this protocol hinges on meticulous control over several key parameters:

ParameterRationale and Impact on Reproducibility
Purity of Reagents Impurities in the starting materials, particularly in the 2-amino-3-hydroxypyridine, can lead to side reactions and lower yields.
Catalyst Activity The activity of the solid-supported catalyst can vary between batches. Consistent preparation and handling are crucial.
Reaction Temperature Precise temperature control is essential. Overheating can lead to decomposition, while insufficient heat will result in slow or incomplete reactions.
Solvent Purity The presence of water in the solvent can interfere with the reaction. Using a dry, high-purity solvent is recommended.
Reaction Time Monitoring the reaction by TLC is critical to determine the optimal reaction time. Premature termination will result in low yields, while prolonged reaction times can lead to the formation of byproducts.
Purification Technique The choice of eluent and the packing of the chromatography column can significantly impact the purity of the final product.

Part 2: Comparative Analysis of Heterocyclic Scaffolds in Drug Discovery

While 2-Ethyloxazolo[4,5-b]pyridine represents a potent scaffold, the field of medicinal chemistry is rich with alternative heterocyclic systems that offer a diverse range of biological activities. Here, we compare the oxazolo[4,5-b]pyridine core with other prominent pyridine-fused heterocycles.

Heterocycle_Comparison parent Pyridine-Fused Heterocycles oxazolo Oxazolo[4,5-b]pyridines (Antibacterial, Anticancer) [3] parent->oxazolo thiazolo Thiazolo[4,5-b]pyridines (Antimicrobial, Anti-inflammatory) [7, 30] parent->thiazolo isoxazolo Isoxazolo[4,5-b]pyridines (Antibacterial, Anticancer) [11] parent->isoxazolo imidazo Imidazo[4,5-b]pyridines (Antiproliferative, Antiviral) [25] parent->imidazo

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyloxazolo[4,5-b]pyridine

Welcome to your comprehensive guide on the safe handling of 2-Ethyloxazolo[4,5-b]pyridine. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to sa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-Ethyloxazolo[4,5-b]pyridine. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides in-depth, field-proven guidance on the necessary personal protective equipment (PPE), operational protocols, and emergency procedures to ensure your well-being when working with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to build a self-validating system of protection.

Understanding the Risks: Hazard Profile of 2-Ethyloxazolo[4,5-b]pyridine

Before detailing PPE requirements, it is crucial to understand the hazards associated with 2-Ethyloxazolo[4,5-b]pyridine. According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:

  • Harmful if swallowed (Acute Toxicity, Oral): Ingestion can lead to adverse health effects.[1]

  • Causes skin irritation: Direct contact with the skin can result in irritation.[1]

  • Causes serious eye irritation: Contact with the eyes can lead to significant damage.[1]

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1]

These hazards necessitate a meticulous approach to PPE selection and handling protocols to minimize exposure and ensure a safe laboratory environment.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-Ethyloxazolo[4,5-b]pyridine. This multi-layered defense system is designed to protect you from all potential routes of exposure.

Hand Protection: The First Line of Defense

Requirement: Chemical-resistant, impermeable gloves.

Rationale and Causality: Given that 2-Ethyloxazolo[4,5-b]pyridine causes skin irritation, gloves are your primary barrier against dermal exposure[1]. Disposable nitrile gloves are a suitable option for providing short-term protection against a wide range of chemicals[2].

Step-by-Step Protocol:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • During Use: If a glove comes into contact with the chemical, it should be changed immediately. It is best practice to change gloves regularly, typically every 30 to 60 minutes, to prevent permeation[3].

  • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out in the process.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

Eye and Face Protection: Shielding from Splashes and Aerosols

Requirement: Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.

Rationale and Causality: This compound is known to cause serious eye irritation[1]. Standard eyeglasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering superior protection. For procedures with a higher risk of splashing or aerosol generation, a face shield worn over safety glasses or goggles is essential to protect the entire face[3][4].

Step-by-Step Protocol:

  • Selection: Choose eye protection that complies with ANSI Z87.1 standards[4].

  • Application: Always wear safety glasses or goggles before entering an area where the chemical is handled.

  • Face Shield Use: When handling larger quantities or performing vigorous reactions, a face shield must be worn in conjunction with safety glasses or goggles[4].

  • Cleaning and Storage: Clean and store eye and face protection according to the manufacturer's instructions to maintain their integrity.

Body Protection: Guarding Against Contamination

Requirement: A long-sleeved laboratory coat.

Rationale and Causality: A lab coat is your primary defense against accidental spills and contamination of your personal clothing. It should be fully buttoned to provide maximum coverage[2].

Step-by-Step Protocol:

  • Proper Attire: Wear a clean, properly fitting lab coat over your personal clothing.

  • Immediate Action: In the event of a significant spill on the lab coat, remove it immediately and safely.

  • Laundering: Do not take contaminated lab coats home. Use a professional laundering service that is equipped to handle contaminated clothing.

Respiratory Protection: Preventing Inhalation Exposure

Requirement: Use in a well-ventilated area or under a chemical fume hood. A respirator may be required if ventilation is inadequate.

Rationale and Causality: Since 2-Ethyloxazolo[4,5-b]pyridine may cause respiratory irritation, engineering controls like a chemical fume hood are the most effective way to prevent inhalation exposure[1][5]. If such controls are not available or insufficient, respiratory protection is necessary[2].

Step-by-Step Protocol:

  • Engineering Controls: Whenever possible, handle the compound in a certified chemical fume hood.

  • Respirator Use: If a respirator is deemed necessary after a risk assessment, a program compliant with OSHA's Respiratory Protection Standard must be in place. This includes medical evaluation, fit testing, and training[2][3].

  • For Spills: In the event of a large spill, a chemical cartridge-type respirator may be required for cleanup personnel[3].

Operational and Disposal Plans

A proactive approach to safety extends beyond PPE to include robust operational and disposal procedures.

Safe Handling and Storage
  • Handling: Always handle 2-Ethyloxazolo[4,5-b]pyridine in a well-ventilated area, preferably a chemical fume hood[5]. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources[5]. Wash hands thoroughly after handling[1].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents[1][5].

Waste Disposal
  • Chemical Waste: Dispose of 2-Ethyloxazolo[4,5-b]pyridine and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[6]. Do not allow the chemical to enter drains or sewer systems[5][6].

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be placed in a designated, sealed container for hazardous waste disposal.

Emergency Response Plan

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][5].

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[1][5].

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1][5].

  • Spill Response: For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures[1][5]. Ensure adequate ventilation and remove all sources of ignition[5].

Summary of PPE Recommendations

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Nitrile glovesSafety glasses with side shieldsLab coatChemical fume hood
Performing reactions Nitrile glovesChemical splash goggles and face shieldLab coatChemical fume hood
Handling large quantities (>1L) Nitrile glovesChemical splash goggles and face shieldLab coatChemical fume hood
Cleaning spills Heavy-duty nitrile or neoprene glovesChemical splash goggles and face shieldLab coatRespirator (as needed)

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_verification Final Check Start Assess the Task: - Scale of work - Potential for splashes - Aerosol generation Gloves Hand Protection: Chemical-resistant gloves (e.g., Nitrile) Start->Gloves Eye Eye/Face Protection: - Safety glasses (minimum) - Goggles for splash risk - Face shield for high risk Start->Eye Body Body Protection: Lab coat Start->Body Respiratory Respiratory Protection: - Chemical fume hood (primary) - Respirator if ventilation is inadequate Start->Respiratory Verify Verify PPE is correctly worn and in good condition Gloves->Verify Eye->Verify Body->Verify Respiratory->Verify Proceed Proceed with Task Verify->Proceed

Caption: A workflow for selecting appropriate PPE when handling 2-Ethyloxazolo[4,5-b]pyridine.

References

  • Safety Data Sheet for 2-Ethyloxazolo[4,5-b]pyridine. (2024). Fluorochem Ltd.
  • Safety Data Sheet for a related flammable and harmful pyridine deriv
  • Material Safety Data Sheet for Pyridine. (2011). J.T. Baker.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
  • Protective Equipment. (n.d.). American Chemistry Council. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyloxazolo[4,5-B]pyridine
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Reactant of Route 2
2-Ethyloxazolo[4,5-B]pyridine
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